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NAB-14

Cat. No.: B609391
M. Wt: 351.4 g/mol
InChI Key: WCGIKJOMEYPSIP-UHFFFAOYSA-N
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Description

NAB-14 is a selective negative allosteric modulator (NAM) for GluN2C/2D-containing NMDA receptors. This compound inhibits synaptic transmission in hippocampal interneurons.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21N3O3 B609391 NAB-14

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(1H-indol-7-ylcarbamoyl)phenyl] N,N-diethylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-3-23(4-2)20(25)26-16-10-8-15(9-11-16)19(24)22-17-7-5-6-14-12-13-21-18(14)17/h5-13,21H,3-4H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCGIKJOMEYPSIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

NAB-14: A Technical Guide to a Selective GluN2C/2D Negative Allosteric Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NAB-14 is a potent and highly selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.[1] Belonging to the N-aryl benzamide (NAB) class of compounds, this compound exhibits greater than 800-fold selectivity for GluN2C/2D-containing receptors over those containing GluN2A or GluN2B subunits.[1] This high degree of selectivity makes this compound an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of GluN2C/2D-containing NMDA receptors in the central nervous system. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental protocols for its characterization, and the relevant signaling pathways.

Introduction to this compound and NMDA Receptor Modulation

N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate receptors crucial for excitatory synaptic transmission and plasticity, with implications in numerous neurological and psychiatric disorders.[1][2] NMDARs are heterotetrameric complexes typically composed of two obligatory GluN1 subunits and two variable GluN2 subunits (GluN2A-D). The specific GluN2 subunit composition dictates the receptor's pharmacological and biophysical properties. While GluN2A and GluN2B subunits are predominant in the adult forebrain, GluN2C and GluN2D are more restricted in their expression, being found in specific neuronal populations such as hippocampal interneurons and in brain regions like the cerebellum and subthalamic nucleus.[1]

Allosteric modulation of NMDARs offers a promising therapeutic strategy by providing a more subtle and subunit-selective means of regulating receptor function compared to direct agonists or antagonists. Negative allosteric modulators (NAMs) like this compound bind to a site on the receptor distinct from the agonist binding site, reducing the receptor's response to glutamate. The high selectivity of this compound for the GluN2C and GluN2D subunits allows for the targeted modulation of specific neural circuits with a potentially lower risk of side effects associated with non-selective NMDAR blockade.

Mechanism of Action

This compound acts as a non-competitive antagonist of GluN2C/2D-containing NMDARs. Its inhibitory effect is not overcome by increasing concentrations of the agonists glutamate or glycine, confirming its allosteric mechanism. Site-directed mutagenesis studies have suggested that the structural determinants for this compound's inhibitory activity reside within the M1 transmembrane helix of the GluN2D subunit. This indicates that this compound likely binds to a novel allosteric site in this region, or that this region is critical for the conformational changes induced by this compound binding elsewhere on the receptor.

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cluster_receptor NMDA Receptor GluN1 GluN1 Ion_Channel Ion_Channel GluN2C/D GluN2C/D Glutamate Glutamate Glutamate->GluN2C/D Binds Glycine Glycine Glycine->GluN1 Binds This compound This compound Allosteric_Site Allosteric Site (M1 Helix) This compound->Allosteric_Site Binds Allosteric_Site->Ion_Channel Inhibits Gating

Caption: Mechanism of this compound action on GluN2C/D-containing NMDA receptors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound and other relevant GluN2C/2D-selective negative allosteric modulators.

Table 1: In Vitro Potency and Selectivity of this compound

Receptor Subunit CompositionIC50 (nM)Selectivity vs. GluN2A/2BReference
GluN1/GluN2D580>800-fold
GluN1/GluN2C2,200>800-fold
GluN1/GluN2A>500,000-
GluN1/GluN2B>500,000-
GluN1/GluN2A/GluN2C (triheteromeric)15,000Modestly reduced vs. diheteromeric

Table 2: Comparison of GluN2C/2D-Selective Negative Allosteric Modulators

CompoundGluN2C IC50 (µM)GluN2D IC50 (µM)GluN2A IC50 (µM)GluN2B IC50 (µM)Reference
This compound 2.20.58>500>500
DQP-1105 7.0 - 8.52.7206153
QNZ46 7.13.9182193
UBP145 -~1 (inhibits LTP)>10>10

Table 3: In Vivo Pharmacokinetics of this compound

SpeciesDose (mg/kg, p.o.)Peak Brain Free Concentration (nM)Reference
Mouse203.2
Rat203.8

Experimental Protocols

Detailed methodologies for the key experiments used to characterize this compound are provided below. These protocols are synthesized from the primary literature and general best practices.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to determine the potency and selectivity of compounds on specific, recombinantly expressed ion channel subunits.

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cluster_prep Preparation cluster_record Recording Oocyte_Harvest Harvest Xenopus Oocytes cRNA_Inject Inject cRNA into Oocytes Oocyte_Harvest->cRNA_Inject cRNA_Prep Prepare GluN1 and GluN2 cRNA cRNA_Prep->cRNA_Inject Incubate Incubate 2-4 days cRNA_Inject->Incubate Place_Oocyte Place oocyte in recording chamber Incubate->Place_Oocyte Impale Impale with voltage and current electrodes Place_Oocyte->Impale Voltage_Clamp Voltage clamp at -40 to -70 mV Impale->Voltage_Clamp Perfusion Perfuse with agonist +/- this compound Voltage_Clamp->Perfusion Record_Current Record agonist-evoked currents Perfusion->Record_Current

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) recordings.

Protocol Details:

  • Oocyte Preparation: Stage V-VI oocytes are harvested from female Xenopus laevis frogs and defolliculated.

  • cRNA Injection: Oocytes are injected with a mixture of cRNAs encoding the desired GluN1 and GluN2 subunits (e.g., GluN1 and GluN2D) at a typical concentration of ~10-50 ng per oocyte. Injected oocytes are incubated for 2-4 days at 16-18°C in ND96 buffer.

  • Solutions:

    • ND96 Buffer: 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5.

    • Recording Solution: ND96 buffer.

  • Recording:

    • Oocytes are placed in a recording chamber and continuously perfused with recording solution.

    • Two glass microelectrodes (0.5-2.0 MΩ resistance) filled with 3 M KCl are used to impale the oocyte.

    • The oocyte membrane potential is clamped at a holding potential of -40 to -70 mV.

    • Current responses are evoked by the application of a maximal concentration of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM).

    • Increasing concentrations of this compound are co-applied with the agonists to determine the IC50 value.

    • Data is acquired and analyzed to generate concentration-response curves.

Whole-Cell Patch-Clamp Electrophysiology in Acute Brain Slices

This technique is used to study the effect of this compound on native NMDA receptor-mediated synaptic currents in a more physiologically relevant context.

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cluster_prep Preparation cluster_record Recording Anesthetize Anesthetize rodent Dissect_Brain Dissect brain in ice-cold aCSF Anesthetize->Dissect_Brain Slice_Brain Slice brain (e.g., 300 µm) Dissect_Brain->Slice_Brain Incubate_Slices Incubate slices in aCSF at 32-34°C Slice_Brain->Incubate_Slices Transfer_Slice Transfer slice to recording chamber Incubate_Slices->Transfer_Slice Identify_Neuron Identify target neuron (e.g., interneuron) Transfer_Slice->Identify_Neuron Patch_Neuron Establish whole-cell patch clamp Identify_Neuron->Patch_Neuron Evoke_EPSCs Evoke synaptic currents Patch_Neuron->Evoke_EPSCs Apply_NAB14 Bath apply this compound Evoke_EPSCs->Apply_NAB14 Record_Currents Record changes in NMDA currents Apply_NAB14->Record_Currents

Caption: Experimental workflow for whole-cell patch-clamp recordings in brain slices.

Protocol Details:

  • Slice Preparation: Rodents (e.g., rats or mice) are anesthetized and decapitated. The brain is rapidly removed and placed in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (typically 300 µm thick) containing the region of interest (e.g., hippocampus or subthalamic nucleus) are prepared using a vibratome. Slices are allowed to recover in oxygenated aCSF at 32-34°C for at least 30 minutes before being maintained at room temperature.

  • Solutions:

    • aCSF (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 2 MgSO₄, 2 CaCl₂, 26 NaHCO₃, and 10 dextrose, bubbled with 95% O₂/5% CO₂.

    • Intracellular Solution (in mM): 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine, pH adjusted to 7.25 with CsOH.

  • Recording:

    • A single brain slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF.

    • Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

    • Whole-cell patch-clamp recordings are established from target neurons (e.g., hippocampal interneurons) using borosilicate glass pipettes (3-6 MΩ).

    • To isolate NMDA receptor-mediated currents, AMPA and GABA receptors are typically blocked with antagonists (e.g., CNQX and picrotoxin).

    • Synaptic currents (EPSCs) are evoked by electrical stimulation of afferent fibers.

    • This compound is bath-applied to the slice to determine its effect on the amplitude and kinetics of the NMDA receptor-mediated EPSCs.

Signaling Pathways

The selective inhibition of GluN2C/2D-containing NMDA receptors by this compound has significant implications for downstream signaling cascades. While the specific signaling pathways coupled to GluN2C and GluN2D subunits are still under active investigation, they are known to differ from those associated with GluN2A and GluN2B. The C-terminal domains of the GluN2 subunits are critical for linking the receptor to intracellular signaling molecules.

Inhibition of GluN2C/2D subunits by this compound would be expected to reduce calcium influx through these specific channels, thereby modulating the activity of calcium-dependent enzymes and signaling pathways. For example, in brain regions where GluN2D is expressed, its inhibition could alter neuronal excitability and synaptic plasticity. Recent studies suggest that GluN2C and GluN2D subunits may have opposing roles in the modulation of neuronal oscillations, with GluN2C in astrocytes providing excitatory feedback and GluN2D in interneurons providing inhibitory feedback to local neuronal ensembles.

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cluster_receptor GluN2C/D-NMDA Receptor NMDAR GluN1/GluN2C/D Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx Glutamate Glutamate Glutamate->NMDAR Activates This compound This compound This compound->NMDAR Inhibits Downstream_Signaling Downstream Signaling (e.g., CaMKII, MAPK/ERK, CREB) Ca_Influx->Downstream_Signaling Neuronal_Excitability Altered Neuronal Excitability Downstream_Signaling->Neuronal_Excitability Synaptic_Plasticity Modulation of Synaptic Plasticity Downstream_Signaling->Synaptic_Plasticity Gene_Expression Changes in Gene Expression Downstream_Signaling->Gene_Expression

Caption: Putative downstream signaling pathways modulated by this compound.

Conclusion

This compound is a highly selective and potent negative allosteric modulator of GluN2C/2D-containing NMDA receptors. Its well-defined pharmacological profile, coupled with its modest brain permeability, establishes it as a critical tool for the functional dissection of neural circuits where these specific NMDA receptor subtypes are expressed. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals seeking to utilize this compound in their investigations of NMDA receptor pharmacology and its role in neurological and psychiatric disorders. Further research into the downstream signaling pathways specifically modulated by GluN2C and GluN2D subunits will continue to enhance the utility of selective NAMs like this compound.

References

An In-depth Technical Guide to NAB-14: A Selective GluN2C/2D Negative Allosteric Modulator

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NAB-14 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.[1][2] Its remarkable selectivity over GluN2A and GluN2B subunits makes it a valuable pharmacological tool for dissecting the physiological roles of GluN2C/2D-containing NMDA receptors in the central nervous system. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for the characterization of this compound and a summary of its known mechanism of action and effects on synaptic transmission are presented.

Chemical Structure and Properties

This compound, with the IUPAC name 4-((1H-indol-7-yl)carbamoyl)phenyl diethylcarbamate, is a small molecule belonging to the N-aryl benzamide class of compounds.[2] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
IUPAC Name 4-((1H-indol-7-yl)carbamoyl)phenyl diethylcarbamate[2]
Synonyms NAB14, NAB 14[2]
CAS Number 1237541-73-9
Molecular Formula C₂₀H₂₁N₃O₃
Molecular Weight 351.40 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO
SMILES O=C(OC1=CC=C(C(NC2=CC=CC3=C2NC=C3)=O)C=C1)N(CC)CC

Pharmacological Properties

This compound is a non-competitive antagonist that acts as a negative allosteric modulator of NMDA receptors. Its primary pharmacological characteristics are detailed in the following table.

ParameterValueReference
Mechanism of Action Negative Allosteric Modulator of GluN2C/2D-containing NMDA receptors
IC₅₀ (GluN1/GluN2D) 580 nM
IC₅₀ (GluN1/GluN2C) Similar potency to GluN1/GluN2D
Selectivity >800-fold selective for GluN2C/2D over GluN2A and GluN2B
Effect on Synaptic Transmission Inhibits GluN2D-mediated synaptic currents in hippocampal interneurons and subthalamic nucleus neurons.
Blood-Brain Barrier Capable of crossing the blood-brain barrier.

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect on NMDA receptors through a negative allosteric mechanism. This means it binds to a site on the receptor that is distinct from the agonist (glutamate and glycine) binding sites. This binding event induces a conformational change in the receptor, reducing the probability of the ion channel opening, thereby decreasing the influx of Ca²⁺ into the neuron. The high selectivity of this compound for GluN2C and GluN2D subunits allows for the specific modulation of neuronal circuits where these subunits are predominantly expressed, such as in certain populations of interneurons.

The downstream signaling cascade following the activation of GluN2C/2D-containing NMDA receptors is complex and can lead to various cellular responses, including changes in gene expression and synaptic plasticity. By inhibiting the initial Ca²⁺ influx, this compound effectively dampens these downstream signaling events in a subunit-selective manner.

NAB14_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN1/GluN2C or GluN1/GluN2D Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activates Downstream_Signaling Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream_Signaling Activates Cellular_Response Altered Gene Expression & Synaptic Plasticity Downstream_Signaling->Cellular_Response Leads to This compound This compound This compound->NMDA_Receptor Inhibits (Allosterically)

Caption: Signaling pathway of this compound's inhibitory action on NMDA receptors.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is used to determine the potency and selectivity of this compound on different NMDA receptor subtypes expressed in Xenopus oocytes.

Experimental Workflow:

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment cluster_analysis Data Analysis Oocyte_Harvest Harvest & Defolliculate Xenopus Oocytes cRNA_Injection Inject cRNA for NMDA Receptor Subunits (GluN1 + GluN2A/B/C/D) Oocyte_Harvest->cRNA_Injection Incubation Incubate Oocytes (2-4 days at 16-18°C) cRNA_Injection->Incubation Oocyte_Placement Place Oocyte in Recording Chamber Incubation->Oocyte_Placement Electrode_Impale Impale with Two Microelectrodes (Voltage & Current) Oocyte_Placement->Electrode_Impale Voltage_Clamp Voltage Clamp Oocyte (e.g., -60 mV) Electrode_Impale->Voltage_Clamp Baseline Record Baseline Current in response to Agonists (Glutamate + Glycine) Voltage_Clamp->Baseline NAB14_Application Apply this compound at Varying Concentrations Baseline->NAB14_Application Record_Inhibition Record Inhibited Current NAB14_Application->Record_Inhibition IC50_Curve Construct Dose-Response Curve Record_Inhibition->IC50_Curve IC50_Calc Calculate IC₅₀ Value IC50_Curve->IC50_Calc

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiment.

Methodology:

  • Oocyte Preparation: Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNAs encoding the desired human NMDA receptor subunits (e.g., GluN1 and one of GluN2A, GluN2B, GluN2C, or GluN2D).

  • Incubation: Injected oocytes are incubated for 2-4 days at 16-18°C in Barth's solution to allow for receptor expression.

  • Recording Setup: An oocyte is placed in a recording chamber and continuously perfused with a recording solution (e.g., 90 mM NaCl, 1 mM KCl, 1 mM CaCl₂, 10 mM HEPES, pH 7.4).

  • Electrode Impalement: The oocyte is impaled with two glass microelectrodes filled with 3 M KCl, one for voltage recording and one for current injection.

  • Voltage Clamping: The oocyte membrane potential is clamped at a holding potential of -60 mV using a two-electrode voltage clamp amplifier.

  • Data Acquisition: Currents are elicited by the application of glutamate and glycine. A baseline current is established before the application of this compound.

  • This compound Application: this compound is applied at various concentrations to determine its inhibitory effect on the agonist-induced current.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of this compound, and the data are fitted to a sigmoidal dose-response curve to determine the IC₅₀ value.

Whole-Cell Patch-Clamp Recording in HEK293 Cells

This method provides a more detailed analysis of the kinetics of this compound's interaction with NMDA receptors expressed in a mammalian cell line.

Experimental Workflow:

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_experiment Experiment Cell_Culture Culture HEK293 Cells Transfection Transfect Cells with Plasmids for NMDA Receptor Subunits Cell_Culture->Transfection Incubation Incubate for 24-48 hours Transfection->Incubation Cell_Selection Identify Transfected Cell Incubation->Cell_Selection Pipette_Approach Approach Cell with Patch Pipette Cell_Selection->Pipette_Approach Giga_Seal Form a Gigaseal Pipette_Approach->Giga_Seal Whole_Cell Rupture Membrane for Whole-Cell Configuration Giga_Seal->Whole_Cell Voltage_Clamp Voltage Clamp Cell (e.g., -70 mV) Whole_Cell->Voltage_Clamp Agonist_Application Apply Agonists (Glutamate + Glycine) Voltage_Clamp->Agonist_Application NAB14_Application Co-apply this compound Agonist_Application->NAB14_Application Record_Current Record Ionic Current NAB14_Application->Record_Current

Caption: Workflow for Whole-Cell Patch-Clamp experiment.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and transiently transfected with plasmids encoding the desired NMDA receptor subunits.

  • Recording Setup: A coverslip with transfected cells is placed in a recording chamber on an inverted microscope and perfused with an external solution (e.g., 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, pH 7.4).

  • Pipette Preparation: Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ and filled with an internal solution (e.g., 130 mM CsCl, 10 mM EGTA, 10 mM HEPES, 4 mM Mg-ATP, pH 7.2).

  • Whole-Cell Configuration: A high-resistance "gigaseal" is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured by gentle suction to achieve the whole-cell configuration.

  • Voltage Clamping: The cell is voltage-clamped at a holding potential of -70 mV.

  • Data Acquisition: NMDA receptor-mediated currents are evoked by rapid application of glutamate and glycine.

  • This compound Application: this compound is co-applied with the agonists to assess its effect on the current amplitude and kinetics.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A plausible synthetic route is outlined below.

Synthetic Scheme:

NAB14_Synthesis Start 4-Hydroxybenzoic acid Intermediate1 4-(diethylcarbamoyloxy)benzoic acid Start->Intermediate1 Diethylcarbamoyl chloride, Base Intermediate2 4-(diethylcarbamoyloxy)benzoyl chloride Intermediate1->Intermediate2 Thionyl chloride This compound This compound Intermediate2->this compound 7-aminoindole, Base Indole 7-aminoindole

Caption: Plausible synthetic scheme for this compound.

General Procedure:

  • Carbamoylation: 4-Hydroxybenzoic acid is reacted with diethylcarbamoyl chloride in the presence of a suitable base (e.g., triethylamine) to form 4-(diethylcarbamoyloxy)benzoic acid.

  • Acid Chloride Formation: The resulting carboxylic acid is converted to its corresponding acid chloride, 4-(diethylcarbamoyloxy)benzoyl chloride, using a chlorinating agent such as thionyl chloride or oxalyl chloride.

  • Amide Coupling: The final step involves the coupling of the acid chloride with 7-aminoindole in the presence of a base to yield this compound.

Conclusion

This compound is a highly selective and potent negative allosteric modulator of GluN2C/2D-containing NMDA receptors. Its well-defined chemical structure and pharmacological properties make it an indispensable tool for investigating the roles of these specific NMDA receptor subtypes in neuronal function and dysfunction. The experimental protocols provided in this guide offer a framework for the further characterization and utilization of this compound in neuroscience research and drug discovery efforts targeting neurological and psychiatric disorders.

References

NAB-14: A Novel Negative Allosteric Modulator with High Selectivity for GluN2C/2D-Containing NMDA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Drug Discovery Professionals

Abstract

N-Methyl-D-aspartate receptors (NMDARs) are critical mediators of excitatory synaptic transmission in the central nervous system and have been implicated in a wide array of neurological and psychiatric disorders. The diverse functional roles of NMDARs are largely dictated by the subunit composition, particularly the nature of the GluN2 subunit (GluN2A-D). The development of subtype-selective NMDAR modulators is a key objective in modern neuropharmacology. This document details the discovery and initial characterization of NAB-14, a novel N-aryl benzamide (NAB) derivative. This compound is a potent and highly selective negative allosteric modulator (NAM) of GluN2C- and GluN2D-containing NMDARs. This whitepaper provides a comprehensive overview of its pharmacological properties, mechanism of action, and the experimental protocols utilized in its initial characterization.

Discovery of this compound

This compound was identified from a series of N-aryl benzamide compounds designed to selectively target NMDARs containing the GluN2C and GluN2D subunits.[1][2] The core structure was systematically modified to optimize potency, selectivity, and drug-like properties.[1] this compound (carbamate 14) emerged as the lead compound, demonstrating a superior combination of efficacy, potency, selectivity, and solubility.[1] It is an orally active compound with the ability to cross the blood-brain barrier.[3]

Pharmacological Characterization

The initial characterization of this compound involved a series of in vitro and in vivo experiments to determine its potency, selectivity, and pharmacokinetic profile.

Potency and Selectivity

This compound exhibits a high degree of selectivity for GluN2C/2D-containing NMDARs over those containing GluN2A and GluN2B subunits. The inhibitory activity of this compound was quantified using two-electrode voltage-clamp (TEVC) recordings in Xenopus oocytes expressing different NMDAR subunit combinations.

Table 1: In Vitro Potency and Selectivity of this compound

Receptor Subunit CompositionIC50 (nM)Selectivity vs. GluN2A/2B
GluN1/GluN2D580>800-fold
GluN1/GluN2CNot explicitly quantified, but similar high selectivity is reported.>800-fold
GluN1/GluN2A> 500 µM (estimated)-
GluN1/GluN2B> 500 µM (estimated)-
GluN1/GluN2A/GluN2C (triheteromeric)15 µM-
Effects on Synaptic Transmission

This compound's functional impact on synaptic activity was assessed in brain slices. The compound was shown to inhibit GluN2D-mediated synaptic currents in rat subthalamic neurons and mouse hippocampal interneurons. Conversely, it had no effect on synaptic transmission in hippocampal pyramidal neurons, which do not express GluN2C or GluN2D.

Table 2: Effects of this compound on Excitatory Postsynaptic Currents (EPSCs)

ParameterConditionResult
Peak EPSC Amplitude10 µM this compoundReduced to 55 ± 3.0% of control
EPSC Deactivation (τW)10 µM this compoundSignificantly reduced from 150 ± 12 ms to 101 ± 14 ms
Interneuron EPSC Peak Amplitude10 µM this compoundDecreased to 59 ± 9.9% of control
Interneuron EPSC Charge Transfer10 µM this compoundDecreased to 63 ± 9.7% of control
Pharmacokinetics

Oral administration of this compound in rodents demonstrated good systemic exposure and brain permeability.

Table 3: In Vivo Pharmacokinetic Parameters of this compound

SpeciesDose (p.o.)Peak Brain Free Concentration
Mouse20 mg/kg3.2 nM
Rat20 mg/kg3.8 nM

Mechanism of Action

This compound functions as a non-competitive negative allosteric modulator of GluN2C/2D-containing NMDARs. This indicates that it does not compete with the agonist (glutamate) or co-agonist (glycine) for their binding sites. Site-directed mutagenesis studies suggest that the structural determinants for this compound's inhibitory action are located within the M1 transmembrane helix of the GluN2D subunit.

NAB14_Mechanism_of_Action cluster_NMDAR NMDA Receptor GluN1 GluN1 GluN2D GluN2D M1_Helix M1 Transmembrane Helix Ion_Flow Ca²⁺/Na⁺ Ion Flow M1_Helix->GluN2D Conformational Change M1_Helix->Ion_Flow Inhibits Channel Gating NAB14 This compound NAB14->M1_Helix Binds to allosteric site Inhibition Inhibition

Mechanism of this compound action on GluN2D-containing NMDARs.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial characterization of this compound.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This protocol was utilized to determine the potency and selectivity of this compound on different NMDAR subunit combinations.

TEVC_Workflow cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis A Harvest Xenopus laevis oocytes B Inject cRNAs for GluN1 and a specific GluN2 subunit (2A, 2B, 2C, or 2D) A->B C Incubate oocytes for 2-4 days B->C D Place oocyte in recording chamber C->D E Perfuse with agonist solution (100 µM Glutamate + 30 µM Glycine) D->E F Record baseline current response using TEVC at -40 mV E->F G Co-apply increasing concentrations of this compound with agonists F->G H Record inhibited current responses G->H I Normalize inhibited responses to baseline response H->I J Fit data to the Hill equation to determine IC50 values I->J K Compare IC50 values across different GluN2 subunits J->K

Workflow for TEVC analysis of this compound activity.
  • Xenopus laevis Oocyte Preparation: Oocytes are surgically removed and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNAs encoding for human GluN1 and one of the GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D).

  • Incubation: Injected oocytes are incubated at 16°C in Barth's solution.

  • TEVC Recording:

    • Oocytes are placed in a recording chamber and perfused with a solution containing 90 mM NaCl, 1 mM KCl, 1 mM MgCl₂, 10 mM HEPES, and 0.5 mM BaCl₂, pH 7.4.

    • Whole-cell currents are recorded at a holding potential of -40 mV.

    • A baseline response is established by applying a solution containing 100 µM glutamate and 30 µM glycine.

    • This compound is co-applied with the agonists at varying concentrations to determine the concentration-response relationship.

  • Data Analysis: The inhibitory response is calculated as a percentage of the initial agonist-evoked current. Data are fitted with the Hill equation to determine the IC50.

Electrophysiology in Neuronal Cultures and Brain Slices

These experiments were conducted to assess the effect of this compound on native NMDAR-mediated synaptic currents.

  • Slice Preparation: Coronal brain slices containing the hippocampus or subthalamic nucleus are prepared from rodents.

  • Cell Identification: Individual neurons (e.g., hippocampal interneurons) are identified for whole-cell patch-clamp recording.

  • Recording of Synaptic Currents:

    • NMDAR-mediated excitatory postsynaptic currents (EPSCs) are pharmacologically isolated.

    • A baseline of evoked EPSCs is recorded.

    • The brain slice is perfused with a solution containing this compound (e.g., 10 µM) and the effect on EPSC amplitude, decay kinetics (τW), and charge transfer is measured.

  • Data Analysis: The parameters of the EPSCs before and after this compound application are compared using appropriate statistical tests.

In Vivo Pharmacokinetic Studies

These studies were performed to evaluate the oral bioavailability and brain penetration of this compound.

  • Animal Dosing: this compound is administered to mice and rats via oral gavage (p.o.).

  • Sample Collection: At various time points post-administration, blood and brain tissue are collected.

  • Bioanalysis: The concentration of this compound in plasma and brain homogenates is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters, including peak concentration (Cmax) and time to peak concentration (Tmax), are calculated for both plasma and brain tissue. The brain-to-plasma ratio is determined to assess brain penetration.

Conclusion

This compound is a novel and valuable pharmacological tool for the study of GluN2C- and GluN2D-containing NMDARs. Its high selectivity and favorable pharmacokinetic properties make it a promising lead compound for the development of therapeutics targeting neurological disorders where these specific NMDAR subtypes are implicated. Further research is warranted to fully elucidate its therapeutic potential and to explore its effects in various disease models.

References

The Pharmacological Profile of NAB-14: A Selective Negative Allosteric Modulator of GluN2C/2D-Containing NMDA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

NAB-14 is a potent and selective, orally bioavailable, non-competitive negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.[1][2][3] With greater than 800-fold selectivity for GluN2C/2D over GluN2A and GluN2B subunits, this compound presents a valuable pharmacological tool for the investigation of the physiological and pathological roles of GluN2C/2D-containing NMDA receptors.[1][2] This document provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo properties, and detailed experimental methodologies for its characterization.

Introduction

N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate receptors crucial for excitatory synaptic transmission and plasticity in the central nervous system (CNS). NMDARs are heterotetramers typically composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits. The diverse functional roles of NMDARs are, in part, determined by the specific GluN2 subunit (GluN2A, GluN2B, GluN2C, or GluN2D) incorporated into the receptor complex. The distinct expression patterns and functional properties of these subunits make them attractive targets for the development of subtype-selective modulators for the treatment of various neurological and psychiatric disorders.

This compound, a member of the N-aryl benzamide class of compounds, has emerged as a highly selective NAM for GluN2C and GluN2D-containing NMDARs. This selectivity allows for the targeted modulation of specific neuronal circuits where these subunits are expressed, such as in hippocampal interneurons and subthalamic nucleus neurons, without affecting the more widespread GluN2A- and GluN2B-containing receptors.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of this compound

ParameterReceptor SubtypeValueAssay TypeReference
IC₅₀GluN1/GluN2D580 nMTwo-Electrode Voltage Clamp (TEVC) in mammalian cells
IC₅₀GluN1/GluN2A> 500 µMTwo-Electrode Voltage Clamp (TEVC) in Xenopus oocytes
IC₅₀GluN1/GluN2B> 500 µMTwo-Electrode Voltage Clamp (TEVC) in Xenopus oocytes
SelectivityGluN2C/2D vs. GluN2A/2B> 800-foldTwo-Electrode Voltage Clamp (TEVC) in Xenopus oocytes
IC₅₀GluN1/GluN2A/GluN2C (triheteromer)15 µMTwo-Electrode Voltage Clamp (TEVC)
IC₅₀GluN1/GluN2C (diheteromer)5.1 µMTwo-Electrode Voltage Clamp (TEVC)

Table 2: In Vivo Pharmacokinetics of this compound

SpeciesDose and RoutePeak Brain Free ConcentrationReference
Mouse20 mg/kg, p.o.3.2 nM
Rat20 mg/kg, p.o.3.8 nM

Mechanism of Action

This compound acts as a non-competitive negative allosteric modulator of GluN2C/2D-containing NMDARs. This means that it does not compete with the binding of the endogenous agonists, glutamate and glycine. Site-directed mutagenesis studies have indicated that the structural determinants for this compound's inhibitory activity reside within the M1 transmembrane helix of the GluN2D subunit.

The proposed mechanism of action involves this compound binding to an allosteric site on the receptor, which in turn induces a conformational change that reduces the channel's open probability, thereby inhibiting ion flux.

cluster_receptor NMDA Receptor cluster_binding_sites Binding Sites GluN1 GluN1 GluN2D GluN2D Glutamate_Site Glutamate Ion_Channel Ion Channel Glutamate_Site->Ion_Channel Activates Glycine_Site Glycine Glycine_Site->Ion_Channel Activates Allosteric_Site This compound Site (M1 Helix) Allosteric_Site->Ion_Channel Modulates Ca_Influx Ca²⁺ Influx Allosteric_Site->Ca_Influx Inhibits NAB14 This compound NAB14->Allosteric_Site Binds Glutamate Glutamate Glutamate->Glutamate_Site Binds Glycine Glycine Glycine->Glycine_Site Binds Ion_Channel->Ca_Influx Allows Inhibition Inhibition

Caption: Proposed mechanism of this compound action on NMDA receptors.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the pharmacological profile of this compound.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is used to determine the potency and selectivity of this compound on different NMDA receptor subtypes.

Methodology:

  • Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNAs encoding the desired human GluN1 and GluN2 subunits.

  • Incubation: Incubate oocytes at 18°C for 24-72 hours to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., 90 mM NaCl, 1 mM KCl, 1 mM CaCl₂, 0.5 mM BaCl₂, 10 mM HEPES, pH 7.4).

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ).

    • Clamp the membrane potential at -70 mV.

    • Apply a maximal concentration of glutamate (100 µM) and glycine (30 µM) to elicit a peak current response.

    • Co-apply increasing concentrations of this compound with the agonists to determine the concentration-dependent inhibition.

  • Data Analysis: Plot the concentration-response data and fit to the Hill equation to determine the IC₅₀ value.

Oocyte_Prep Oocyte Preparation cRNA_Injection cRNA Injection (GluN1 + GluN2 Subunits) Oocyte_Prep->cRNA_Injection Incubation Incubation (24-72h, 18°C) cRNA_Injection->Incubation TEVC_Recording Two-Electrode Voltage Clamp Recording Incubation->TEVC_Recording Data_Analysis Data Analysis (IC50 Determination) TEVC_Recording->Data_Analysis

Caption: Workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Site-Directed Mutagenesis

This technique is employed to identify the amino acid residues critical for this compound's activity.

Methodology:

  • Template Plasmid: Use a plasmid containing the cDNA for the GluN2D subunit as a template.

  • Primer Design: Design mutagenic primers that introduce a specific amino acid substitution in the M1 transmembrane helix.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the plasmid with the desired mutation.

  • Template Digestion: Digest the parental, non-mutated template DNA using the DpnI restriction enzyme.

  • Transformation: Transform the mutated plasmid into competent E. coli for amplification.

  • Plasmid Purification and Sequencing: Purify the plasmid DNA and verify the mutation by DNA sequencing.

  • Functional Analysis: Co-express the mutated GluN2D subunit with the GluN1 subunit in Xenopus oocytes and perform TEVC recordings to assess the effect of the mutation on this compound potency.

Template_Plasmid GluN2D cDNA Plasmid Primer_Design Design Mutagenic Primers (M1 Helix) Template_Plasmid->Primer_Design PCR PCR Amplification Template_Plasmid->PCR Primer_Design->PCR Digestion DpnI Digestion PCR->Digestion Transformation E. coli Transformation Digestion->Transformation Sequencing Plasmid Purification & Sequencing Transformation->Sequencing Functional_Assay Functional Analysis (TEVC) Sequencing->Functional_Assay

Caption: Workflow for site-directed mutagenesis experiments.
In Vivo Electrophysiology

This protocol is used to evaluate the effect of this compound on synaptic transmission in specific brain regions.

Methodology:

  • Animal Preparation: Anesthetize a rat or mouse and place it in a stereotaxic frame.

  • Craniotomy: Perform a craniotomy over the brain region of interest (e.g., hippocampus or subthalamic nucleus).

  • Electrode Placement: Lower a recording electrode into the target region to record synaptic currents (e.g., excitatory postsynaptic currents, EPSCs).

  • Drug Administration: Administer this compound systemically (e.g., via oral gavage) or apply it locally to the brain slice.

  • Data Recording: Record synaptic activity before and after drug administration to assess the effect of this compound on synaptic transmission.

  • Data Analysis: Analyze the amplitude and frequency of synaptic events to quantify the inhibitory effect of this compound.

Safety and Toxicology

There is currently no publicly available information on the safety and toxicology profile of this compound. Further studies are required to evaluate its potential adverse effects and to establish a therapeutic window.

Conclusion

This compound is a highly selective and potent negative allosteric modulator of GluN2C/2D-containing NMDA receptors. Its favorable pharmacokinetic properties, including oral bioavailability and brain permeability, make it a valuable research tool for elucidating the roles of these specific NMDA receptor subtypes in brain function and disease. Further investigation into its safety and toxicology profile is necessary to determine its potential as a therapeutic agent.

References

Delving into the Subunit Selectivity of NAB-14 for GluN2C/2D-Containing NMDA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Neuroscientists and Drug Development Professionals

This technical guide provides an in-depth analysis of NAB-14, a negative allosteric modulator (NAM) with notable selectivity for NMDA receptors (NMDARs) incorporating the GluN2C and GluN2D subunits. Understanding the nuanced pharmacology of compounds like this compound is critical for the development of targeted therapeutics for neurological disorders where specific NMDAR subtypes are implicated. This document outlines the quantitative selectivity profile of this compound, details the experimental methodologies used for its characterization, and visualizes key concepts through structured diagrams.

Quantitative Selectivity Profile of this compound

This compound exhibits a significant preference for NMDARs containing GluN2C or GluN2D subunits over those with GluN2A or GluN2B subunits. The following tables summarize the key quantitative data that establishes this selectivity.

Table 1: Inhibitory Potency of this compound at Diheteromeric NMDA Receptors

Receptor Subunit CompositionIC₅₀ (nM)Fold Selectivity (over GluN2A/2B)
GluN1/GluN2A> 500,000-
GluN1/GluN2B> 500,000-
GluN1/GluN2CNot explicitly quantified, but potent inhibition observed>800[1][2]
GluN1/GluN2D580[1][2]>800[1]

Table 2: Inhibitory Potency of this compound at Triheteromeric NMDA Receptors

Receptor Subunit CompositionIC₅₀ (µM)
GluN1/GluN2A/GluN2C15
GluN1/GluN2B/GluN2C5.1

Note: this compound demonstrates that it can inhibit triheteromeric NMDARs, which are common in native brain tissue, although with reduced potency compared to diheteromeric GluN1/GluN2D receptors.

Mechanism of Action and Structural Determinants

This compound functions as a non-competitive, negative allosteric modulator of GluN2C/2D-containing NMDARs. Its mechanism does not involve direct competition with the glutamate or glycine binding sites. Site-directed mutagenesis studies have indicated that the structural determinants for this compound's inhibitory activity are located within the M1 transmembrane helix of the GluN2D subunit. This suggests a potential binding site within the transmembrane domain of the receptor, a region that differs between GluN2 subunits and can be exploited for achieving subtype selectivity.

Experimental Protocols

The following section details the primary experimental method used to determine the subunit selectivity of this compound.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique is a cornerstone for characterizing the pharmacology of ion channels, including NMDARs.

Objective: To determine the concentration-dependent inhibition of this compound on different NMDAR subunit combinations.

Materials:

  • Xenopus laevis oocytes

  • cRNAs for human GluN1, GluN2A, GluN2B, GluN2C, and GluN2D subunits

  • Recording solution (e.g., BaCl₂-based solution to minimize endogenous chloride currents)

  • Agonists: Glutamate and Glycine

  • Test compound: this compound dissolved in DMSO and diluted in recording solution

Procedure:

  • Oocyte Preparation and Injection:

    • Harvest and defolliculate Xenopus oocytes.

    • Inject oocytes with cRNAs encoding the desired GluN1 and GluN2 subunits (e.g., GluN1 + GluN2A, GluN1 + GluN2B, etc.).

    • Incubate oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with the recording solution.

    • Impale the oocyte with two microelectrodes filled with KCl, one for voltage clamping and one for current recording.

    • Clamp the oocyte membrane potential at a holding potential of -40 to -70 mV.

  • Data Acquisition:

    • Establish a baseline current by applying a maximal concentration of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM).

    • Co-apply increasing concentrations of this compound with the agonists.

    • Record the resulting current responses.

  • Data Analysis:

    • Measure the peak current amplitude at each this compound concentration.

    • Normalize the current responses to the maximal response elicited by the agonists alone.

    • Plot the normalized current as a function of this compound concentration and fit the data to the Hill equation to determine the IC₅₀ value.

Visualizations

The following diagrams illustrate key conceptual frameworks related to this compound's selectivity and its experimental determination.

NMDA Receptor Subunit Composition and this compound Selectivity cluster_nmdar NMDA Receptor Tetramer GluN1_1 GluN1 GluN1_2 GluN1 GluN2_A GluN2A or GluN2B GluN2_C GluN2C or GluN2D NAB14 This compound NAB14->GluN2_A Low Affinity (No significant inhibition) NAB14->GluN2_C High Affinity (Inhibition)

Figure 1. this compound's preferential interaction with GluN2C/2D subunits.

Experimental Workflow for Determining this compound Selectivity start Prepare Xenopus Oocytes Expressing Different NMDA Receptor Subtypes (GluN1+GluN2A, GluN1+GluN2B, etc.) tevc Perform Two-Electrode Voltage-Clamp (TEVC) Recordings start->tevc agonists Apply Maximal Glutamate and Glycine tevc->agonists nab14_app Co-apply Increasing Concentrations of this compound agonists->nab14_app record Record Current Responses nab14_app->record analyze Analyze Data: Normalize currents and fit to Hill equation record->analyze ic50 Determine IC₅₀ for each receptor subtype analyze->ic50 end Establish >800-fold Selectivity for GluN2C/2D over GluN2A/2B ic50->end

Figure 2. Workflow for TEVC-based selectivity profiling.

Conclusion

This compound is a valuable pharmacological tool for dissecting the physiological and pathological roles of GluN2C- and GluN2D-containing NMDARs. Its high degree of selectivity, coupled with modest brain permeability, makes it a promising lead compound for the development of novel therapeutics. The data and protocols presented here provide a comprehensive foundation for researchers utilizing this compound to explore the intricate functions of specific NMDAR subtypes in the central nervous system.

References

Unveiling the Distribution of GluN2C and GluN2D Subunits in the Central Nervous System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the neuronal and glial populations expressing the GluN2C and GluN2D subunits of the N-methyl-D-aspartate (NMDA) receptor. Understanding the precise localization of these subunits is critical for elucidating their physiological roles and for the development of targeted therapeutics for neurological and psychiatric disorders. This document summarizes quantitative expression data, details key experimental methodologies, and visualizes associated signaling pathways.

Expression of GluN2C and GluN2D Subunits: A Quantitative Overview

The expression of GluN2C and GluN2D subunits exhibits distinct spatial and cell-type-specific patterns throughout the central nervous system. While both are less ubiquitously expressed than GluN2A and GluN2B, their restricted distribution points to specialized functions in neuronal circuit modulation.

GluN2C Subunit Expression

The GluN2C subunit is prominently expressed in the cerebellum, thalamus, and olfactory bulb.[1][2] In the telencephalon, its expression is more nuanced, with a predominant localization in glial cells in several regions.[1][3]

Table 1: Quantitative Expression of GluN2C mRNA in Various Brain Regions and Cell Types

Brain RegionCell TypeExpression Level/Percentage of Co-localizationReference
Telencephalon
Cerebral CortexGlial Cells (Astrocytes)Predominant cell type expressing GluN2C mRNA.[1]
NeuronsGenerally absent, except in specific populations.
HippocampusGlial Cells (Astrocytes)Predominant cell type expressing GluN2C mRNA.
StriatumGlial Cells (Astrocytes)Predominant cell type expressing GluN2C mRNA.
GFAP-negative/NeuN-negative cells20 ± 2.5% express GluN2C mRNA.
AmygdalaGFAP-negative/NeuN-negative cells24 ± 1.2% express GluN2C mRNA.
Globus PallidusNeurons (NeuN-positive)47 ± 7.8% of neurons express GluN2C mRNA.
Parvalbumin (PV)-positive neuronsExpress GluN2C.
Olfactory BulbMitral Cells and Glomerular LayerModerate expression.
Diencephalon
ThalamusNeuronsModerate expression in various lateral nuclei. Co-localizes with GluN2D.
Nucleus Reticularis Thalami (nRT)Enriched expression in PV-positive neurons.
Cerebellum
Granule CellsHigh expression.
Brainstem
Substantia NigraParvalbumin (PV)-positive neuronsExpress GluN2C.
Ventral PallidumParvalbumin (PV)-positive neuronsExpress GluN2C.
GluN2D Subunit Expression

The GluN2D subunit shows widespread expression during embryonic and early postnatal development, which becomes more restricted in the adult brain. In adulthood, it is notably enriched in interneuron populations.

Table 2: Quantitative Expression of GluN2D mRNA and Protein in Various Brain Regions and Cell Types

Brain RegionCell TypeExpression Level/Percentage of Co-localizationReference
Telencephalon
Cerebral CortexInterneurons (GAD67-positive)Predominant neuronal population expressing GluN2D mRNA.
HippocampusInterneurons (including PV-positive and somatostatin-positive)Express GluN2D mRNA.
Hilar InterneuronsModerately intense mRNA expression in a subset of neurons.
Diencephalon
ThalamusNeuronsCo-localizes with GluN2C.
Subthalamic Nucleus (STN)NeuronsHigh expression of dendritic GluN2D.
Basal Ganglia
Various NucleiProminent expression.
Brainstem
Substantia NigraDopaminergic NeuronsForms functional channels.
Spinal Cord
Dorsal HornNeuropil and SomaHigher expression in the superficial dorsal horn (SDH) vs. deep dorsal horn (DDH) in male rats (SDH/DDH ratio: 1.24 ± 0.06).

Experimental Protocols

The identification and quantification of GluN2C and GluN2D subunit expression rely on a combination of molecular, histological, and electrophysiological techniques. This section provides detailed methodologies for key experiments.

Fluorescence In Situ Hybridization (FISH) for GluN2C/2D mRNA Detection

This protocol is adapted from established methods for detecting specific mRNA transcripts in brain tissue.

Experimental Workflow for Fluorescence In Situ Hybridization

FISH_Workflow A Tissue Preparation (Perfusion & Fixation) B Cryosectioning A->B C Pre-hybridization B->C D Hybridization with Digoxigenin (DIG)-labeled probes C->D E Post-hybridization Washes D->E F Immunohistochemistry (Anti-DIG Antibody) E->F G Signal Amplification & Detection F->G H Imaging G->H

Figure 1. Workflow for Fluorescence In Situ Hybridization.

1. Tissue Preparation:

  • Anesthetize adult mouse and perfuse transcardially with ice-cold phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

  • Post-fix the brain in 4% PFA overnight at 4°C.

  • Cryoprotect the brain by sequential immersion in 15% and 30% sucrose in PBS at 4°C until it sinks.

  • Embed the brain in Optimal Cutting Temperature (OCT) compound and freeze rapidly.

2. Cryosectioning:

  • Cut 20 µm coronal sections using a cryostat.

  • Mount sections onto Superfrost Plus slides and air dry.

3. Pre-hybridization:

  • Wash sections in PBS.

  • Treat with proteinase K to improve probe accessibility.

  • Acetylate with acetic anhydride in triethanolamine to reduce non-specific binding.

  • Dehydrate through an ethanol series.

4. Hybridization:

  • Prepare a hybridization buffer containing 50% formamide, SSC, Denhardt's solution, yeast tRNA, and salmon sperm DNA.

  • Dilute digoxigenin (DIG)-labeled antisense riboprobes for GluN2C or GluN2D in the hybridization buffer.

  • Apply the probe solution to the sections, cover with a coverslip, and incubate overnight at 65°C in a humidified chamber.

5. Post-hybridization Washes:

  • Perform stringent washes in SSC and formamide at 65°C to remove non-specifically bound probe.

  • Treat with RNase A to digest any remaining single-stranded RNA probe.

6. Immunohistochemistry:

  • Block non-specific antibody binding with a blocking solution (e.g., 10% normal serum in PBS with Triton X-100).

  • Incubate with an anti-DIG antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) or a fluorophore overnight at 4°C.

7. Signal Detection:

  • For fluorescent detection, use a tyramide signal amplification (TSA) system for enhanced sensitivity.

  • Mount with a DAPI-containing mounting medium to visualize cell nuclei.

8. Imaging:

  • Acquire images using a confocal or fluorescence microscope.

Immunohistochemistry (IHC) for GluN2C/2D Protein Detection

This protocol is a standard procedure for localizing proteins in fixed brain tissue.

Experimental Workflow for Immunohistochemistry

IHC_Workflow A Tissue Preparation (Perfusion & Fixation) B Sectioning A->B C Antigen Retrieval (Optional) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G Signal Detection F->G H Mounting & Imaging G->H PatchClamp_Workflow A Acute Brain Slice Preparation B Identification of Target Neuron A->B C Establish Whole-Cell Configuration B->C D Voltage-Clamp Recording C->D E Pharmacological Isolation of NMDA Receptor Currents D->E F Data Acquisition & Analysis E->F GluN2C_Signaling cluster_astrocyte Astrocyte cluster_neuron Neuron Glutamate Glutamate (from synapse) GluN2C_R GluN1/GluN2C NMDA Receptor Glutamate->GluN2C_R Ca_influx Ca²⁺ Influx GluN2C_R->Ca_influx Gliotransmitter Gliotransmitter Release (e.g., Glutamate, D-Serine) Ca_influx->Gliotransmitter Glucose_uptake Glucose Uptake Ca_influx->Glucose_uptake Neuronal_Mod Modulation of Neuronal Excitability and Synaptic Transmission Gliotransmitter->Neuronal_Mod modulates GluN2D_Signaling GluN2D_R GluN2D-containing NMDA Receptor ERK ERK GluN2D_R->ERK inhibition leads to activation of QNZ46 QNZ46 (Inhibitor) QNZ46->GluN2D_R NRF2 NRF2 ERK->NRF2 activates HO1 HO-1 NRF2->HO1 induces expression of Neuroprotection Neuroprotection (Antioxidant Effects, Reduced Apoptosis) HO1->Neuroprotection

References

Unlocking Precision in Neuromodulation: A Technical Guide to the Therapeutic Potential of NAB-14

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of NAB-14, a selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits. Tailored for researchers, scientists, and drug development professionals, this document delves into the core pharmacology of this compound, its potential therapeutic applications in neurological and psychiatric disorders, detailed experimental protocols for its characterization, and a summary of its quantitative data.

Introduction to this compound: A Novel Modulator of NMDA Receptor Function

This compound is a prototypical compound from a series of N-aryl benzamide (NAB) derivatives designed to selectively inhibit NMDA receptors incorporating GluN2C and/or GluN2D subunits.[1][2] NMDA receptors are critical mediators of excitatory synaptic transmission and plasticity in the central nervous system, and their dysfunction has been implicated in a range of neurological and psychiatric disorders.[3][4] The diverse functional roles of NMDA receptors are largely determined by their subunit composition, particularly the type of GluN2 subunit (A-D) they contain.[3] this compound's high selectivity for GluN2C/2D-containing receptors offers a promising avenue for targeted therapeutic intervention with potentially fewer side effects than non-selective NMDA receptor antagonists.

Mechanism of Action: Allosteric Modulation of GluN2C/2D Subunits

This compound functions as a negative allosteric modulator, meaning it binds to a site on the NMDA receptor distinct from the glutamate or glycine agonist binding sites. This binding event reduces the channel's opening probability in response to agonist binding, thereby decreasing the influx of calcium ions. Site-directed mutagenesis studies have suggested that the structural determinants for this compound's inhibitory action are located within the M1 transmembrane helix of the GluN2D subunit. This selective inhibition of GluN2C/2D-containing NMDA receptors allows for the precise modulation of specific neuronal circuits where these subunits are expressed.

Potential Therapeutic Applications

The unique expression pattern of GluN2C and GluN2D subunits in the brain, predominantly in specific types of interneurons and certain brain regions like the cerebellum, subthalamic nucleus, and hippocampus, points to several potential therapeutic applications for a selective NAM like this compound. While clinical trial data for this compound is not yet available, preclinical evidence and the known roles of GluN2C/2D subunits suggest its potential in the following areas:

  • Schizophrenia: Aberrant NMDA receptor function is a key hypothesis in the pathophysiology of schizophrenia. Since GluN2D is expressed in cortical interneurons, which are implicated in the disease, modulating their activity with a NAM like this compound could potentially help to restore the balance of excitation and inhibition in the cortex. Animal models of schizophrenia, often utilizing NMDA receptor antagonists like phencyclidine (PCP) or ketamine, provide a platform to investigate the therapeutic potential of compounds like this compound.

  • Movement Disorders: The subthalamic nucleus, a key node in the basal ganglia circuitry implicated in movement control, expresses GluN2D-containing NMDA receptors. Preclinical studies have shown that this compound can inhibit synaptic currents in subthalamic neurons. This suggests a potential therapeutic role for this compound in movement disorders such as Parkinson's disease, where abnormal activity in the subthalamic nucleus is a hallmark.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

ParameterValueReceptor SubtypeCell TypeReference
IC50 580 nMGluN1/GluN2DMammalian Cells
Selectivity >800-foldGluN2C/2D over GluN2A/2BXenopus Oocytes
Inhibition of triheteromeric receptors Modest reduction in potency and efficacy compared to diheteromeric receptorsGluN1/GluN2A/GluN2CN/A

Table 1: Potency and Selectivity of this compound

ParameterEffect of 10 µM this compoundNeuron TypeBrain RegionReference
Peak Amplitude of Evoked EPSCs Reduced to 55 ± 3.0% of controlPyramidal NeuronsN/A
Weighted Time Constant (τW) of EPSC Deactivation Significantly reducedPyramidal NeuronsN/A
Peak Amplitude of Interneuron EPSCs Decreased to 59 ± 9.9% of controlInterneuronsHippocampus
Charge Transfer of Interneuron EPSCs Decreased to 63 ± 9.7% of controlInterneuronsHippocampus
τW for Interneuron EPSCs Decreased from 150 ± 12 ms to 101 ± 14 msInterneuronsHippocampus

Table 2: Electrophysiological Effects of this compound on Synaptic Transmission

ParameterMouseRatReference
Dose 20 mg/kg (p.o.)20 mg/kg (p.o.)
Peak Brain Free Concentration 3.2 nM3.8 nM

Table 3: Pharmacokinetic Properties of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound and similar compounds.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is fundamental for characterizing the pharmacological properties of ion channels, such as NMDA receptors, expressed in a heterologous system.

Objective: To determine the potency and selectivity of a compound on different NMDA receptor subtypes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for NMDA receptor subunits (GluN1, GluN2A, GluN2B, GluN2C, GluN2D)

  • Microinjection setup

  • Two-electrode voltage-clamp amplifier and data acquisition system

  • Recording chamber and perfusion system

  • Recording solution (e.g., BaCl2-based solution to minimize endogenous chloride currents)

  • Agonist solutions (glutamate and glycine)

  • Test compound solutions (e.g., this compound)

Procedure:

  • Oocyte Preparation: Surgically harvest oocytes from a female Xenopus laevis frog and defolliculate them using collagenase treatment.

  • cRNA Injection: Inject oocytes with a mixture of cRNAs for the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit). Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes filled with 3M KCl (one for voltage recording and one for current injection).

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

    • Apply a solution containing saturating concentrations of glutamate and glycine to elicit a maximal current response.

    • Co-apply the agonist solution with increasing concentrations of the test compound (this compound) to determine its inhibitory effect.

  • Data Analysis:

    • Measure the peak current amplitude at each compound concentration.

    • Normalize the current responses to the maximal response in the absence of the compound.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

    • Repeat the procedure for all NMDA receptor subtypes to assess selectivity.

Whole-Cell Patch-Clamp Recordings in Rodent Brain Slices

This technique allows for the study of synaptic transmission and the effects of pharmacological agents in a more physiologically relevant context.

Objective: To investigate the effect of this compound on NMDA receptor-mediated synaptic currents in specific neuronal populations.

Materials:

  • Rodent (rat or mouse)

  • Vibrating microtome (vibratome)

  • Artificial cerebrospinal fluid (aCSF) for slicing and recording

  • Recording chamber with perfusion system

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators

  • Borosilicate glass capillaries for pulling patch pipettes

  • Internal solution for patch pipettes (e.g., cesium-based to block potassium channels)

  • Pharmacological agents (e.g., AMPA receptor antagonist, GABAA receptor antagonist, this compound)

Procedure:

  • Brain Slice Preparation:

    • Anesthetize and decapitate the rodent.

    • Rapidly remove the brain and place it in ice-cold, oxygenated slicing aCSF.

    • Cut coronal or sagittal slices (typically 300 µm thick) of the brain region of interest (e.g., hippocampus, subthalamic nucleus) using a vibratome.

    • Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber and continuously perfuse with oxygenated recording aCSF.

    • Identify the target neuron (e.g., a hippocampal interneuron) using infrared differential interference contrast (IR-DIC) microscopy.

    • Approach the neuron with a patch pipette filled with internal solution and apply gentle suction to form a high-resistance seal (GΩ seal).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the neuron at a desired holding potential (e.g., +40 mV to relieve the magnesium block of NMDA receptors).

    • Electrically stimulate afferent fibers to evoke excitatory postsynaptic currents (EPSCs).

    • Pharmacologically isolate NMDA receptor-mediated EPSCs by applying an AMPA receptor antagonist (e.g., CNQX) and a GABAA receptor antagonist (e.g., picrotoxin).

    • Record baseline NMDA receptor EPSCs.

    • Bath-apply this compound and record the effect on the EPSC amplitude and kinetics.

  • Data Analysis:

    • Measure the peak amplitude, decay time constant, and charge transfer of the NMDA receptor EPSCs before and after the application of this compound.

    • Perform statistical analysis to determine the significance of any observed effects.

Site-Directed Mutagenesis of NMDA Receptor Subunits

This molecular biology technique is used to identify the specific amino acid residues involved in the binding and action of a compound.

Objective: To identify the binding site of this compound on the GluN2D subunit.

Materials:

  • Plasmid DNA containing the cDNA for the NMDA receptor subunit of interest (e.g., GluN2D)

  • Mutagenic oligonucleotide primers containing the desired mutation

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells for transformation

  • DNA sequencing services

Procedure:

  • Primer Design: Design a pair of complementary primers that contain the desired mutation (e.g., changing a specific amino acid to alanine) and flank the mutation site.

  • Mutagenesis PCR:

    • Set up a PCR reaction containing the plasmid DNA template, mutagenic primers, high-fidelity DNA polymerase, and dNTPs.

    • Perform thermal cycling to amplify the entire plasmid, incorporating the mutation.

  • DpnI Digestion:

    • Digest the PCR product with DpnI. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of the parental plasmid DNA isolated from E. coli. The newly synthesized, mutated DNA is unmethylated and will not be digested.

  • Transformation:

    • Transform the DpnI-treated DNA into competent E. coli cells.

    • Plate the transformed cells on a selective agar plate and incubate overnight.

  • Verification:

    • Select several bacterial colonies and isolate the plasmid DNA.

    • Sequence the plasmid DNA to confirm the presence of the desired mutation and the absence of any unintended mutations.

  • Functional Analysis:

    • Express the mutated receptor in Xenopus oocytes or mammalian cells and perform electrophysiological recordings to assess the effect of the mutation on the inhibitory activity of this compound.

Mandatory Visualizations

NMDA_Receptor_Signaling_Pathway cluster_activation Receptor Activation Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Glycine Glycine Glycine->NMDAR Binds to GluN1 Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Channel Opening NAB14 This compound NAB14->NMDAR Negative Allosteric Modulation Mg2_block Mg²⁺ Block Mg2_block->NMDAR Blocks Pore Depolarization Membrane Depolarization Depolarization->Mg2_block Relieves Downstream Downstream Signaling Cascades Ca_influx->Downstream Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Plasticity Gene_Expression Gene Expression Downstream->Gene_Expression Experimental_Workflow_NAB14 start Start: Identify Need for GluN2C/2D Selective NAM screening High-Throughput Screening of Compound Libraries start->screening hit_id Hit Identification: N-Aryl Benzamide (NAB) Core screening->hit_id sar Structure-Activity Relationship (SAR) Optimization hit_id->sar nab14_select Selection of Lead Compound: This compound sar->nab14_select tevc Pharmacological Characterization (TEVC in Xenopus Oocytes) nab14_select->tevc patch_clamp Functional Characterization (Patch-Clamp in Brain Slices) nab14_select->patch_clamp mutagenesis Mechanism of Action Studies (Site-Directed Mutagenesis) nab14_select->mutagenesis preclinical Preclinical Evaluation (Animal Models of Disease) tevc->preclinical patch_clamp->preclinical mutagenesis->preclinical end Potential Therapeutic Candidate preclinical->end

References

The Role of NAB-14 in the Investigation of Synaptic Plasticity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning, memory, and cognitive function. A key player in synaptic plasticity is the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel that is critical for the induction of both long-term potentiation (LTP) and long-term depression (LTD). The diverse subunit composition of NMDA receptors allows for a wide range of functional properties and signaling outcomes. NAB-14 is a novel negative allosteric modulator (NAM) with high selectivity for NMDA receptors containing the GluN2C or GluN2D subunits.[1] This selectivity makes this compound a valuable pharmacological tool for dissecting the specific roles of these understudied NMDA receptor subtypes in synaptic transmission and plasticity, particularly within interneuron circuits where they are predominantly expressed.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its potential applications in studying synaptic plasticity.

This compound: A Selective Antagonist of GluN2C/2D-Containing NMDA Receptors

This compound is a potent and selective non-competitive antagonist of NMDA receptors that include the GluN2C or GluN2D subunits.[2] Its high selectivity allows for the targeted investigation of these specific receptor subtypes, which have distinct functional properties and expression patterns compared to the more ubiquitous GluN2A and GluN2B subunits.[1]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative parameters of this compound's inhibitory action.

Table 1: Potency and Selectivity of this compound [1]

ParameterValueReceptor Subunit(s)Preparation
IC50 580 nMGluN1/GluN2DRecombinant mammalian cells
Selectivity >800-foldGluN2C/2D over GluN2A/2BRecombinant Xenopus oocytes

Table 2: Effects of this compound on Synaptic Transmission

Neuron TypeThis compound ConcentrationEffect on Evoked EPSCs
Hippocampal Interneurons10 µMReduced peak amplitude to 59 ± 9.9% of control
Hippocampal Interneurons10 µMReduced charge transfer to 63 ± 9.7% of control
Hippocampal Interneurons10 µMDecreased weighted decay time constant (τW) from 150 ± 12 ms to 101 ± 14 ms

Experimental Protocols for Studying this compound's Role in Synaptic Plasticity

While direct studies on the effects of this compound on LTP and LTD are not yet widely published, its known function as a GluN2C/2D antagonist allows for the design of experiments to investigate its role. The following are detailed methodologies for key experiments.

Whole-Cell Patch-Clamp Electrophysiology in Hippocampal Slices

This protocol is designed to assess the effect of this compound on long-term potentiation (LTP) in hippocampal interneurons, where GluN2C/2D subunits are expressed.

1. Slice Preparation:

  • Anesthetize and decapitate a young adult mouse (e.g., P21-P35 C57BL/6J).

  • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (in mM: 210 sucrose, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 0.5 CaCl2, 7 MgCl2, 10 dextrose).

  • Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

  • Transfer slices to a holding chamber with artificial cerebrospinal fluid (aCSF) (in mM: 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, 25 dextrose), oxygenated with 95% O2 / 5% CO2, and allow them to recover at 32-34°C for 30 minutes, then at room temperature for at least 1 hour before recording.

2. Recording Setup:

  • Place a slice in a recording chamber on an upright microscope stage, continuously perfused with oxygenated aCSF at a flow rate of 2-3 ml/min at 30-32°C.

  • Visualize interneurons in the stratum radiatum or stratum oriens of the CA1 region using differential interference contrast (DIC) optics.

  • Use borosilicate glass pipettes (3-6 MΩ) filled with an internal solution (e.g., in mM: 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, 0.2 EGTA; pH 7.3, 290-300 mOsm).

3. Electrophysiological Recordings:

  • Establish a whole-cell patch-clamp configuration on a visually identified interneuron.

  • Record excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) in response to stimulation of Schaffer collaterals with a bipolar stimulating electrode.

  • Obtain a stable baseline recording of evoked responses for at least 20 minutes at a low stimulation frequency (e.g., 0.05 Hz).

4. LTP Induction and Application of this compound:

  • To induce LTP, deliver a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol.

  • To test the effect of this compound, bath-apply the compound at a desired concentration (e.g., 1-10 µM) starting 20 minutes before the LTP induction protocol and continue perfusion throughout the post-induction recording period.

  • In a control group of slices, perform the same LTP induction protocol with a vehicle control.

5. Data Analysis:

  • Monitor the EPSP slope or EPSC amplitude for at least 60 minutes post-induction.

  • Normalize the responses to the pre-induction baseline.

  • Compare the magnitude of LTP between the this compound treated group and the control group. A significant reduction in LTP in the presence of this compound would suggest that GluN2C/2D-containing NMDA receptors are involved in this form of synaptic plasticity in hippocampal interneurons.

Visualizing Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the hypothesized signaling pathway of this compound and a typical experimental workflow.

NAB14_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Postsynaptic Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN1/GluN2C/2D NMDA Receptor Glutamate->NMDAR Binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx Mediates CaMKII CaMKII Ca_influx->CaMKII Activates Plasticity Synaptic Plasticity (LTP/LTD) CaMKII->Plasticity Modulates NAB14 This compound NAB14->NMDAR Inhibits

Caption: Hypothesized signaling pathway of this compound in modulating synaptic plasticity.

LTP_Workflow_NAB14 cluster_setup Experimental Setup cluster_protocol Experimental Protocol cluster_analysis Data Analysis Slice_Prep Hippocampal Slice Preparation Patch_Clamp Whole-Cell Patch-Clamp on Interneuron Slice_Prep->Patch_Clamp Baseline Baseline Recording (20 min, 0.05 Hz) Patch_Clamp->Baseline Drug_App Bath Application (this compound or Vehicle) Baseline->Drug_App LTP_Induction LTP Induction (HFS or TBS) Drug_App->LTP_Induction Post_Record Post-Induction Recording (60 min) LTP_Induction->Post_Record Normalization Normalize to Baseline Post_Record->Normalization Comparison Compare LTP Magnitude (this compound vs. Vehicle) Normalization->Comparison

Caption: Experimental workflow for assessing the effect of this compound on LTP.

Conclusion and Future Directions

This compound represents a significant advancement in the pharmacological toolkit for neuroscience research. Its high selectivity for GluN2C/2D-containing NMDA receptors provides a unique opportunity to elucidate the roles of these receptor subtypes in synaptic function and plasticity. While direct evidence of this compound's impact on LTP and LTD is still emerging, the protocols and conceptual framework provided in this guide offer a clear path for researchers to investigate these effects. Future studies utilizing this compound will be instrumental in understanding the contribution of interneuron plasticity to network oscillations, information processing, and the pathophysiology of neurological and psychiatric disorders where NMDA receptor dysfunction is implicated. The continued exploration of subtype-selective modulators like this compound holds great promise for the development of novel therapeutic strategies targeting specific neural circuits.

References

Foundational Research on NAB-14: A Negative Allosteric Modulator of GluN2C/2D-Containing NMDA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on NAB-14, a selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C and GluN2D subunits. This document details the quantitative data characterizing this compound's activity, the experimental protocols utilized in its study, and visual representations of its mechanism of action and relevant biological pathways.

Introduction to this compound and NMDA Receptor Function

N-methyl-D-aspartate receptors (NMDARs) are ionotropic glutamate receptors crucial for excitatory synaptic transmission and plasticity in the central nervous system.[1] They are typically heterotetramers composed of two glycine-binding GluN1 subunits and two glutamate-binding GluN2 subunits (GluN2A-D).[1] The specific GluN2 subunit composition dictates the receptor's functional properties, including agonist potency, channel kinetics, and pharmacology.[2]

The GluN2C and GluN2D subunits, in particular, exhibit distinct expression patterns, being found predominantly in interneurons within the hippocampus and cerebral cortex in the adult brain.[2] This restricted expression makes them attractive targets for therapeutic intervention with potentially fewer side effects than non-selective NMDAR modulators.

This compound is a prototypical compound from a series of N-aryl benzamide (NAB) derivatives identified as potent and selective negative allosteric modulators of GluN2C/2D-containing NMDARs.[1] As a non-competitive antagonist, this compound reduces receptor activity without competing with the binding of glutamate or glycine.

Quantitative Data Presentation

The following tables summarize the key quantitative data from foundational studies on this compound, providing a clear comparison of its potency and selectivity.

Table 1: Potency of this compound at Recombinant NMDA Receptor Subtypes

Receptor SubtypeIC50 (nM)
GluN1/GluN2D580
GluN1/GluN2C>800-fold selective over GluN2A/B
GluN1/GluN2A>50,000
GluN1/GluN2B>50,000

Table 2: Effect of this compound on NMDAR-mediated Excitatory Postsynaptic Currents (EPSCs)

Cell TypeParameterEffect of 10 µM this compound
Subthalamic Nucleus NeuronsPeak EPSC AmplitudeReduction to 55 ± 3.0% of baseline
Hippocampal InterneuronsPeak EPSC AmplitudeReduction to 59 ± 9.9% of baseline
Hippocampal InterneuronsEPSC Charge TransferReduction to 63 ± 9.7% of baseline
Hippocampal InterneuronsWeighted Deactivation Time Constant (τW)Reduction from 150 ± 12 ms to 101 ± 14 ms

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the foundational research of this compound.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique was employed to determine the potency and selectivity of this compound on different recombinant NMDAR subtypes.

Methodology:

  • Oocyte Preparation: Stage V-VI oocytes from Xenopus laevis are surgically removed and defolliculated by treatment with collagenase.

  • cRNA Injection: Oocytes are injected with cRNAs encoding rat GluN1-1a and one of the GluN2 subunits (GluN2A, GluN2B, GluN2C, or GluN2D).

  • Incubation: Injected oocytes are incubated at 18°C in Barth's solution supplemented with antibiotics.

  • Electrophysiological Recording:

    • Recordings are performed 1-3 days post-injection.

    • Oocytes are placed in a recording chamber continuously perfused with a solution containing (in mM): 90 NaCl, 1 KCl, 10 HEPES, 0.5 BaCl2, and 0.01 EDTA, pH 7.4.

    • Glass microelectrodes are filled with 3 M KCl.

    • The oocyte membrane is voltage-clamped at -40 mV.

    • Current responses are evoked by the application of 100 µM glutamate and 30 µM glycine.

  • Data Analysis: Concentration-response curves for this compound are generated by applying increasing concentrations of the compound in the presence of agonists. The IC50 values are determined by fitting the data to a logistic equation.

Whole-Cell Patch-Clamp Recordings in Mammalian Cells and Brain Slices

This method was used to assess the effect of this compound on NMDAR-mediated currents in a more physiological context.

Methodology:

  • Cell Culture (for recombinant receptors): HEK293 cells are transiently transfected with plasmids encoding GluN1 and the desired GluN2 subunit.

  • Brain Slice Preparation (for native receptors):

    • Acutely prepared coronal brain slices (300 µm) containing the hippocampus or subthalamic nucleus are obtained from rodents.

    • Slices are prepared in an ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution.

    • Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) at 34°C for 30 minutes and then at room temperature.

  • Electrophysiological Recording:

    • Whole-cell voltage-clamp recordings are performed from visually identified neurons.

    • The external solution (aCSF) contains (in mM): 125 NaCl, 2.5 KCl, 25 NaHCO3, 1.25 NaH2PO4, 2 CaCl2, 1 MgCl2, and 25 glucose, saturated with 95% O2 / 5% CO2.

    • To isolate NMDAR-mediated currents, the AMPA receptor antagonist NBQX (10 µM) and the GABAA receptor antagonist picrotoxin (100 µM) are included.

    • The internal pipette solution contains (in mM): 135 Cs-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, and 0.4 Na-GTP, pH 7.25.

    • NMDAR-mediated EPSCs are evoked by electrical stimulation of afferent fibers.

  • Data Analysis: The peak amplitude, charge transfer, and deactivation kinetics of the EPSCs are measured before and after the application of this compound.

Site-Directed Mutagenesis

This technique was instrumental in identifying the binding site of this compound on the GluN2D subunit.

Methodology:

  • Plasmid Template: A plasmid containing the cDNA for the rat GluN2D subunit is used as the template.

  • Primer Design: Primers containing the desired point mutation in the M1 transmembrane helix region are designed.

  • PCR Amplification: The entire plasmid is amplified using a high-fidelity DNA polymerase with the mutagenic primers.

  • Template Digestion: The parental, non-mutated plasmid is digested using the DpnI restriction enzyme, which specifically targets methylated DNA (the parental plasmid) but not the newly synthesized, unmethylated PCR product.

  • Transformation: The mutated plasmid is transformed into competent E. coli for amplification.

  • Sequence Verification: The presence of the desired mutation is confirmed by DNA sequencing.

  • Functional Analysis: The mutated GluN2D subunit is co-expressed with GluN1 in Xenopus oocytes, and the effect of this compound on the resulting NMDAR currents is evaluated using TEVC.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to this compound and NMDA receptor function.

NMDA_Receptor_Activation cluster_activation Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2) Glutamate->NMDAR Binds to GluN2 Channel_Opening Channel Opening Glycine Glycine Glycine->NMDAR Binds to GluN1 Membrane_Depolarization Membrane Depolarization Mg_Block_Relief Mg2+ Block Relief Membrane_Depolarization->Mg_Block_Relief Ca_Influx Ca2+ Influx Channel_Opening->Ca_Influx Downstream_Signaling Downstream Signaling Ca_Influx->Downstream_Signaling

Caption: NMDA Receptor Activation Pathway.

NAB14_Mechanism_of_Action NAB14 This compound GluN2D_M1_Helix GluN2D M1 Transmembrane Helix NAB14->GluN2D_M1_Helix Binds to Allosteric Site NMDAR_Conformation Receptor Conformational Change GluN2D_M1_Helix->NMDAR_Conformation Induces Channel_Gating Ion Channel Gating NMDAR_Conformation->Channel_Gating Prevents Reduced_Ca_Influx Reduced Ca2+ Influx Channel_Gating->Reduced_Ca_Influx Leads to Inhibition Inhibition of Neuronal Activity Reduced_Ca_Influx->Inhibition

Caption: this compound Mechanism of Action.

Experimental_Workflow_NAB14 Oocyte_HEK_Prep Oocyte/HEK Cell Preparation & Transfection TEVC_PatchClamp TEVC / Patch-Clamp Recording Oocyte_HEK_Prep->TEVC_PatchClamp Data_Acquisition Data Acquisition (IC50, EPSCs) TEVC_PatchClamp->Data_Acquisition Binding_Site_ID Binding Site Identification Data_Acquisition->Binding_Site_ID Brain_Slice_Prep Brain Slice Preparation Native_Receptor_Recording Native Receptor Recording Brain_Slice_Prep->Native_Receptor_Recording Native_Receptor_Recording->Data_Acquisition Mutagenesis Site-Directed Mutagenesis Mutant_Expression Mutant Receptor Expression Mutagenesis->Mutant_Expression Mutant_Expression->TEVC_PatchClamp Downstream_Signaling_GluN2C_D_Blockade NAB14 This compound GluN2CD_NMDAR GluN2C/D-containing NMDA Receptor (on Interneurons) NAB14->GluN2CD_NMDAR Blocks Ca_Influx Ca2+ Influx GluN2CD_NMDAR->Ca_Influx CaM_CaMKII Calmodulin (CaM) & CaMKII Activation Ca_Influx->CaM_CaMKII nNOS nNOS Activation Ca_Influx->nNOS Interneuron_Firing Interneuron Firing & GABA Release Ca_Influx->Interneuron_Firing NO_Production Nitric Oxide (NO) Production nNOS->NO_Production Circuit_Inhibition Modulation of Local Circuit Inhibition NO_Production->Circuit_Inhibition Modulates Interneuron_Firing->Circuit_Inhibition

References

Methodological & Application

Application Notes and Protocols for NAB-14 in Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NAB-14 is a potent, selective, and orally active non-competitive negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.[1][2] With over 800-fold selectivity for GluN2C/2D-containing receptors over those with GluN2A and GluN2B subunits, this compound serves as a valuable pharmacological tool for dissecting the physiological and pathological roles of these specific NMDA receptor subtypes.[1][2] These application notes provide detailed protocols for utilizing this compound in various electrophysiological experiments to characterize its effects on neuronal and synaptic function.

Mechanism of Action: this compound acts as a non-competitive antagonist, meaning it does not compete with glutamate or glycine for their binding sites.[3] Evidence suggests its binding site resides within the M1 transmembrane helix of the GluN2D subunit. By binding to this allosteric site, this compound reduces the channel's open probability and ion flow in response to agonist binding, thereby inhibiting NMDA receptor function.

Data Presentation

The following tables summarize the quantitative data regarding the selectivity and potency of this compound from various electrophysiological studies.

Table 1: Potency of this compound on Recombinant NMDA Receptor Subtypes

Receptor SubtypeIC₅₀ (nM)Experimental System
GluN1/GluN2D580Mammalian cells
GluN1/GluN2A> 500,000Xenopus oocytes
GluN1/GluN2B> 500,000Xenopus oocytes
GluN1/GluN2CSimilar to GluN2DXenopus oocytes

Data sourced from references.

Table 2: Selectivity of this compound against other Ionotropic Glutamate Receptors

Receptor% Control Response (at 20 µM this compound)
AMPA (GluA1)101 ± 2.8
AMPA (GluA2)101 ± 1.9
Kainate (GluK2)101 ± 3.2

Data sourced from reference.

Table 3: Effect of this compound on Excitatory Postsynaptic Currents (EPSCs) in Hippocampal Interneurons

ParameterControlThis compound (10 µM)% of Control
Peak EPSC Amplitude--59 ± 9.9
Charge Transfer--63 ± 9.7
Weighted Tau (τw) of Deactivation (ms)150 ± 12101 ± 14~67

Data sourced from reference.

Experimental Protocols

Here, we provide detailed protocols for two common electrophysiological techniques used to study the effects of this compound: Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes and Whole-Cell Patch Clamp recordings from cultured neurons or brain slices.

Protocol 1: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol is ideal for characterizing the potency and selectivity of this compound on specific, exogenously expressed NMDA receptor subtypes.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • Prepare cRNAs for the desired GluN1 and GluN2 subunits (e.g., GluN1, GluN2A, GluN2B, GluN2C, GluN2D) from linearized cDNA templates.

  • Inject oocytes with a mixture of GluN1 and the desired GluN2 subunit cRNA (typically 5-50 ng per oocyte).

  • Incubate injected oocytes at 16-18°C for 2-5 days in Barth's solution supplemented with antibiotics.

2. Recording Solutions:

  • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH adjusted to 7.4 with NaOH.

  • Agonist Solution: Recording solution supplemented with 100 µM glutamate and 30 µM glycine.

  • This compound Solutions: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution into the agonist solution to achieve the desired final concentrations. Ensure the final DMSO concentration is low (<0.1%) and consistent across all conditions.

3. Electrophysiological Recording:

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes (filled with 3 M KCl, resistance 0.5-2 MΩ), one for voltage clamping and one for current recording.

  • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • Establish a stable baseline current in the recording solution.

  • Apply the agonist solution to elicit a maximal NMDA receptor-mediated current (I_max).

  • To determine the IC₅₀, co-apply the agonist solution containing increasing concentrations of this compound. Allow the current to reach a steady state at each concentration.

  • Wash out the drug with the agonist solution to ensure reversibility.

4. Data Analysis:

  • Measure the peak or steady-state current amplitude in the presence of each this compound concentration.

  • Normalize the current responses to the maximal current (I_max) obtained in the absence of this compound.

  • Plot the normalized current as a function of the this compound concentration and fit the data with a Hill equation to determine the IC₅₀ and Hill coefficient.

Protocol 2: Whole-Cell Patch Clamp from Cultured Neurons or Brain Slices

This protocol allows for the investigation of this compound's effects on native NMDA receptors and synaptic transmission.

1. Preparation:

  • Cultured Neurons: Plate primary neurons (e.g., hippocampal or cortical neurons) on coverslips and culture for an appropriate duration (e.g., 10-14 days in vitro).

  • Brain Slices: Prepare acute brain slices (e.g., 300 µm thick) from rodents using a vibratome in ice-cold, oxygenated slicing solution. Allow slices to recover for at least 1 hour in oxygenated artificial cerebrospinal fluid (aCSF) at room temperature.

2. Recording Solutions:

  • Artificial Cerebrospinal Fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM NaH₂PO₄, 24 mM NaHCO₃, 5 mM HEPES, 12.5 mM glucose, 2 mM MgSO₄, 2 mM CaCl₂. Bubble with 95% O₂/5% CO₂.

  • Internal Solution (for recording NMDA receptor currents): 130 mM Cs-gluconate, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.4 mM Na-GTP, 5 mM QX-314 (to block voltage-gated sodium channels), pH adjusted to 7.3 with CsOH.

  • This compound Application: Dilute the this compound stock solution in aCSF to the desired final concentration. Apply via bath perfusion.

3. Electrophysiological Recording:

  • Transfer a coverslip with cultured neurons or a brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.

  • Identify a neuron for recording using infrared differential interference contrast (IR-DIC) microscopy.

  • Pull patch pipettes from borosilicate glass (3-5 MΩ resistance) and fill with the internal solution.

  • Approach the selected neuron and form a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the membrane to achieve the whole-cell configuration.

  • Clamp the neuron at a holding potential of -70 mV. To study NMDA receptor-mediated currents in isolation, the holding potential can be depolarized to +40 mV to relieve the magnesium block, or experiments can be performed in Mg²⁺-free aCSF.

  • To record synaptic currents (EPSCs), place a stimulating electrode near the recorded neuron to evoke neurotransmitter release.

  • Record baseline NMDA receptor-mediated currents or EPSCs in the absence of this compound. To isolate NMDA receptor currents, other synaptic inputs can be blocked pharmacologically (e.g., with CNQX for AMPA/kainate receptors and picrotoxin for GABA-A receptors).

  • Bath apply this compound at the desired concentration and record the effect on the NMDA receptor-mediated currents or EPSCs.

  • Wash out the drug to observe recovery.

4. Data Analysis:

  • Measure the amplitude, decay kinetics, and charge transfer of the recorded currents.

  • Compare the parameters before, during, and after this compound application.

  • Statistical analysis (e.g., paired t-test or ANOVA) can be used to determine the significance of the observed effects.

Visualizations

The following diagrams illustrate the signaling pathway of NMDA receptors and a typical experimental workflow for studying this compound.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor GluN1/GluN2C/D NMDA Receptor Glutamate->NMDA_Receptor Binds to GluN2 Glycine Glycine Glycine->NMDA_Receptor Binds to GluN1 NAB14 This compound NAB14->NMDA_Receptor Allosteric Inhibition Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Influx->Downstream Synaptic_Plasticity Synaptic Plasticity (LTP/LTD) Downstream->Synaptic_Plasticity

Fig. 1: Simplified signaling pathway of GluN2C/D-containing NMDA receptors and the inhibitory action of this compound.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Prep Cell/Slice Preparation Patch Whole-Cell Patch Clamp Cell_Prep->Patch Solution_Prep Solution Preparation (aCSF, Internal, this compound) Solution_Prep->Patch Baseline Record Baseline NMDA Currents/EPSCs Patch->Baseline Drug_App Bath Apply this compound Baseline->Drug_App Washout Washout Drug_App->Washout Data_Acq Data Acquisition Washout->Data_Acq Analysis Measure Current Parameters (Amplitude, Kinetics) Data_Acq->Analysis Stats Statistical Analysis Analysis->Stats

Fig. 2: General experimental workflow for studying the effects of this compound using whole-cell patch clamp electrophysiology.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NAB-14 is a potent and highly selective, non-competitive negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.[1][2][3] With an IC₅₀ value of 580 nM for GluN1/GluN2D receptors, this compound demonstrates over 800-fold selectivity for GluN2C/2D-containing receptors over those with GluN2A or GluN2B subunits.[1][2] This makes this compound a valuable research tool for investigating the physiological and pathological roles of GluN2C/2D-containing NMDA receptors in the central nervous system and other tissues where these subunits are expressed. These application notes provide detailed protocols and guidelines for utilizing this compound in cell culture experiments.

Mechanism of Action

This compound acts as a negative allosteric modulator, meaning it binds to a site on the NMDA receptor that is distinct from the glutamate or glycine binding sites. This binding event reduces the channel's probability of opening in response to agonist binding, thereby inhibiting ion flux. The primary targets of this compound are diheteromeric (e.g., GluN1/GluN2D) and triheteromeric (e.g., GluN1/GluN2A/GluN2C) NMDA receptors. Its inhibitory effects have been demonstrated in both recombinant expression systems and native neurons that endogenously express the target subunits.

Below is a diagram illustrating the signaling pathway inhibited by this compound.

cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2C or GluN2D) Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds Ca_ion Ca²⁺ Influx NMDA_Receptor->Ca_ion Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB activation) Ca_ion->Downstream Activates NAB14 This compound NAB14->NMDA_Receptor Inhibits

Caption: Simplified signaling pathway of NMDA receptor inhibition by this compound.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound on various NMDA receptor subunit combinations. It is important to note that the effect of this compound on cell viability and proliferation is dependent on the cell type and the functional expression of GluN2C or GluN2D subunits. For cell lines not expressing these subunits, this compound is expected to have minimal to no direct effect at concentrations effective for NMDA receptor inhibition.

Table 1: Inhibitory Potency of this compound on Recombinant NMDA Receptors

Receptor Subunit CompositionIC₅₀ (nM)Cell SystemReference
GluN1/GluN2D580Mammalian Cells
GluN1/GluN2CData not available, but high selectivity is reported.Xenopus Oocytes
GluN1/GluN2A> 500,000Xenopus Oocytes
GluN1/GluN2B> 500,000Xenopus Oocytes
GluN1/GluN2A/GluN2C (triheteromeric)15,000 (15 µM)Recombinant System

Table 2: Effective Concentrations of this compound in In Vitro Neuronal Preparations

Experimental SystemConcentrationObserved EffectReference
Cultured Cortical Neurons20 µMNo effect on native GluN2A- or GluN2B-containing NMDARs
Brain Slices (Subthalamic Neurons)Not specifiedInhibition of native GluN2D-containing receptors
Hippocampal Interneurons10 µMReduction of evoked EPSC peak amplitude to 55 ± 3.0%

Experimental Protocols

Protocol 1: Determination of Optimal this compound Concentration (Kill Curve)

To determine the appropriate concentration range of this compound for your specific cell line, it is crucial to perform a dose-response experiment to assess cytotoxicity. This is particularly important for cell lines that are not well-characterized for NMDA receptor subunit expression.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, resazurin, or CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment (typically 5,000-10,000 cells per well). Incubate overnight at 37°C, 5% CO₂.

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in complete culture medium. A suggested starting range is from 0.1 µM to 100 µM. Remember to include a vehicle control (DMSO) at the same concentration as in the highest this compound dilution.

  • Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance or luminescence using a plate reader. Plot the cell viability (%) against the this compound concentration to determine the cytotoxic concentration 50 (CC₅₀).

Below is a diagram illustrating the experimental workflow for determining the optimal concentration.

cluster_workflow Workflow for Determining Optimal this compound Concentration A 1. Seed Cells in 96-well plate B 2. Prepare Serial Dilutions of this compound A->B C 3. Treat Cells with This compound Dilutions B->C D 4. Incubate for 24-72 hours C->D E 5. Add Cell Viability Reagent D->E F 6. Measure Signal (Plate Reader) E->F G 7. Plot Dose-Response Curve and Determine CC₅₀ F->G

Caption: Experimental workflow for a cell viability assay to determine this compound cytotoxicity.
Protocol 2: Assessment of this compound on Cell Proliferation (BrdU Assay)

This protocol outlines how to measure the effect of this compound on cell proliferation using a BrdU (Bromodeoxyuridine) incorporation assay.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • BrdU labeling solution

  • Fixing/denaturing solution

  • Anti-BrdU antibody (conjugated to HRP or a fluorophore)

  • Substrate for detection

  • 96-well cell culture plates

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the desired, non-cytotoxic concentrations of this compound (determined in Protocol 1) for the desired duration.

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-24 hours, depending on the cell line's doubling time.

  • Fixation and Denaturation: Remove the labeling medium, and fix and denature the cellular DNA according to the assay kit's instructions. This step is crucial for the anti-BrdU antibody to access the incorporated BrdU.

  • Antibody Incubation: Add the conjugated anti-BrdU antibody and incubate for the recommended time.

  • Washing: Wash the wells multiple times to remove any unbound antibody.

  • Detection: Add the appropriate substrate and measure the signal (absorbance or fluorescence) using a plate reader.

  • Data Analysis: Compare the signal from this compound-treated cells to the vehicle-treated control cells to determine the effect on proliferation.

General Recommendations for Cell Culture

  • Solubility: this compound is typically dissolved in DMSO to create a high-concentration stock solution. Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

  • Storage: Store the this compound stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

  • Cell Line Selection: The most pronounced effects of this compound will be observed in cell lines endogenously or recombinantly expressing GluN2C or GluN2D subunits. For other cell lines, it is essential to perform control experiments to rule out off-target effects.

  • Positive Controls: If studying NMDA receptor signaling, include a known NMDA receptor agonist (like glutamate/glycine) to stimulate the receptor and a general NMDA receptor antagonist (like AP5 or MK-801) as a positive control for inhibition.

References

Application Notes and Protocols for NAB-14 Administration in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vivo administration of NAB-14, a selective negative allosteric modulator of GluN2C/2D-containing N-methyl-D-aspartate (NMDA) receptors, in animal studies. Detailed protocols, quantitative data, and visual diagrams are included to facilitate experimental design and execution.

Introduction to this compound

This compound is a potent and selective antagonist for NMDA receptors containing the GluN2C or GluN2D subunits.[1][2] With over 800-fold selectivity for GluN2C/2D over GluN2A and GluN2B subunits, this compound serves as a valuable tool for investigating the physiological and pathological roles of these specific NMDA receptor subtypes.[1][2] Its ability to penetrate the blood-brain barrier makes it suitable for in vivo studies targeting the central nervous system.[1]

Mechanism of Action

This compound acts as a negative allosteric modulator, binding to a site on the GluN2D M1 transmembrane helix. This binding reduces the channel's open probability without competing with the glutamate or glycine binding sites, thereby inhibiting ion flux through the NMDA receptor channel. This selective inhibition of GluN2C/2D-containing receptors allows for the targeted modulation of specific neuronal circuits where these subunits are expressed, such as in hippocampal interneurons and the subthalamic nucleus.

Signaling Pathway

The diagram below illustrates the NMDA receptor signaling cascade and the inhibitory action of this compound.

NAB-14_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2C/2D) Glutamate->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Activation Downstream Downstream Signaling (e.g., CaMKII, CREB activation) Ca_Influx->Downstream NAB14 This compound NAB14->NMDA_Receptor Inhibition

Figure 1: NMDA Receptor Signaling and this compound Inhibition.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical and In Vitro Properties of this compound
ParameterValueReference
IC₅₀ (GluN1/GluN2D) 580 nM
Selectivity >800-fold for GluN2C/2D over GluN2A/2B
Molecular Weight 351.40 g/mol
Formula C₂₀H₂₁N₃O₃
Table 2: Pharmacokinetic Parameters of this compound in Rodents (Oral Administration)
SpeciesDose (mg/kg)VehiclePeak Brain Concentration (free)Peak Plasma ConcentrationReference
Mouse 20PEG4003.2 nM102 ng/mL (Total)
Rat 20PEG4003.8 nM192 ng/mL (Total)

Experimental Protocols

The following are detailed protocols for the administration of this compound in mice and rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Experimental Workflow

Experimental_Workflow A Acclimatization of Animals C Animal Grouping and Randomization A->C B This compound Formulation Preparation D This compound Administration (Oral, IV, or IP) B->D C->D E Behavioral Testing / Sample Collection D->E F Data Analysis E->F G Results and Interpretation F->G

Figure 2: General Experimental Workflow for In Vivo Studies.
Oral Administration (Gavage)

This protocol is based on a published study using this compound in mice and rats.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG400)

  • Sterile water or saline

  • Animal gavage needles (20-22 gauge, 1-1.5 inch for mice; 18-20 gauge, 2-3 inch for rats)

  • Syringes (1 mL)

  • Analytical balance and weighing paper

  • Vortex mixer and sonicator

Procedure:

  • Formulation Preparation:

    • Accurately weigh the required amount of this compound.

    • Dissolve this compound in PEG400. Gentle heating and sonication may be required to achieve complete dissolution. A common concentration for a 20 mg/kg dose is 2 mg/mL for mice (10 mL/kg administration volume) and 4 mg/mL for rats (5 mL/kg administration volume).

    • Prepare the vehicle control (PEG400 alone).

    • Ensure the solution is at room temperature before administration.

  • Animal Handling and Dosing:

    • Gently restrain the mouse or rat.

    • Measure the appropriate length for gavage needle insertion (from the tip of the nose to the last rib).

    • Attach the gavage needle to the syringe containing the this compound formulation.

    • Gently insert the gavage needle into the esophagus and advance it into the stomach.

    • Administer the solution slowly and steadily.

    • Carefully withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

Intravenous (IV) Administration (Tail Vein)

Materials:

  • This compound

  • A suitable vehicle (e.g., a solution containing DMSO, PEG400, and saline. The exact composition may require optimization for solubility and tolerability).

  • Sterile 0.9% saline

  • 27-30 gauge needles

  • 1 mL syringes

  • Restraint device for tail vein injection

  • Heat lamp or warm water to dilate the tail vein

Procedure:

  • Formulation Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Further dilute the stock solution with a vehicle such as PEG400 and sterile saline to the final desired concentration. The final concentration of DMSO should be kept to a minimum (typically <10%) to avoid toxicity.

    • Filter-sterilize the final formulation using a 0.22 µm syringe filter.

    • Prepare the vehicle control with the same solvent composition.

  • Animal Handling and Dosing:

    • Place the animal in a restraint device.

    • Warm the tail using a heat lamp or by immersing it in warm water to dilate the lateral tail veins.

    • Swab the tail with 70% ethanol.

    • Insert the needle, bevel up, into one of the lateral tail veins.

    • Administer the this compound solution slowly.

    • Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

    • Return the animal to its cage and monitor for any adverse reactions.

Intraperitoneal (IP) Administration

Materials:

  • This compound

  • A suitable vehicle (e.g., a solution containing DMSO and saline, or a suspension in a vehicle like 0.5% methylcellulose).

  • Sterile 0.9% saline

  • 25-27 gauge needles

  • 1 mL syringes

Procedure:

  • Formulation Preparation:

    • For a solution, dissolve this compound in a minimal amount of a suitable solvent (e.g., DMSO) and then dilute with sterile saline to the final concentration.

    • For a suspension, this compound can be suspended in a vehicle such as 0.5% methylcellulose or 1% Tween 80 in sterile saline. Use a vortex mixer or sonicator to ensure a uniform suspension.

    • Prepare the corresponding vehicle control.

  • Animal Handling and Dosing:

    • Gently restrain the animal, exposing the abdomen.

    • Tilt the animal slightly head-down to move the abdominal organs away from the injection site.

    • Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate briefly to ensure that no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.

    • Inject the this compound formulation.

    • Withdraw the needle and return the animal to its cage.

    • Monitor the animal for any signs of discomfort or adverse effects.

Safety Precautions

  • Follow all institutional and national guidelines for the humane care and use of laboratory animals.

  • Wear appropriate personal protective equipment (PPE), including gloves and a lab coat, when handling this compound and administering it to animals.

  • All injections should be performed using sterile techniques to minimize the risk of infection.

  • Properly dispose of all sharps and waste materials.

Disclaimer: This document is intended for informational purposes only and does not constitute medical or veterinary advice. Researchers should rely on their own expertise and institutional guidelines when designing and conducting animal studies.

References

Application Notes and Protocols for Two-Electrode Voltage-Clamp (TEVC) Recordings with NAB-14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the functional characterization of the selective GluN2C/2D negative allosteric modulator (NAM), NAB-14, using the Two-Electrode Voltage-Clamp (TEVC) technique in Xenopus laevis oocytes. N-methyl-D-aspartate receptors (NMDARs) are critical mediators of excitatory synaptic transmission in the central nervous system, and their dysfunction is implicated in numerous neurological disorders. Subunit-selective compounds like this compound are invaluable tools for dissecting the physiological and pathological roles of specific NMDAR subtypes. The TEVC system, coupled with the heterologous expression of ion channels in Xenopus oocytes, offers a robust platform for detailed electrophysiological analysis of such compounds.

This compound is a potent and selective non-competitive antagonist of NMDARs containing the GluN2C or GluN2D subunits.[1] It exhibits over 800-fold selectivity for GluN2C/2D-containing receptors over those containing GluN2A or GluN2B subunits.[1][2] This document outlines the necessary protocols for preparing oocytes, expressing recombinant NMDARs, performing TEVC recordings to assess the inhibitory activity of this compound, and analyzing the resulting data.

Data Presentation: Quantitative Analysis of this compound Activity

The following table summarizes the key quantitative data for this compound, providing a clear reference for its potency and effects on NMDAR-mediated currents.

ParameterValueReceptor SubunitCell TypeReference
IC₅₀ 580 nMGluN1/GluN2DMammalian Cells[2]
Selectivity >800-foldGluN2C/2D vs. GluN2A/2BXenopus Oocytes[2]
Peak Amplitude Reduction of Evoked EPSCs to 55 ± 3.0% of controlNative GluN2D-containing NMDARsBrain Slices
Decrease in Peak Amplitude of Interneuron EPSCs to 59 ± 9.9% of controlNative GluN2D-containing NMDARsBrain Slices
Decrease in Charge Transfer of Interneuron EPSCs to 63 ± 9.7% of controlNative GluN2D-containing NMDARsBrain Slices
Reduction in τW of EPSC Deactivation from 150 ± 12 ms to 101 ± 14 msNative GluN2D-containing NMDARsBrain Slices

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for TEVC recordings.

NAB14_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN1/GluN2D NMDA Receptor Glutamate->NMDAR Binds to GluN2D Glycine Glycine Glycine->NMDAR Binds to GluN1 NAB14 This compound NAB14->NMDAR Negative Allosteric Modulation Ca_ion Ca²⁺ NMDAR->Ca_ion Influx Downstream Downstream Signaling (e.g., PKA activation) Ca_ion->Downstream Activates

Figure 1. Signaling pathway of this compound modulation of GluN2D-containing NMDA receptors. This compound acts as a negative allosteric modulator, reducing the calcium influx that occurs upon glutamate and glycine binding, thereby inhibiting downstream signaling cascades.

TEVC_Workflow Oocyte_Prep 1. Xenopus Oocyte Preparation & Defolliculation cRNA_Inject 2. cRNA Injection (GluN1 & GluN2D subunits) Oocyte_Prep->cRNA_Inject Incubation 3. Incubation (2-5 days at 16-18°C) cRNA_Inject->Incubation TEVC_Setup 4. TEVC Setup & Oocyte Impalement Incubation->TEVC_Setup Baseline_Rec 5. Baseline Current Recording (with Glutamate/Glycine) TEVC_Setup->Baseline_Rec NAB14_App 6. Application of this compound Baseline_Rec->NAB14_App Response_Rec 7. Recording of Modulated Current NAB14_App->Response_Rec Washout 8. Washout Response_Rec->Washout Data_Analysis 9. Data Analysis (IC₅₀ determination) Washout->Data_Analysis

References

Application Notes and Protocols for NAB-14

Author: BenchChem Technical Support Team. Date: November 2025

Protocol for Dissolving and Storing NAB-14

These guidelines are intended for researchers, scientists, and drug development professionals for the effective preparation and storage of this compound, a selective negative allosteric modulator of GluN2C/2D-containing NMDA receptors.

Product Information

PropertyValue
Compound Name This compound
Chemical Class N-aryl benzamide
Mechanism of Action Negative allosteric modulator of GluN2C/2D-containing NMDA receptors[1]
IC₅₀ 580 nM for GluN1/GluN2D receptors[2]
Selectivity >800-fold for GluN2C/GluN2D over GluN2A/GluN2B[2]

Dissolution Protocol

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. Perform this in a chemical fume hood and use appropriate personal protective equipment (PPE).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration. A starting concentration of 10 mM is recommended.

  • Dissolution:

    • Cap the tube or vial securely.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.

    • If necessary, gentle warming in a water bath (37°C) for a short period can aid in dissolving the compound.

  • Aliquotting: Once fully dissolved, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

Storage Conditions

Proper storage is critical to maintain the stability and activity of this compound.

Storage ConditionDurationNotes
Stock Solution (-80°C) Up to 6 months[2]Recommended for long-term storage.
Stock Solution (-20°C) Up to 1 month[2]Suitable for short-term storage.

Important Considerations:

  • Protect from light.

  • Avoid repeated freeze-thaw cycles.

  • Ensure vials are tightly sealed to prevent solvent evaporation and moisture absorption.

Experimental Workflow

G cluster_prep Preparation of this compound Stock Solution cluster_storage Storage cluster_use Experimental Use weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso Calculate Volume vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Single-Use Vials vortex->aliquot store_long Long-term Storage (-80°C, ≤ 6 months) aliquot->store_long store_short Short-term Storage (-20°C, ≤ 1 month) aliquot->store_short thaw Thaw Aliquot store_long->thaw store_short->thaw dilute Prepare Working Solution thaw->dilute assay Perform Biological Assay dilute->assay G cluster_receptor NMDA Receptor cluster_agonists Agonists cluster_modulator Modulator cluster_channel Ion Channel GluN1 GluN1 GluN2D GluN2D/2C Glutamate Glutamate Glutamate->GluN2D Binds Channel_Open Channel Opening Glutamate->Channel_Open Activates Glycine Glycine Glycine->GluN1 Binds Glycine->Channel_Open Activates NAB14 This compound NAB14->GluN2D Binds to Allosteric Site Channel_Closed Channel Inhibition NAB14->Channel_Closed Ca_Influx Ca²⁺/Na⁺ Influx Channel_Open->Ca_Influx Channel_Closed->Ca_Influx

References

Techniques for measuring NAB-14 IC50 values

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Topic: Techniques for Measuring NAB-14 IC50 Values

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective, non-competitive negative allosteric modulator (NAM) of N-Methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits.[1][2][3] These receptors are ligand-gated ion channels that play a crucial role in excitatory synaptic transmission in the central nervous system.[3] Given the distinct expression patterns and functional properties of different NMDA receptor subtypes, subunit-selective modulators like this compound are valuable research tools and potential therapeutic agents for neurological disorders.[3]

The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of an inhibitor like this compound. It quantifies the concentration of the compound required to inhibit a specific biological function by 50%. Accurate determination of the IC50 value is essential for structure-activity relationship (SAR) studies, compound validation, and preclinical development.

This document provides detailed protocols for determining the IC50 value of this compound using two common methodologies: a low-throughput, high-fidelity electrophysiology assay and a higher-throughput, cell-based calcium flux assay.

This compound Mechanism of Action and Signaling Pathway

NMDA receptors are ionotropic glutamate receptors that require binding of both glutamate and a co-agonist (glycine or D-serine) for activation. Upon activation, the receptor's ion channel opens, allowing the influx of Ca²⁺ and Na⁺ ions. This influx leads to membrane depolarization and the initiation of downstream calcium-dependent signaling cascades.

This compound acts as a negative allosteric modulator. It does not compete with glutamate or glycine for their binding sites. Instead, it binds to a distinct site on the receptor, specifically proposed to be within the M1 transmembrane helix of the GluN2D subunit, to inhibit channel function. This allosteric inhibition reduces the flow of ions through the channel pore, thereby dampening the receptor's response to agonists.

NMDAR_Pathway cluster_receptor NMDA Receptor cluster_activation Activation cluster_inhibition Inhibition cluster_response Cellular Response NMDAR GluN1/GluN2D Subunits Channel Ion Channel (Closed) NMDAR->Channel Controls NMDAR->Channel Inhibits Opening Channel_Open Ion Channel (Open) Channel->Channel_Open Conformational Change Glutamate Glutamate Glutamate->NMDAR Binds Glycine Glycine Glycine->NMDAR Binds NAB14 This compound NAB14->NMDAR Binds Allosterically Ca_Influx Ca²+ Influx Channel_Open->Ca_Influx Allows Signaling Downstream Signaling Ca_Influx->Signaling Workflow A 1. Cell Preparation (Culture & Transfection/Plating) C 3. Assay Setup (Dye Loading or Patching) A->C B 2. Compound Preparation (Serial Dilution of this compound) D 4. Pre-incubation (Cells with this compound) B->D C->D E 5. Receptor Stimulation (Add Glutamate/Glycine) D->E F 6. Data Acquisition (Measure Current or Fluorescence) E->F G 7. Data Normalization (% of Max Response or % Inhibition) F->G H 8. Curve Fitting (Non-linear Regression) G->H I 9. IC50 Determination H->I

References

NAB-14: Application Notes and Protocols for NMDAR Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NAB-14 is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate receptors (NMDARs) containing the GluN2C or GluN2D subunits.[1] Its high selectivity over GluN2A and GluN2B containing receptors makes it a valuable pharmacological tool for elucidating the physiological and pathological roles of GluN2C/2D-containing NMDARs in specific brain circuits.[1] These application notes provide detailed protocols for the use of this compound in key experimental paradigms, summarize its pharmacological properties, and illustrate its mechanism of action and relevant signaling pathways.

Data Presentation

Quantitative Pharmacological and Pharmacokinetic Data for this compound
ParameterValueSpecies/SystemReference
IC50 (GluN1/GluN2D) 580 nMRecombinant receptors in mammalian cells[1]
Selectivity >800-fold for GluN2C/2D over GluN2A/2BRecombinant receptors in Xenopus oocytes[1]
IC50 (GluN1/GluN2A/GluN2C) 5.1 µMTriheteromeric receptors
IC50 (GluN1/GluN2A/GluN2C/GluN2C) 15 µMDiheteromeric receptors
Peak Brain Free Concentration (Mouse) 3.2 nMFollowing 20 mg/kg p.o. administration[2]
Peak Brain Free Concentration (Rat) 3.8 nMFollowing 20 mg/kg p.o. administration
In Vivo Half-Life < 1 hourMouse and Rat

Signaling Pathways and Experimental Workflows

NMDAR-Mediated Signaling Pathway

Activation of GluN2C/2D-containing NMDARs leads to calcium influx, which can initiate several downstream signaling cascades. While the specific pathways coupled to these subunits are still under investigation, potential pathways include the activation of protein kinase A (PKA) and the extracellular signal-regulated kinase (ERK)/cAMP-response element-binding protein (CREB) pathway, which are implicated in synaptic plasticity and gene expression.

NMDAR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Glutamate Glutamate NMDAR GluN2C/2D-NMDAR Glutamate->NMDAR Binds NAB14 This compound NAB14->NMDAR Inhibits Ca2_ion Ca²⁺ NMDAR->Ca2_ion Influx PKA PKA Ca2_ion->PKA Activates ERK ERK Ca2_ion->ERK Activates CREB CREB ERK->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

Caption: NMDAR signaling cascade modulated by this compound.
Experimental Workflow for Characterizing this compound

A typical workflow for characterizing a novel NMDAR modulator like this compound involves a multi-step process from in vitro characterization to in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_exvivo Ex Vivo Studies cluster_invivo In Vivo Validation Binding Binding Assays (Determine Kd) Electrophys Electrophysiology (IC50, Efficacy, Mechanism) Binding->Electrophys Calcium Calcium Imaging (Functional consequence) Electrophys->Calcium Slice Brain Slice Electrophysiology (Synaptic effects) Calcium->Slice PK Pharmacokinetics (Brain penetration, Half-life) Slice->PK Behavior Behavioral Assays (Phenotypic effects) PK->Behavior

Caption: Experimental workflow for this compound characterization.

Experimental Protocols

Electrophysiology: Whole-Cell Patch-Clamp Recordings

This protocol is designed to assess the inhibitory effect of this compound on GluN2C/2D-containing NMDAR-mediated currents in cultured neurons or brain slices.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • External solution (ACSF) containing (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 2 CaCl2, 1.25 NaH2PO4, 25 NaHCO3, and 25 glucose, bubbled with 95% O2/5% CO2.

  • Internal solution containing (in mM): 130 KCl, 5 NaCl, 0.4 CaCl2, 1 MgCl2, 10 HEPES, and 11 EGTA, pH 7.3.

  • Patch pipettes (3-5 MΩ resistance).

  • Agonists: NMDA (100 µM) and Glycine (10 µM).

  • Antagonists to isolate NMDAR currents: CNQX (10 µM) to block AMPA/kainate receptors and picrotoxin (100 µM) to block GABAA receptors.

  • Cells or brain slices expressing GluN2C/2D-containing NMDARs.

Procedure:

  • Prepare cells or brain slices in the recording chamber continuously perfused with oxygenated ACSF.

  • Establish a whole-cell patch-clamp configuration on a target neuron.

  • Voltage-clamp the neuron at a holding potential of -70 mV.

  • To isolate NMDAR currents, perfuse the slice with ACSF containing CNQX and picrotoxin.

  • Obtain a stable baseline recording of NMDAR-mediated currents by applying a brief puff of NMDA and glycine.

  • Prepare a series of dilutions of this compound in ACSF (e.g., 0.1, 0.3, 1, 3, 10 µM).

  • Apply each concentration of this compound to the bath and record the NMDAR-mediated current in response to agonist application. Allow for sufficient washout time between applications.

  • Record currents and analyze the percentage of inhibition at each this compound concentration to determine the IC50.

Calcium Imaging

This protocol measures changes in intracellular calcium concentration in response to NMDAR activation and its modulation by this compound.

Materials:

  • This compound stock solution.

  • Calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS).

  • Agonists: NMDA and Glycine.

  • Cultured neurons expressing GluN2C/2D-containing NMDARs on glass coverslips.

Procedure:

  • Prepare a loading solution of the calcium indicator dye in HBSS (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127).

  • Incubate the cultured neurons with the loading solution for 30-45 minutes at 37°C in the dark.

  • Wash the cells with fresh HBSS to remove excess dye and allow for de-esterification for at least 15 minutes.

  • Mount the coverslip onto the stage of a fluorescence microscope equipped for calcium imaging.

  • Acquire a baseline fluorescence recording.

  • Stimulate the cells with NMDA and glycine and record the change in fluorescence, indicating a calcium influx.

  • After a washout period, pre-incubate the cells with the desired concentration of this compound for 5-10 minutes.

  • Stimulate the cells again with NMDA and glycine in the presence of this compound and record the fluorescence response.

  • Analyze the data by calculating the change in fluorescence intensity or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2) to quantify the inhibitory effect of this compound on NMDAR-mediated calcium influx.

Behavioral Assay: Open Field Test for Locomotor Activity

This protocol assesses the general locomotor effects of this compound in rodents to evaluate potential sedative or motor-impairing side effects.

Materials:

  • This compound solution for injection (e.g., dissolved in a vehicle of saline with a small percentage of DMSO and Tween 80).

  • Vehicle solution.

  • Open field apparatus (a square arena with video tracking software).

  • Rodents (mice or rats).

Procedure:

  • Habituate the animals to the testing room for at least 1 hour before the experiment.

  • Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection).

  • After a predetermined pre-treatment time (e.g., 30 minutes), place the animal in the center of the open field arena.

  • Record the animal's activity for a set period (e.g., 15-30 minutes) using the video tracking software.

  • Key parameters to analyze include:

    • Total distance traveled.

    • Time spent in the center versus the periphery of the arena (as a measure of anxiety-like behavior).

    • Rearing frequency.

  • Compare the data between the this compound treated and vehicle-treated groups to determine if the compound has any significant effects on general locomotor activity.

Conclusion

This compound is a highly selective and potent tool for the investigation of GluN2C/2D-containing NMDARs. The protocols provided herein offer a starting point for researchers to explore the role of these specific NMDAR subtypes in a variety of experimental contexts. Careful experimental design and data analysis are crucial for obtaining reliable and meaningful results.

References

Troubleshooting & Optimization

Troubleshooting NAB-14 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with NAB-14, with a particular focus on solubility issues.

Troubleshooting Guide: this compound Solubility

Issue: Precipitate observed in aqueous solutions of this compound.

Researchers may observe precipitation when preparing aqueous solutions of this compound, especially over time. This can impact the accuracy and reproducibility of experimental results.

Potential Causes and Solutions:

  • Time-dependent decrease in solubility: The aqueous solubility of this compound can decrease over a few hours. A study has shown that while an initial solubility of 100 μM can be achieved, it may drop to 70 μM after three hours at room temperature[1].

    • Recommendation: Prepare fresh aqueous solutions of this compound for each experiment and use them promptly to minimize the impact of time-dependent precipitation.

  • Solvent and Concentration: The choice of solvent and the final concentration are critical for maintaining this compound in solution.

    • Recommendation: For in vitro assays requiring aqueous buffers, it is advisable to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it to the final desired concentration in the aqueous buffer. For in vivo studies, a co-solvent system is often necessary.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

For creating a concentrated stock solution, Dimethyl sulfoxide (DMSO) is a commonly used solvent.

Q2: How should I prepare this compound for in vivo experiments?

A recommended formulation for in vivo administration involves a co-solvent system. One suggested protocol is to first dissolve this compound in DMSO to create a stock solution, and then add corn oil to reach the final desired concentration[2]. A common ratio is 10% DMSO and 90% corn oil, which has been shown to achieve a solubility of at least 5 mg/mL (14.23 mM)[2]. It is crucial to prepare this working solution fresh on the day of use[2].

Q3: What is the aqueous solubility of this compound?

The solubility of this compound in aqueous solutions has been reported to be 100 μM initially, decreasing to 70 μM after three hours at room temperature[1]. This highlights the importance of using freshly prepared aqueous solutions for experiments.

Q4: How should I store this compound stock solutions?

To ensure stability, stock solutions of this compound should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).

Quantitative Data Summary

The following tables summarize the key quantitative data regarding this compound solubility and potency.

Table 1: this compound Solubility

Solvent SystemAchieved ConcentrationMolarityNotes
Aqueous Solution100 µM (initial)0.1 mMSolubility decreases to 70 µM after 3 hours at room temperature.
10% DMSO, 90% Corn Oil≥ 5 mg/mL14.23 mMRecommended for in vivo use; prepare fresh.

Table 2: this compound Potency and Selectivity

ReceptorIC₅₀Notes
GluN1/GluN2D580 nMIn mammalian cells.
GluN1/GluN2C3.7 µMIn Xenopus oocytes.
GluN1/GluN2D2.2 µMIn Xenopus oocytes.
GluN2A and GluN2B>800-fold less potentCompared to GluN2C and GluN2D.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a 5 mg/mL working solution of this compound in a 10% DMSO and 90% corn oil vehicle.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a concentrated stock solution in DMSO:

    • Calculate the required amount of this compound and DMSO to create a concentrated stock solution (e.g., 50 mg/mL).

    • Weigh the this compound powder and add it to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex thoroughly until the this compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.

  • Prepare the final working solution:

    • For a final concentration of 5 mg/mL, add 100 µL of the 50 mg/mL DMSO stock solution to 900 µL of corn oil in a new sterile tube.

    • Vortex the mixture vigorously to ensure it is homogeneous. The resulting solution should be clear.

  • Administration:

    • The working solution should be prepared fresh on the day of the experiment.

    • Administer the solution to the experimental animal via the desired route (e.g., oral gavage).

Visualizations

Below are diagrams illustrating the mechanism of action of this compound and a suggested experimental workflow for its preparation.

NAB14_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN1 GluN2C/D Ion Channel Glutamate->NMDAR:GluN2CD Binds Glycine Glycine Glycine->NMDAR:GluN1 Binds NAB14 This compound NAB14->NMDAR Negative Allosteric Modulation Ca_ion Ca²⁺ Influx (Blocked) NMDAR:ion_channel->Ca_ion Inhibition

Caption: Mechanism of this compound as a negative allosteric modulator of NMDA receptors.

NAB14_Preparation_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve_dmso Dissolve in DMSO (e.g., 50 mg/mL) weigh->dissolve_dmso check_dissolution Complete Dissolution? dissolve_dmso->check_dissolution sonicate Heat/Sonicate check_dissolution->sonicate No dilute_oil Dilute with Corn Oil (e.g., 1:9 ratio) check_dissolution->dilute_oil Yes sonicate->dissolve_dmso vortex Vortex Thoroughly dilute_oil->vortex end Freshly Prepared Working Solution vortex->end

Caption: Workflow for preparing this compound for in vivo experiments.

References

Technical Support Center: Preventing NAB-14 Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges with NAB-14 precipitation in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a potent and selective negative allosteric modulator (NAM) of NMDA receptors containing the GluN2C or GluN2D subunits. It is a valuable research tool for studying the role of these specific receptor subtypes in various neurological processes. However, this compound is a hydrophobic molecule with low aqueous solubility, which can lead to precipitation in experimental buffers, affecting the accuracy and reproducibility of results. One study noted that while this compound had the best combination of efficacy, potency, selectivity, and solubility among a series of related compounds, its solubility in aqueous solution was still limited, being initially 100 µM and decreasing to 70 µM after three hours at room temperature[1].

Q2: What are the primary factors that influence this compound precipitation?

Several factors can contribute to the precipitation of this compound in aqueous solutions, including:

  • Concentration: Exceeding the solubility limit of this compound in a given aqueous buffer will inevitably lead to precipitation.

  • pH of the Solution: The pH of the aqueous medium can significantly impact the solubility of ionizable compounds. While the specific pH-dependent solubility profile of this compound is not extensively documented in publicly available literature, it is a critical factor to consider.

  • Solvent Composition: The presence of organic co-solvents can enhance the solubility of hydrophobic compounds like this compound.

  • Temperature: Temperature can affect solubility, although the precise relationship for this compound is not well-characterized.

  • Presence of Other Solutes: High concentrations of salts or other molecules in the buffer can influence the solubility of this compound.

Q3: How can I prepare a stock solution of this compound?

Due to its low aqueous solubility, it is recommended to prepare a concentrated stock solution of this compound in an organic solvent and then dilute it into the final aqueous experimental buffer. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.

Troubleshooting Guide: Preventing this compound Precipitation

This guide provides a systematic approach to troubleshooting and preventing this compound precipitation in your experiments.

Issue 1: this compound precipitates immediately upon addition to my aqueous buffer.
Possible Cause Troubleshooting Steps
Concentration Exceeds Solubility Limit - Prepare a high-concentration stock solution of this compound in 100% DMSO. - Serially dilute the stock solution in your aqueous buffer to the desired final concentration, ensuring the final DMSO concentration is compatible with your experimental system (typically ≤ 0.1%).
Inadequate Mixing - After adding the this compound stock solution to the aqueous buffer, vortex or mix the solution thoroughly to ensure homogeneity.
Low Intrinsic Aqueous Solubility - Consider using a co-solvent system. Ethanol is a common choice that is miscible with water and can increase the solubility of hydrophobic compounds. - Explore the use of solubility enhancers such as cyclodextrins.
Issue 2: this compound solution is initially clear but becomes cloudy or shows precipitation over time.
Possible Cause Troubleshooting Steps
Time-Dependent Precipitation - Prepare fresh dilutions of this compound in your aqueous buffer immediately before each experiment. - If long-term stability in the aqueous buffer is required, investigate the use of formulation strategies such as encapsulation or the formation of inclusion complexes.
Temperature Fluctuation - Maintain a constant and controlled temperature for your experimental solutions.
pH Shift - Ensure your buffer system has sufficient capacity to maintain a stable pH throughout the experiment.

Quantitative Data Summary

The following tables summarize the available solubility data for this compound. Further experimental validation is recommended for specific applications.

Table 1: Aqueous Solubility of this compound

Solvent Initial Solubility Solubility after 3 hours Temperature
Aqueous Solution100 µM70 µMRoom Temperature

Data extracted from a study on a series of N-aryl benzamide (NAB) compounds[1].

Table 2: Stock Solution Preparation

Solvent Concentration Notes
DMSO≥ 5 mg/mLA clear solution can be obtained.
DMSO50.0 mg/mLProtocol available for in vivo studies.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Weigh the appropriate amount of this compound powder required to make a 10 mM solution. (Molecular Weight of this compound: 351.4 g/mol )

  • Add the calculated volume of anhydrous DMSO to the this compound powder in a sterile microcentrifuge tube.

  • Vortex the solution until the this compound is completely dissolved.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Preparing Working Solutions of this compound in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous experimental buffer (e.g., PBS, aCSF)

Procedure:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the 10 mM this compound stock solution needed to achieve the final concentration in your desired volume of aqueous buffer.

  • Crucially, ensure the final concentration of DMSO in the working solution is below the tolerance level of your experimental system (typically ≤ 0.1%).

  • Add the calculated volume of the this compound stock solution to the aqueous buffer.

  • Immediately vortex or mix the solution thoroughly to ensure rapid and complete dispersion.

  • Use the freshly prepared working solution for your experiment.

Visualizations

Signaling Pathway of this compound Action

NAB14_Signaling_Pathway cluster_receptor NMDA Receptor GluN1 GluN1 Channel Ion Channel GluN2D GluN2D/2C Ca_ion Ca²⁺ Channel->Ca_ion Influx NAB14 This compound NAB14->GluN2D Inhibits (Allosteric) Glutamate Glutamate Glutamate->GluN2D Binds Downstream Downstream Signaling (e.g., ERK, mTOR pathways) Ca_ion->Downstream Activates

Caption: Mechanism of this compound as a negative allosteric modulator of GluN2D/2C-containing NMDA receptors.

Experimental Workflow for Preventing Precipitation

Precipitation_Workflow start Start: Need to prepare This compound in aqueous buffer prep_stock Prepare concentrated stock solution in DMSO start->prep_stock calc_dilution Calculate dilution for final concentration (ensure final DMSO ≤ 0.1%) prep_stock->calc_dilution add_to_buffer Add stock solution to aqueous buffer calc_dilution->add_to_buffer mix Vortex/mix immediately and thoroughly add_to_buffer->mix observe Observe solution mix->observe clear Solution is clear: Proceed with experiment observe->clear Clear precipitate Precipitation occurs observe->precipitate Precipitation troubleshoot Troubleshoot: - Lower final concentration - Use co-solvents (e.g., ethanol) - Use solubility enhancers (e.g., cyclodextrins) precipitate->troubleshoot troubleshoot->start Retry

Caption: A logical workflow for preparing this compound solutions while minimizing the risk of precipitation.

References

NAB-14 stability in experimental buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and use of NAB-14 in experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective negative allosteric modulator (NAM) of N-methyl-D-aspartate receptors (NMDARs) containing the GluN2C or GluN2D subunits. It exhibits over 800-fold selectivity for GluN2C/2D-containing receptors over those with GluN2A or GluN2B subunits.[1][2][3] As a non-competitive antagonist, this compound inhibits NMDAR function, which can modulate synaptic transmission and plasticity.[1][2]

Q2: What is the recommended method for preparing a stock solution of this compound?

Due to its hydrophobic nature, it is recommended to first prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose. For long-term storage, stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.

Q3: How should I dilute the this compound stock solution for my aqueous experimental buffer?

When diluting the DMSO stock solution into an aqueous buffer, it is crucial to do so gradually and with vigorous mixing to avoid precipitation. It is best practice to perform serial dilutions in the organic solvent first before the final dilution into the aqueous experimental medium. The final concentration of DMSO in the assay should be kept to a minimum, typically below 0.5% (v/v), to avoid solvent-induced artifacts. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

Q4: What is the aqueous solubility of this compound?

The aqueous solubility of this compound has been reported to be initially around 100 µM, which can decrease to approximately 70 µM after three hours at room temperature. This suggests that this compound may precipitate out of unbuffered aqueous solutions over time. For this reason, it is advisable to prepare fresh dilutions in your experimental buffer shortly before use.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Buffer

Symptoms:

  • Visible cloudiness or particulate matter in the experimental buffer after adding this compound.

  • Inconsistent or lower-than-expected activity in the assay.

Possible Causes:

  • Exceeding Aqueous Solubility: The final concentration of this compound in the aqueous buffer is above its solubility limit.

  • Improper Dilution Technique: Adding the concentrated DMSO stock directly to the aqueous buffer without sufficient mixing can cause localized high concentrations and precipitation.

  • Buffer Composition: The pH, ionic strength, or presence of certain salts in the buffer may reduce the solubility of this compound.

Solutions:

  • Optimize Final Concentration: Reduce the final concentration of this compound in your assay.

  • Improve Dilution Method:

    • Perform serial dilutions of the high-concentration DMSO stock in DMSO to get closer to the final desired concentration.

    • Add the final, lower-concentration DMSO-diluted this compound to the aqueous buffer drop-wise while vortexing or stirring vigorously.

  • Modify Buffer Composition: If possible, test the solubility of this compound in different buffers. Sometimes, adjusting the pH or using a buffer with a lower salt concentration can improve solubility.

  • Use of Solubilizing Agents: For certain in vitro assays, the inclusion of a small amount of a non-ionic surfactant (e.g., Tween® 20 or Pluronic® F-68) or a cyclodextrin in the buffer can help to maintain the solubility of hydrophobic compounds. However, their compatibility with the specific assay must be validated.

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Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: Inconsistent or Lack of Efficacy in Cell-Based Assays

Symptoms:

  • High variability in the inhibitory effect of this compound between experiments.

  • No observable inhibition at expected concentrations.

Possible Causes:

  • Degradation in Media: this compound may be unstable in the cell culture medium over the time course of the experiment.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of plasticware, reducing the effective concentration in the medium.

  • Cellular Uptake and Efflux: The compound may be actively transported into or out of the cells, affecting its intracellular concentration.

Solutions:

  • Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in the assay medium immediately before each experiment.

  • Use Low-Binding Plastics: If possible, use low-protein-binding microplates and tubes.

  • Time-Course Experiment: Perform a time-course experiment to determine if the effect of this compound diminishes over time. This can help to identify the optimal incubation period.

  • Assay Positive Control: Always include a known antagonist of the target receptor to ensure the assay is performing as expected.

Experimental Protocols

Preparation of this compound for In Vitro Electrophysiology

Objective: To prepare a working solution of this compound for acute application in electrophysiological recordings (e.g., patch-clamp or two-electrode voltage-clamp).

Materials:

  • This compound powder

  • High-quality, anhydrous DMSO

  • Artificial cerebrospinal fluid (aCSF) or other recording buffer, filtered (0.22 µm) and gassed with 95% O₂ / 5% CO₂ if bicarbonate-buffered.

  • Low-binding microtubes

Protocol:

  • Prepare a 10 mM Stock Solution:

    • Carefully weigh out a precise amount of this compound powder.

    • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.

    • Vortex or sonicate briefly until the compound is fully dissolved.

    • Aliquot the stock solution into low-binding tubes and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions (in DMSO):

    • On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.

    • Perform serial dilutions in DMSO to create intermediate stocks (e.g., 1 mM, 100 µM). This minimizes the amount of DMSO added to the final recording solution.

  • Prepare the Final Working Solution (in aCSF):

    • Calculate the volume of the appropriate intermediate DMSO stock needed to achieve the desired final concentration in your aCSF. The final DMSO concentration should ideally be ≤ 0.1%.

    • Just before application, add the calculated volume of the this compound intermediate stock to the aCSF while vortexing to ensure rapid and complete mixing.

    • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may be necessary to lower the final concentration.

Table 1: Example aCSF Composition for Electrophysiology

ComponentConcentration (mM)
NaCl124
KCl3
KH₂PO₄1.25
MgSO₄1.3
CaCl₂2.5
NaHCO₃26
Glucose10

Note: The pH should be ~7.4 when bubbled with 95% O₂ / 5% CO₂.

Signaling Pathways

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Caption: Simplified signaling pathway for NMDAR activation and this compound inhibition.

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Caption: General experimental workflow for using this compound.

References

Common issues with NAB-14 dose-response curves

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for NAB-14, a selective negative allosteric modulator of GluN2C/2D-containing NMDA receptors. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, offering potential causes and solutions.

IssuePotential CausesRecommended Solutions
No observable effect of this compound The experimental system (e.g., cell line, primary neurons) does not express GluN2C or GluN2D subunits.[1][2]- Confirm the expression of GluN2C and/or GluN2D subunits in your experimental model using techniques such as qPCR, Western blot, or immunohistochemistry.- Use a positive control cell line known to express these subunits.
Incorrect concentration of this compound used.- Ensure the final concentration of this compound is appropriate to observe an effect. The reported IC50 is approximately 580 nM for GluN1/GluN2D receptors.[1][2][3]- Perform a wide dose-response curve to determine the optimal concentration for your system.
Degradation of this compound.- Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C.- Prepare fresh working solutions for each experiment.
High variability between replicates Inconsistent cell health or density.- Ensure consistent cell seeding density and monitor cell health throughout the experiment.- Only use cells within a specific passage number range.
Pipetting errors.- Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent delivery of this compound and other reagents.
Edge effects in multi-well plates.- Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations.- Fill the outer wells with sterile buffer or media.
Atypical dose-response curve shape (e.g., biphasic, shallow slope) Off-target effects at high concentrations.- While this compound is highly selective, very high concentrations may lead to off-target effects.- Lower the maximum concentration in your dose-response curve.
Presence of triheteromeric NMDA receptors.- this compound has reduced potency at triheteromeric (e.g., GluN1/GluN2A/GluN2C) compared to diheteromeric (e.g., GluN1/GluN2C) receptors, which could affect the dose-response curve.
Compound precipitation at high concentrations.- Visually inspect solutions at high concentrations for any signs of precipitation.- Check the solubility of this compound in your experimental buffer.

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a non-competitive, negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing the GluN2C or GluN2D subunits. It binds to a site on the receptor that is distinct from the glutamate or glycine binding sites, and its binding reduces the channel's response to agonist stimulation.

2. How selective is this compound?

This compound is highly selective for NMDA receptors containing GluN2C or GluN2D subunits, with over 800-fold selectivity against receptors containing GluN2A or GluN2B subunits.

Receptor Subunit CompositionIC50
GluN1/GluN2D580 nM
GluN1/GluN2C>800-fold selective over GluN2A/B
GluN1/GluN2A>800-fold less potent than at GluN2C/D
GluN1/GluN2B>800-fold less potent than at GluN2C/D
GluN1/GluN2A/GluN2C (triheteromeric)Modestly reduced potency compared to diheteromeric GluN1/GluN2C

3. What is the recommended storage and handling for this compound?

For long-term storage, this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to prepare fresh working solutions from a stock solution for each experiment to ensure compound integrity.

4. Can this compound be used in in vivo studies?

Yes, this compound is orally active and can cross the blood-brain barrier. It has shown systemic exposure and brain permeability in mice and rats.

Experimental Protocols

Protocol: Determining the IC50 of this compound on Recombinant GluN1/GluN2D Receptors in Mammalian Cells using Two-Electrode Voltage-Clamp (TEVC)

This protocol is adapted from methodologies described in the literature.

  • Cell Culture and Transfection:

    • Culture a suitable mammalian cell line (e.g., HEK293) in appropriate media.

    • Co-transfect the cells with plasmids encoding the GluN1 and GluN2D subunits of the NMDA receptor. Include a marker plasmid (e.g., GFP) to identify transfected cells.

    • Incubate the cells for 24-48 hours to allow for receptor expression.

  • Preparation of Solutions:

    • External Solution: Prepare a recording buffer (e.g., containing NaCl, KCl, CaCl2, HEPES, adjusted to a physiological pH).

    • Agonist Solution: Prepare the external solution containing maximal concentrations of glutamate (e.g., 100 µM) and glycine (e.g., 30 µM).

    • This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

    • This compound Working Solutions: Prepare a series of dilutions of this compound in the agonist solution to achieve the desired final concentrations for the dose-response curve.

  • Electrophysiological Recording (TEVC):

    • Place the transfected cells in a recording chamber and perfuse with the external solution.

    • Identify transfected cells (e.g., by GFP fluorescence).

    • Impale a cell with two microelectrodes filled with an internal solution (e.g., KCl).

    • Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

    • Establish a stable baseline current.

    • Apply the agonist solution to elicit a maximal current response (I_max).

    • Wash the cell with the external solution until the current returns to baseline.

    • Apply the agonist solution containing a specific concentration of this compound and record the inhibited current (I_inhibited).

    • Repeat the application of different concentrations of this compound, ensuring a washout period between applications.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = (1 - (I_inhibited / I_max)) * 100.

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

NAB14_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2D) Glutamate->NMDAR Binds to GluN2D Glycine Glycine Glycine->NMDAR Binds to GluN1 NAB14 This compound NAB14->NMDAR Allosteric Modulation Ca_ion Ca²⁺ Influx (Reduced) NMDAR->Ca_ion Channel Block Downstream Downstream Signaling (Inhibited) Ca_ion->Downstream

Caption: Mechanism of action of this compound on a GluN1/GluN2D NMDA receptor.

Experimental_Workflow start Start: Transfected Cells (GluN1/GluN2D) patch Whole-Cell Patch Clamp start->patch baseline Record Baseline Current patch->baseline agonist Apply Glutamate + Glycine (Maximal Response) baseline->agonist washout1 Washout agonist->washout1 nab14_app Apply Agonist + this compound (Dose-Response) washout1->nab14_app washout2 Washout nab14_app->washout2 analysis Data Analysis: Calculate % Inhibition nab14_app->analysis washout2->nab14_app Repeat for each concentration end End: Determine IC50 analysis->end

Caption: Workflow for determining the IC50 of this compound.

Troubleshooting_Logic start Issue: No Response to this compound q1 Is GluN2C/D expressed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is this compound concentration correct? a1_yes->q2 sol1 Solution: Confirm subunit expression (e.g., qPCR, Western Blot) a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the compound degraded? a2_yes->q3 sol2 Solution: Verify calculations and perform a wider dose-response a2_no->sol2 a3_yes Potentially q3->a3_yes Yes a3_no No q3->a3_no No sol3 Solution: Use fresh stock solution and verify storage conditions a3_yes->sol3 end Problem Resolved a3_no->end

Caption: Troubleshooting logic for a lack of this compound response.

References

Technical Support Center: Minimizing Variability in Experiments with NAB-14

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues that may lead to variability in experiments involving NAB-14.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, non-competitive negative allosteric modulator (NAM) of N-methyl-D-aspartate receptors (NMDARs) that contain the GluN2C or GluN2D subunits.[1][2][3] It has been shown to be over 800-fold more selective for GluN2C/2D-containing receptors over those containing GluN2A or GluN2B subunits.[1][2] Its mechanism of action involves binding to the M1 transmembrane helix of the GluN2D subunit, which inhibits channel gating.

Q2: What are the common sources of variability in cell-based assays involving this compound?

A2: Variability in cell-based assays can stem from several factors, including:

  • Biological Variation:

    • Cell line integrity (misidentification, cross-contamination, genetic drift).

    • Inconsistent expression of GluN2C and GluN2D subunits in the cell model.

    • Cell health and viability.

    • Mycoplasma contamination.

  • Technical Variation:

    • Inconsistent cell seeding density.

    • Pipetting errors and reagent concentration inaccuracies.

    • "Edge effects" in microplates due to evaporation.

    • Inconsistent incubation times.

  • Compound-Related Issues:

    • Improper storage and handling of this compound.

    • Variability in the final concentration of this compound across experiments.

Q3: How can I be sure my cell model is appropriate for this compound experiments?

A3: Since this compound is selective for GluN2C and GluN2D subunits, it is crucial to use cell lines or primary cultures that endogenously express these subunits or have been engineered to do so. You can verify the expression of these subunits using techniques like qPCR, Western blotting, or immunocytochemistry. This compound has no effect on neurons that do not express GluN2C or GluN2D.

Troubleshooting Guides

Issue 1: High Variability Between Replicate Wells
Possible Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette and allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution.
Pipetting Errors Calibrate pipettes regularly. Pre-wet pipette tips before aspirating reagents and pipette slowly and consistently.
Edge Effects To minimize evaporation from outer wells, consider not using the outermost wells of the microplate for experimental data. Alternatively, fill the outer wells with sterile water or media.
Compound Precipitation Visually inspect wells after adding this compound to ensure it has not precipitated out of solution. If precipitation is observed, consider optimizing the solvent and final concentration.
Issue 2: Inconsistent IC50 Values for this compound Across Experiments
Possible Cause Troubleshooting Step
Variable Cell Health and Passage Number Use cells that are in a consistent, logarithmic growth phase and within a defined passage number range for all experiments. Regularly check cell viability.
Inconsistent Reagent Preparation Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure all other reagents are within their expiration dates and stored correctly.
Variations in Assay Protocol Adhere strictly to a standardized protocol, paying close attention to incubation times, temperatures, and reagent addition steps.
Fluctuations in GluN2C/2D Expression If using a transient expression system, optimize transfection efficiency and validate expression levels for each experiment. For stable cell lines, periodically verify the expression of the target subunits.

Data Presentation

Table 1: Potency of this compound on Different NMDA Receptor Subunits

Receptor Subunit CompositionIC50SelectivityReference
GluN1/GluN2D580 nM>800-fold vs. GluN2A/2B
GluN1/GluN2CNot specified, but potent inhibition observed>800-fold vs. GluN2A/2B
GluN1/GluN2A> 500 µM
GluN1/GluN2B> 500 µM
GluN1/GluN2A/GluN2C (triheteromeric)15 µMModestly reduced potency vs. diheteromeric

Experimental Protocols

Protocol 1: Two-Electrode Voltage-Clamp (TEVC) Recording in Xenopus Oocytes

This protocol is a general outline based on methods used to characterize this compound.

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

  • cRNA Injection: Inject oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and GluN2D).

  • Incubation: Incubate oocytes for 1-3 days at 18°C in Barth's solution.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with recording solution.

    • Impale the oocyte with two glass electrodes filled with 3 M KCl.

    • Clamp the membrane potential at -40 mV.

  • Compound Application:

    • Co-apply maximal concentrations of glutamate (100 µM) and glycine (30 µM) to elicit a current response.

    • Apply increasing concentrations of this compound in the presence of glutamate and glycine to determine the IC50.

  • Data Analysis: Measure the peak current response at each this compound concentration and normalize to the control response to generate a concentration-response curve.

Visualizations

NAB14_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN1/GluN2D NMDA Receptor Glutamate->NMDAR Binds GluN2D Glycine Glycine Glycine->NMDAR Binds GluN1 NAB14 This compound NAB14->NMDAR Binds M1 Helix (Allosteric Site) Ion_Flow Ca²⁺, Na⁺ Influx (Blocked) NMDAR->Ion_Flow Inhibition

Caption: Mechanism of action of this compound on a GluN1/GluN2D NMDA receptor.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Culture Cells (Expressing GluN2C/2D) Cell_Seeding 2. Seed Cells into Microplate Cell_Culture->Cell_Seeding Treatment 4. Treat Cells with This compound Cell_Seeding->Treatment Compound_Prep 3. Prepare this compound Dilutions Compound_Prep->Treatment Incubation 5. Incubate Treatment->Incubation Assay_Step 6. Perform Assay (e.g., Calcium Imaging, Electrophysiology) Incubation->Assay_Step Data_Acquisition 7. Acquire Data Assay_Step->Data_Acquisition Data_Analysis 8. Analyze Results Data_Acquisition->Data_Analysis

Caption: General experimental workflow for a cell-based assay with this compound.

References

Long-term stability of NAB-14 stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term stability of NAB-14 stock solutions, along with troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For long-term stability, it is recommended to store this compound stock solutions at -80°C for up to 6 months. For shorter-term storage, solutions can be kept at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1]

Q2: What solvent should I use to prepare my this compound stock solution?

A2: The choice of solvent can impact the stability and solubility of this compound. While specific solubility data is not detailed here, it is crucial to select a solvent in which this compound is highly soluble to ensure a stable stock solution. Refer to the manufacturer's product datasheet for recommended solvents.

Q3: How can I determine if my this compound stock solution has degraded?

A3: Degradation of your this compound stock solution may be indicated by several observations, including:

  • A noticeable change in the color or clarity of the solution.

  • Precipitation of the compound out of the solution.

  • A significant decrease in the expected biological activity in your experiments.

  • The appearance of additional peaks in analytical tests such as High-Performance Liquid Chromatography (HPLC).

Q4: Can I store my this compound stock solution at 4°C?

A4: Storing this compound stock solutions at 4°C is not recommended for long-term stability. For short durations, such as during an experiment, keeping the solution on ice is acceptable. However, for storage exceeding a few hours, it is best to adhere to the recommended -20°C or -80°C conditions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Precipitate observed in the stock solution upon thawing. The concentration of this compound may be too high for the chosen solvent, leading to precipitation at lower temperatures.Gently warm the solution to 37°C and vortex to redissolve the precipitate. If the issue persists, consider preparing a new stock solution at a lower concentration or using a different solvent.
Inconsistent or reduced activity of this compound in experiments. The stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution from solid this compound. Ensure proper storage conditions and aliquot new stock solutions to minimize freeze-thaw cycles.
The stock solution may have been stored for longer than the recommended duration.Discard the old stock solution and prepare a new one. Always label stock solutions with the preparation date.
Unexpected results or artifacts in assays. The solvent used for the stock solution may be interfering with the assay.Run a vehicle control (solvent only) in your experiment to determine if the solvent is contributing to the observed effects.
The this compound may have degraded into active or interfering byproducts.Use an analytical method like HPLC to check the purity of the stock solution.

Long-Term Stability Data

The stability of this compound stock solutions is dependent on the storage temperature. The following table summarizes the recommended storage conditions and expected stability period.

Storage TemperatureRecommended Storage Duration
-80°C6 months[1]
-20°C1 month[1]

Experimental Protocols

Protocol: Assessing the Stability of this compound Stock Solutions using HPLC

This protocol outlines a general method for determining the stability of this compound in a stock solution over time using High-Performance Liquid Chromatography (HPLC).

Objective: To quantify the concentration of this compound in a stock solution at various time points to assess its degradation.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • HPLC-grade solvent for mobile phase (e.g., acetonitrile, water with formic acid)

  • HPLC system with a suitable detector (e.g., UV-Vis) and column (e.g., C18)

  • Autosampler vials

Methodology:

  • Initial Analysis (T=0):

    • Immediately after preparing the this compound stock solution, dilute a small aliquot to a known concentration within the linear range of the HPLC detector.

    • Inject the diluted sample into the HPLC system.

    • Record the peak area corresponding to this compound. This will serve as the baseline (100% integrity).

  • Storage:

    • Aliquot the remaining stock solution into multiple vials and store them under the desired conditions (e.g., -20°C and -80°C).

  • Time-Point Analysis:

    • At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.

    • Allow the aliquot to thaw completely at room temperature.

    • Prepare a diluted sample in the same manner as the initial analysis.

    • Inject the sample into the HPLC and record the peak area of this compound.

  • Data Analysis:

    • Compare the peak area of this compound at each time point to the initial peak area (T=0).

    • Calculate the percentage of this compound remaining at each time point.

    • A significant decrease in the peak area and the appearance of new peaks are indicative of degradation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution aliquot Aliquot for Storage prep_stock->aliquot initial_hplc T=0 HPLC Analysis prep_stock->initial_hplc storage_neg20 Store at -20°C aliquot->storage_neg20 storage_neg80 Store at -80°C aliquot->storage_neg80 timepoint_hplc Time-Point HPLC Analysis storage_neg20->timepoint_hplc storage_neg80->timepoint_hplc data_analysis Analyze Data & Determine Stability initial_hplc->data_analysis timepoint_hplc->data_analysis troubleshooting_workflow start Inconsistent Experimental Results? check_solution Inspect Stock Solution start->check_solution precipitate Precipitate Visible? check_solution->precipitate warm_vortex Warm & Vortex precipitate->warm_vortex Yes check_storage Check Storage History precipitate->check_storage No end Problem Resolved warm_vortex->end improper_storage Improper Storage or > Recommended Duration? check_storage->improper_storage prepare_fresh Prepare Fresh Stock Solution improper_storage->prepare_fresh Yes run_control Run Vehicle Control improper_storage->run_control No prepare_fresh->end run_control->end degradation_pathway NAB14 This compound (Active) Degradation Degradation (e.g., hydrolysis, oxidation) NAB14->Degradation Byproducts Inactive/Unknown Byproducts Degradation->Byproducts

References

Optimizing recording conditions for NAB-14 effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing experimental conditions when working with NAB-14.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel, highly selective, small-molecule antagonist of the voltage-gated sodium channel Nav1.7. It functions by binding to the channel's pore, physically occluding the ion pathway and thereby inhibiting the influx of sodium ions that is critical for the propagation of action potentials in nociceptive neurons. This makes it a promising candidate for the study of pain therapeutics.

Q2: How should this compound be stored and reconstituted for experimental use?

A2: For long-term storage, this compound should be stored as a lyophilized powder at -20°C. For immediate use, it is recommended to reconstitute this compound in DMSO to create a 10 mM stock solution. This stock solution should be stored at -20°C and is stable for up to three months. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes.

Q3: What is the recommended working concentration range for this compound in in vitro assays?

A3: The optimal concentration of this compound will vary depending on the cell type and experimental setup. However, for most in vitro patch-clamp electrophysiology experiments using HEK293 cells expressing human Nav1.7, a concentration range of 1 nM to 1 µM is recommended to generate a full dose-response curve.

Q4: Are there any known off-target effects of this compound?

A4: this compound has been designed for high selectivity towards Nav1.7. However, at concentrations exceeding 10 µM, some minor inhibition of Nav1.5 and Nav1.6 has been observed. It is crucial to perform appropriate controls to rule out potential off-target effects in your specific experimental system.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Weight452.6 g/mol
Solubility in DMSO>50 mM
Solubility in Aqueous Buffer (pH 7.4)~15 µM
Recommended Stock Solution10 mM in DMSO
Storage-20°C

Table 2: Recommended Concentration Ranges for In Vitro Assays

Assay TypeCell LineTargetRecommended Concentration
Whole-Cell Patch ClampHEK293Nav1.71 nM - 1 µM
Automated Patch ClampCHONav1.710 nM - 5 µM
Flux AssayPrimary DRG NeuronsEndogenous Nav Channels50 nM - 10 µM

Troubleshooting Guide

Q1: I am not observing any inhibitory effect of this compound on my recorded currents. What could be the issue?

A1: There are several potential reasons for a lack of effect. Follow this troubleshooting workflow:

  • Compound Viability: Ensure your this compound stock solution has not expired and has been stored correctly. Consider preparing a fresh stock solution from the lyophilized powder.

  • Solution Exchange: Verify that your perfusion system is working correctly and that the this compound containing solution is reaching the cells. A good practice is to include a positive control in your experiments.

  • Target Expression: Confirm the expression of Nav1.7 channels in your experimental cells. This can be done via Western blot or qPCR.

  • Voltage Protocol: Ensure your voltage protocol is appropriate for activating Nav1.7 channels. These channels are sensitive to the holding potential, and prolonged depolarization can lead to channel inactivation.

start No effect of this compound observed check_compound Is the this compound stock solution fresh and stored correctly? start->check_compound check_perfusion Is the perfusion system working correctly? check_compound->check_perfusion Yes solution_fresh Prepare fresh this compound stock solution. check_compound->solution_fresh No check_expression Is Nav1.7 expression confirmed in the cells? check_perfusion->check_expression Yes solution_perfusion Test perfusion with a control compound. check_perfusion->solution_perfusion No check_protocol Is the voltage protocol appropriate for Nav1.7? check_expression->check_protocol Yes solution_expression Verify Nav1.7 expression via qPCR or Western Blot. check_expression->solution_expression No solution_protocol Optimize voltage-clamp protocol. check_protocol->solution_protocol No

Troubleshooting workflow for lack of this compound effect.

Q2: The effect of this compound is not fully reversible after washout. What does this indicate?

A2: Incomplete reversal can suggest a few possibilities:

  • Strong Binding: this compound may have a very slow off-rate from the Nav1.7 channel. Try extending the washout period significantly (e.g., for 10-15 minutes).

  • Compound Precipitation: At higher concentrations, this compound might precipitate out of the aqueous recording solution and adhere to the cells or the recording chamber. Ensure the final DMSO concentration is below 0.1% to maintain solubility.

  • Cell Health: A decline in cell health during the experiment can lead to a rundown of the recorded currents, which can be mistaken for an irreversible drug effect. Monitor the cell's resting membrane potential and input resistance throughout the experiment.

Q3: I am observing high variability in my IC50 values between experiments. How can I improve consistency?

A3: High variability in IC50 values often points to inconsistencies in the experimental conditions.

  • Standardize Cell Passage Number: Use cells within a consistent, low passage number range, as ion channel expression levels can change over time in culture.

  • Control Temperature: Ion channel kinetics are temperature-sensitive. Ensure your recording setup maintains a stable temperature throughout all experiments.

  • Precise Pipetting: When preparing serial dilutions of this compound, use calibrated pipettes and be meticulous to ensure accurate concentrations.

  • Consistent Timing: Apply this compound for a standardized duration in each experiment to ensure the drug has reached equilibrium with the target.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of this compound Inhibition of Nav1.7

This protocol describes the methodology for assessing the inhibitory effect of this compound on human Nav1.7 channels expressed in HEK293 cells.

  • Cell Preparation: Plate HEK293 cells stably expressing Nav1.7 onto glass coverslips 24-48 hours before the experiment.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • Recording Setup:

    • Transfer a coverslip with cells to the recording chamber on an inverted microscope.

    • Perfuse with the external solution at a constant rate (e.g., 2 mL/min).

    • Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the internal solution.

  • Data Acquisition:

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at -120 mV.

    • Elicit Nav1.7 currents by depolarizing the cell to 0 mV for 50 ms every 10 seconds.

    • Record baseline currents for at least 3 minutes to ensure stability.

  • This compound Application:

    • Perfuse the cell with the external solution containing the desired concentration of this compound.

    • Continue recording until the inhibitory effect reaches a steady state (typically 3-5 minutes).

  • Washout: Perfuse with the control external solution to observe the reversal of the inhibitory effect.

  • Data Analysis: Measure the peak inward current before, during, and after this compound application. Calculate the percentage of inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.

start Start cell_prep Prepare HEK293 cells expressing Nav1.7 start->cell_prep get_patch Establish whole-cell patch-clamp configuration cell_prep->get_patch baseline Record stable baseline currents for 3 minutes get_patch->baseline apply_drug Apply this compound via perfusion system baseline->apply_drug record_effect Record until steady-state inhibition is reached apply_drug->record_effect washout Washout with control solution record_effect->washout analyze Analyze data and calculate IC50 washout->analyze end End analyze->end

Experimental workflow for patch-clamp analysis of this compound.

Signaling Pathway Diagram

cluster_membrane Cell Membrane Nav17 Nav1.7 Channel Na_in Na+ Influx Nav17->Na_in NAB14 This compound NAB14->Block Depolarization Membrane Depolarization Na_in->Depolarization Na_out Na+ Na_out->Nav17 Voltage Change ActionPotential Action Potential Propagation Depolarization->ActionPotential

Mechanism of action for this compound on the Nav1.7 channel.

Validation & Comparative

Validating the Selectivity of NAB-14 for GluN2C/2D-Containing NMDA Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals investigating the nuanced roles of NMDA receptor subtypes, the selectivity of pharmacological tools is paramount. This guide provides a comprehensive comparison of NAB-14, a negative allosteric modulator (NAM), with other compounds targeting the GluN2C and GluN2D subunits of the N-methyl-D-aspartate (NMDA) receptor. The data presented herein, sourced from peer-reviewed studies, offers a quantitative basis for selecting the most appropriate tool for specific experimental needs.

Performance Comparison of GluN2C/2D-Selective Ligands

The following tables summarize the potency and selectivity of this compound and alternative compounds against various NMDA receptor subtypes. This data is crucial for interpreting experimental outcomes and minimizing off-target effects.

Table 1: Inhibitory Potency (IC50) of Negative Allosteric Modulators (NAMs) at NMDA Receptor Subtypes

CompoundGluN1/GluN2A (μM)GluN1/GluN2B (μM)GluN1/GluN2C (μM)GluN1/GluN2D (μM)Selectivity (GluN2A+B vs. GluN2C+D)Reference
This compound >300>3000.490.58>800-fold[1][2]
DQP-1105 >100>1007.02.7~50-fold[3][4][5]
QNZ46 1821937.13.9~50-fold

Table 2: Potentiating Efficacy (EC50) of a Positive Allosteric Modulator (PAM) at NMDA Receptor Subtypes

CompoundGluN1/GluN2AGluN1/GluN2BGluN1/GluN2C (μM)GluN1/GluN2D (μM)Maximum PotentiationReference
CIQ No EffectNo Effect~3~3~2-fold

Key Experimental Methodologies

The validation of this compound and its comparators relies on precise electrophysiological and biochemical assays. Detailed protocols for these key experiments are provided below to facilitate reproducibility and critical evaluation of the presented data.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This technique is fundamental for characterizing the activity of ion channels, like NMDA receptors, expressed in a controlled environment.

Protocol:

  • Oocyte Preparation: Surgically harvest stage V-VI oocytes from female Xenopus laevis frogs. Defolliculate the oocytes by incubation in a collagenase solution.

  • cRNA Injection: Inject oocytes with cRNAs encoding the desired human NMDA receptor subunits (GluN1 and a specific GluN2 subtype). Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.

  • Recording Setup: Place a single oocyte in a recording chamber continuously perfused with recording solution (e.g., 90 mM NaCl, 1 mM KCl, 10 mM HEPES, 0.5 mM BaCl₂, pH 7.4).

  • Electrode Impalement: Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance of 0.5-5 MΩ). One electrode measures the membrane potential, and the other injects current to clamp the voltage at a holding potential, typically -40 to -70 mV.

  • Agonist Application: Apply a solution containing glutamate and glycine (e.g., 100 µM glutamate and 30 µM glycine) to elicit NMDA receptor-mediated currents.

  • Compound Testing: After establishing a stable baseline current, co-apply the test compound (e.g., this compound) with the agonists at varying concentrations to determine its inhibitory (for NAMs) or potentiating (for PAMs) effect.

  • Data Analysis: Measure the peak or steady-state current amplitude in the presence of the compound and normalize it to the control current. Plot the concentration-response curve and fit it with the Hill equation to determine the IC50 or EC50 value.

Whole-Cell Patch-Clamp Electrophysiology in Mammalian Cells

This technique allows for the recording of ion channel activity in a more physiologically relevant cellular environment.

Protocol:

  • Cell Culture and Transfection: Culture mammalian cells (e.g., HEK293 cells) and transiently transfect them with plasmids encoding the desired NMDA receptor subunits.

  • Recording Setup: Place a coverslip with adherent, transfected cells in a recording chamber on the stage of an inverted microscope. Continuously perfuse the chamber with an extracellular solution (e.g., 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.3).

  • Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 3-7 MΩ when filled with an intracellular solution (e.g., 140 mM CsCl, 10 mM HEPES, 10 mM EGTA, 2 mM Mg-ATP, pH 7.3).

  • Gigaohm Seal Formation: Approach a single transfected cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage Clamp and Data Acquisition: Clamp the cell membrane at a holding potential of -60 mV. Apply agonist solutions using a rapid perfusion system to evoke NMDA receptor currents.

  • Compound Application: Co-apply the test compound with the agonists to assess its effect on the current amplitude and kinetics.

  • Data Analysis: Analyze the recorded currents to determine the IC50 or EC50 of the compound as described for the TEVC method.

Radioligand Binding Assay

This biochemical assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Homogenize brain tissue or cells expressing the target NMDA receptor subtype in a cold buffer and centrifuge to isolate the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]-CGP 39653 for the glutamate binding site) and varying concentrations of the unlabeled test compound.

  • Separation of Bound and Free Ligand: After incubation to equilibrium, rapidly filter the mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.

  • Quantification of Radioactivity: Wash the filters to remove non-specifically bound radioligand and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the test compound concentration. Fit the data to a one-site competition model to determine the IC50, from which the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation.

Visualizing the Context: Pathways and Workflows

To further aid in the understanding of this compound's mechanism and the experimental approaches to its validation, the following diagrams are provided.

GluN2C/2D Signaling and this compound Inhibition Glutamate Glutamate NMDAR GluN1/GluN2C/2D Receptor Glutamate->NMDAR Binds to GluN2 Glycine Glycine Glycine->NMDAR Binds to GluN1 Ca_influx Ca²+ Influx NMDAR->Ca_influx Channel Opening Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_influx->Downstream NAB14 This compound NAB14->NMDAR Negative Allosteric Modulation

Caption: Signaling pathway of GluN2C/2D NMDA receptors and the inhibitory action of this compound.

Experimental Workflow for this compound Selectivity Validation cluster_electro Electrophysiology cluster_biochem Biochemistry Oocytes Xenopus Oocytes (TEVC) Data IC50 / EC50 Determination Oocytes->Data Mammalian Mammalian Cells (Patch-Clamp) Mammalian->Data Binding Radioligand Binding Assay Binding->Data Comparison Selectivity Comparison (GluN2A/B vs. GluN2C/D) Data->Comparison

Caption: Workflow for determining the selectivity of compounds like this compound.

Comparative Logic for Compound Selection Potency High Potency (Low IC50/EC50) NAB14 This compound Potency->NAB14 Alternatives Alternatives (DQP-1105, QNZ46, CIQ) Potency->Alternatives Selectivity High Selectivity (>100-fold) Selectivity->NAB14 Selectivity->Alternatives Mechanism Known Mechanism (Allosteric Modulation) Mechanism->NAB14 Mechanism->Alternatives Choice Optimal Compound Selection NAB14->Choice Alternatives->Choice

Caption: Logical considerations for selecting a GluN2C/2D-selective compound.

References

Unveiling the Selectivity of NAB-14: A Comparative Guide to Off-Target Screening

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel compound is paramount. This guide provides a detailed comparison of the potential off-target effects of NAB-14, a selective negative allosteric modulator of GluN2C/2D-containing N-methyl-D-aspartate (NMDA) receptors, with other relevant compounds. The data presented herein is supported by detailed experimental protocols to ensure reproducibility and aid in the critical evaluation of this compound's specificity.

This compound has emerged as a promising research tool for dissecting the roles of GluN2C and GluN2D subunits in neurological processes. Its high potency and selectivity for its intended targets are key attributes that distinguish it from other modulators. This guide delves into the experimental evidence that substantiates the claim of this compound's minimal off-target activity.

Comparative Analysis of Off-Target Effects

To provide a clear and objective comparison, the following table summarizes the off-target screening data for this compound and alternative GluN2C/2D-selective antagonists. The data for this compound demonstrates its high selectivity with minimal effects on a panel of other ligand-gated ion channels. In contrast, while alternatives like DQP-1105 also show a degree of selectivity, the available data allows for a direct comparison of their off-target profiles.

TargetThis compound (% Control Response at 20 µM)DQP-1105 (IC50 in µM)UBP791/UBP1700 (Activity)
Primary Target (GluN2C/2D) High Potency Antagonist 2.7 (GluN2D), 7.0 (GluN2C) High Potency Antagonists
GluA1 (AMPA Receptor)101 ± 2.8198Minimally Active
GluA2 (AMPA Receptor)101 ± 1.9>100Minimally Active
GluK2 (Kainate Receptor)101 ± 3.2153Minimally Active on GluK1
GluN2A (NMDA Receptor)>800-fold selective for GluN2C/2D20640 to 50-fold selective for GluN2C/2D
GluN2B (NMDA Receptor)>800-fold selective for GluN2C/2D121>16-fold selective for GluN2C/2D

Experimental Protocols

The following sections detail the methodologies employed to generate the off-target screening data, providing the necessary information for independent verification and future studies.

This compound Off-Target Screening: Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

The off-target effects of this compound on a panel of ligand-gated ion channels were assessed using the two-electrode voltage clamp (TEVC) technique in Xenopus laevis oocytes.[1]

  • Oocyte Preparation: Oocytes were surgically removed from female Xenopus laevis frogs and defolliculated by treatment with collagenase.

  • cRNA Injection: Oocytes were injected with cRNAs encoding the specific subunits of the ion channels to be tested.

  • Electrophysiological Recording: Two to four days post-injection, whole-cell currents were recorded using a two-electrode voltage clamp amplifier. Oocytes were continuously perfused with a standard frog Ringer's solution.

  • Compound Application: this compound was applied at a concentration of 20 µM in the presence of agonists specific to the receptor being tested (e.g., glutamate and glycine for NMDA receptors). The response in the presence of this compound was compared to the control response (agonist alone) to determine the percent control response.

G cluster_workflow Off-Target Screening Workflow for this compound start Start: Xenopus Oocyte Preparation injection cRNA Injection of Ion Channel Subunits start->injection 1 incubation Incubation (2-4 days) injection->incubation 2 tevc Two-Electrode Voltage Clamp Recording incubation->tevc 3 agonist Agonist Application (Control) tevc->agonist 4a nab14 This compound (20 µM) + Agonist Application tevc->nab14 4b analysis Data Analysis: Compare Responses agonist->analysis 5a nab14->analysis 5b end End: Determine % Control Response analysis->end 6

This compound Off-Target Screening Workflow

DQP-1105 and UBP791/UBP1700 Off-Target Screening Methodologies

While detailed protocols for the specific off-target screening panels for DQP-1105 and UBP791/UBP1700 are not as extensively published as for this compound, the available literature suggests that standard electrophysiological and radioligand binding assays were utilized to determine their selectivity profiles.

  • Electrophysiology: Similar to the TEVC method described for this compound, automated patch-clamp electrophysiology on mammalian cell lines (e.g., HEK293) expressing the target ion channels is a common high-throughput method for screening compound libraries.[1][2][3] This technique allows for the rapid assessment of a compound's effect on ion channel function.

  • Radioligand Binding Assays: This method is considered a gold standard for quantifying the affinity of a compound for a specific receptor.[4] It involves incubating a radiolabeled ligand that is known to bind to the target receptor with a preparation of the receptor (e.g., cell membranes) in the presence of the test compound. The ability of the test compound to displace the radioligand is measured, providing an indication of its binding affinity.

G cluster_pathway General Off-Target Screening Pathways cluster_electro Electrophysiology cluster_binding Radioligand Binding compound Test Compound (e.g., DQP-1105) patch_clamp Automated Patch Clamp compound->patch_clamp radioligand Radioligand + Test Compound compound->radioligand cell_line Mammalian Cell Line Expressing Target cell_line->patch_clamp functional_data Functional Data (IC50) patch_clamp->functional_data receptor_prep Receptor Preparation binding_assay Binding Assay receptor_prep->binding_assay radioligand->binding_assay affinity_data Binding Affinity (Ki) binding_assay->affinity_data

General Off-Target Screening Methodologies

Conclusion

The available data strongly indicates that this compound possesses a highly selective profile with minimal off-target effects on the tested ligand-gated ion channels. This makes it a valuable tool for specifically investigating the function of GluN2C/2D-containing NMDA receptors. While alternative compounds also exhibit selectivity, the comprehensive data available for this compound provides a high degree of confidence in its specificity. Researchers should, however, always consider the possibility of un-tested off-target effects and design experiments accordingly. The detailed protocols provided in this guide are intended to facilitate the independent verification of these findings and to serve as a foundation for future investigations into the pharmacology of this compound and related compounds.

References

A Comparative Guide to the Efficacy of NAB-14 and Other GluN2C/2D Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of NAB-14 with other selective modulators of the GluN2C and GluN2D subunits of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor, a key player in excitatory synaptic transmission, is a heterotetrameric ion channel typically composed of two GluN1 subunits and two GluN2 subunits. The four GluN2 subunits (GluN2A-D) confer distinct pharmacological and biophysical properties to the receptor complex, making subtype-selective modulators valuable tools for research and potential therapeutic agents. This document focuses on a comparative analysis of this compound, a potent negative allosteric modulator (NAM), with other known GluN2C/2D-selective antagonists, DQP-1105 and QNZ46, and the positive allosteric modulator (PAM), CIQ.

Quantitative Efficacy and Selectivity

The following tables summarize the key in vitro efficacy and selectivity data for this compound and its comparators. These values were primarily determined using two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes or whole-cell patch-clamp recordings in mammalian cell lines (e.g., HEK293) expressing recombinant NMDA receptor subunits.

Table 1: Comparative Efficacy of GluN2C/2D Negative Allosteric Modulators
CompoundTarget Subunit(s)IC50 (GluN2D)IC50 (GluN2C)Selectivity over GluN2A/2BMechanism of ActionReference
This compound GluN2C/2D580 nM->800-foldNon-competitive Antagonist[1][2][3]
DQP-1105 GluN2C/2D2.7 µM7.0 µM>50-foldNon-competitive Antagonist[4][5]
QNZ46 GluN2C/2D~50-fold selective over GluN2A/2B-~50-foldNon-competitive Antagonist

Note: A direct IC50 for this compound on GluN2C was not explicitly found in the provided search results, though its high selectivity for both GluN2C and GluN2D is consistently reported.

Table 2: Efficacy of a GluN2C/2D Positive Allosteric Modulator
CompoundTarget Subunit(s)EC50 (GluN2C/2D)EffectMechanism of ActionReference
CIQ GluN2C/2D~3 µM~2-fold potentiation of currentPositive Allosteric Modulator

Signaling Pathways and Mechanisms of Action

The diagram below illustrates the signaling pathway of NMDA receptors and the points of intervention for GluN2C/2D-selective modulators.

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN1 GluN2C/2D Ion Channel Glutamate->NMDAR:f1 Binds to GluN2 Glycine Glycine Glycine->NMDAR:f0 Binds to GluN1 NAB14 This compound (Antagonist) NAB14->NMDAR:f1 Allosteric Inhibition CIQ CIQ (PAM) CIQ->NMDAR:f1 Allosteric Potentiation Ca_Ion Ca²⁺ Influx NMDAR:f2->Ca_Ion Opens Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_Ion->Downstream Activates

NMDA Receptor signaling and modulation.

Experimental Protocols

Detailed methodologies for the key experiments cited in the efficacy tables are provided below. These protocols are synthesized from multiple sources to provide a comprehensive overview for researchers.

Two-electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique is widely used for the functional characterization of ion channels, including NMDA receptors, due to the large size of the oocytes and their ability to efficiently express exogenous proteins.

1. Oocyte Preparation and cRNA Injection:

  • Harvest oocytes from anesthetized female Xenopus laevis.

  • Treat oocytes with collagenase to defolliculate.

  • Inject oocytes with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit). Typically, 50 nl of cRNA solution is injected per oocyte.

  • Incubate the injected oocytes at 16-18°C for 2-7 days to allow for receptor expression.

2. Electrophysiological Recording:

  • Place a single oocyte in a recording chamber continuously perfused with a recording solution (e.g., ND96).

  • Impale the oocyte with two glass microelectrodes (0.5-2.0 MΩ resistance) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

  • Clamp the oocyte membrane potential at a holding potential of -40 mV to -70 mV.

  • Apply agonists (e.g., glutamate and glycine) to activate the NMDA receptors and record the resulting inward current.

  • To determine the IC50 of an antagonist, co-apply increasing concentrations of the antagonist with a fixed concentration of agonists.

  • To determine the EC50 of a PAM, co-apply increasing concentrations of the PAM with a sub-maximal concentration of agonists.

3. Data Analysis:

  • Measure the peak current response at each antagonist/PAM concentration.

  • Normalize the responses to the control response (agonists alone).

  • Fit the concentration-response data to the Hill equation to determine the IC50 or EC50 value.

TEVC_Workflow A Oocyte Harvesting and Defolliculation B cRNA Injection (GluN1 + GluN2 Subunits) A->B C Incubation (2-7 days) B->C D Two-Electrode Voltage Clamp Recording C->D E Agonist Application (Glutamate + Glycine) D->E F Antagonist/PAM Application (Concentration-Response) E->F G Data Analysis (IC50/EC50 Determination) F->G

Workflow for TEVC experiments.
Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This technique allows for the recording of ionic currents from the entire cell membrane, providing high-resolution data on the activity of expressed ion channels.

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in standard culture conditions.

  • Transfect the cells with plasmids encoding the desired NMDA receptor subunits and a fluorescent marker (e.g., GFP) to identify transfected cells.

  • Allow 24-48 hours for receptor expression.

2. Electrophysiological Recording:

  • Transfer a coverslip with transfected cells to a recording chamber on an inverted microscope.

  • Perfuse the chamber with an extracellular solution.

  • Use a glass micropipette (3-7 MΩ resistance) filled with an intracellular solution to form a high-resistance (>1 GΩ) "gigaseal" with the membrane of a transfected cell.

  • Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -60 mV or -70 mV.

  • Rapidly apply agonists and antagonists/PAMs using a perfusion system.

  • Record the whole-cell currents in response to drug application.

3. Data Analysis:

  • The data analysis is similar to the TEVC method, involving measurement of peak currents, normalization, and fitting to the Hill equation to determine IC50 or EC50 values.

Patch_Clamp_Workflow A HEK293 Cell Culture B Plasmid Transfection (GluN1 + GluN2 + GFP) A->B C Incubation (24-48 hours) B->C D Whole-Cell Patch Clamp Recording C->D E Gigaseal Formation and Whole-Cell Access D->E F Drug Application via Fast Perfusion E->F G Data Analysis (IC50/EC50 Determination) F->G

Workflow for patch-clamp experiments.

Concluding Remarks

This compound stands out as a highly potent and selective negative allosteric modulator of GluN2C/2D-containing NMDA receptors, exhibiting sub-micromolar potency and over 800-fold selectivity against GluN2A and GluN2B subunits. In comparison, DQP-1105 and QNZ46 are also selective antagonists for these subunits but with lower reported potency. The positive allosteric modulator CIQ offers a different modality for studying these receptors, by enhancing their function in response to agonist binding. The choice of modulator will depend on the specific research question, with this compound being a superior tool for potent and selective inhibition of GluN2C/2D-mediated signaling. The detailed experimental protocols provided herein offer a foundation for the rigorous evaluation of these and other novel modulators of NMDA receptor function.

References

A Comparative Analysis of NAB-14 and UBP141: Potency, Selectivity, and Mechanism of Action at NMDA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of two prominent research compounds, NAB-14 and UBP141, both of which exhibit selectivity for the GluN2C and GluN2D subunits of the N-methyl-D-aspartate (NMDA) receptor. This document is intended for researchers, scientists, and drug development professionals engaged in neuroscience and pharmacology.

This compound is a potent, non-competitive negative allosteric modulator, while UBP141 functions as a competitive antagonist.[1] This fundamental difference in their mechanism of action, coupled with significant variations in potency and selectivity, makes a direct comparison essential for selecting the appropriate tool for specific research applications.

Executive Summary

FeatureThis compoundUBP141
Mechanism of Action Non-competitive negative allosteric modulator[2]Competitive antagonist[3]
Binding Site M1 transmembrane helix of GluN2D subunit[2]Glutamate binding site on GluN2 subunits[3]
Primary Target GluN2C/2D-containing NMDA receptorsGluN2C/2D-containing NMDA receptors
Potency (GluN2D) IC50: 580 nMKd: 4.2 µM
Selectivity >800-fold selective for GluN2C/2D over GluN2A/2B~5-10 fold selective for GluN2C/2D over GluN2A/2B
In Vivo Effects Inhibits GluN2D-mediated synaptic currentsInduces motor impairment in wild-type mice

Data Presentation: A Head-to-Head Comparison

The following tables summarize the quantitative data available for this compound and UBP141, highlighting their distinct pharmacological profiles.

Table 1: Potency of this compound and UBP141 at NMDA Receptor Subtypes

CompoundReceptor SubtypePotency (IC50/Kd)
This compound GluN1/GluN2DIC50: 580 nM
UBP141 GluN2CKd: 2.8 µM
GluN2DKd: 4.2 µM
GluN2AKd: 14.2 µM
GluN2BKd: 19.3 µM

Table 2: Selectivity Profile of this compound and UBP141

CompoundSelectivity Ratio (GluN2A/B vs. GluN2C/D)
This compound >800-fold for GluN2C/2D over GluN2A/2B
UBP141 Approximately 5-10 fold for GluN2C/2D over GluN2A/2B

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is a standard method for characterizing the effects of compounds on ion channels expressed in a heterologous system.

1. Oocyte Preparation:

  • Xenopus laevis oocytes are surgically harvested and defolliculated.

  • Oocytes are injected with cRNAs encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit).

  • Injected oocytes are incubated for 2-4 days to allow for receptor expression.

2. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber and perfused with a bath solution (e.g., 96 mM NaCl, 4 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, pH 7.6).

  • Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

  • The oocyte membrane is voltage-clamped at a holding potential (e.g., -80 mV).

3. Compound Application and Data Acquisition:

  • A baseline current is established by applying agonists (e.g., glutamate and glycine).

  • The test compound (this compound or UBP141) is perfused into the chamber at varying concentrations.

  • The resulting changes in current are recorded and analyzed to determine IC50 or Kd values. Data is acquired using software such as pClamp10.

Rotarod Test for Motor Coordination in Mice

This behavioral assay is used to assess the impact of compounds on motor function.

1. Acclimation:

  • Mice are acclimated to the testing room for at least 30 minutes before the experiment begins.

2. Apparatus:

  • A commercially available rotarod apparatus is used. The rod can be set to a fixed speed or an accelerating speed (e.g., 4 to 40 rpm over 300 seconds).

3. Procedure:

  • The test compound (e.g., UBP141) or vehicle is administered to the mice.

  • After a set time (e.g., 30 minutes), each mouse is placed on the rotating rod.

  • The latency to fall from the rod is recorded. The trial is typically repeated multiple times with inter-trial intervals.

4. Data Analysis:

  • The average latency to fall is calculated for each experimental group and compared to assess motor impairment.

Mandatory Visualizations

NMDA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN1 GluN2C/D Glutamate->NMDAR:GluN2 Binds Glycine Glycine Glycine->NMDAR:GluN1 Binds Ca2_ion Ca²⁺ NMDAR->Ca2_ion Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca2_ion->Downstream Activates Experimental_Workflow_TEVC A Oocyte Harvest & Defolliculation B cRNA Injection (NMDA Subunits) A->B C Incubation (2-4 days) B->C D Two-Electrode Voltage Clamp C->D E Agonist Application (Baseline Current) D->E F Compound Perfusion (this compound or UBP141) E->F G Data Recording & Analysis F->G Mechanism_of_Action cluster_membrane NMDA Receptor NMDAR Glutamate Binding Site Pore Allosteric Site NAB14 This compound NAB14->NMDAR:a Binds (Non-competitive) UBP141 UBP141 UBP141->NMDAR:g Binds (Competitive) Glutamate Glutamate Glutamate->NMDAR:g

References

A Comparative Guide to Assessing Neuronal Circuits: The Specificity of NAB-14

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of neuroscience, the precise dissection of neuronal circuits is paramount to understanding neural computation, behavior, and disease. The N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic transmission and plasticity, presents a significant target for investigation. This guide provides a detailed comparison of NAB-14, a selective pharmacological agent, with other common tools for assessing neuronal circuits involving the GluN2C and GluN2D NMDA receptor subunits. These subunits are of particular interest due to their distinct expression patterns and roles in specific neuronal populations, such as hippocampal interneurons.[1]

Introduction to Circuit-Mapping Tools

The study of specific neuronal circuits relies on tools that can identify and manipulate distinct neuronal populations. While antibodies offer a classic approach for labeling and visualizing specific proteins, and genetic methods provide powerful means to manipulate gene expression, small molecule modulators like this compound offer a unique advantage in their ability to acutely and reversibly alter protein function.

This compound is a negative allosteric modulator with high selectivity for GluN2C/2D-containing NMDA receptors.[1] Its utility in functional studies of neuronal circuits is best understood in comparison to alternative methods, such as the use of subunit-specific antibodies (e.g., anti-GluN2D mAb) and genetic knockdown techniques (e.g., shRNA against GluN2D).

Comparative Performance Data

The following tables summarize the key performance metrics of this compound in comparison to an exemplary monoclonal antibody (anti-GluN2D mAb) and a genetic approach (GluN2D shRNA).

Table 1: Specificity and Mechanism of Action

FeatureThis compoundAnti-GluN2D mAbGluN2D shRNA
Target GluN2C/2D Subunits of NMDA ReceptorGluN2D Subunit of NMDA ReceptormRNA of GluN2D
Mechanism Negative Allosteric ModulationDirect Binding and LabelingPost-transcriptional Gene Silencing
Selectivity >800-fold for GluN2C/2D over GluN2A/2B[1]High, but potential cross-reactivityHigh, off-target effects possible
Temporal Control Acute and ReversibleStatic LabelingLong-term, often irreversible

Table 2: Application and Performance

ApplicationThis compoundAnti-GluN2D mAbGluN2D shRNA
Electrophysiology Excellent (IC50 ~580 nM)[1]Not applicableExcellent for loss-of-function studies
Immunohistochemistry Not applicableExcellentNot applicable
Western Blotting Not applicableGoodExcellent for validation of knockdown
Behavioral Studies Good (modest brain permeability)[1]Limited (poor brain penetration)Excellent

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of neuronal circuits. Below are representative protocols for the application of this compound in electrophysiology and the use of an anti-GluN2D antibody in immunohistochemistry.

Protocol 1: Electrophysiological Recording with this compound

This protocol is adapted from the methodology used to characterize this compound's effect on synaptic currents in hippocampal interneurons.

  • Slice Preparation: Prepare 300 µm thick sagittal slices of the mouse hippocampus using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Recovery: Allow slices to recover for at least 1 hour in a submerged chamber containing aCSF at room temperature.

  • Recording: Transfer a slice to the recording chamber and perfuse with aCSF at 2-3 mL/min. Obtain whole-cell voltage-clamp recordings from hippocampal interneurons.

  • Stimulation: Electrically stimulate afferent fibers to evoke synaptic currents.

  • This compound Application: After establishing a stable baseline of evoked NMDA receptor-mediated currents, perfuse the slice with aCSF containing this compound (e.g., 1 µM) for 10-15 minutes.

  • Data Acquisition: Record synaptic currents before, during, and after this compound application to determine its effect on NMDA receptor function.

Protocol 2: Immunohistochemistry with Anti-GluN2D mAb

This protocol outlines a standard procedure for visualizing the distribution of GluN2D-containing NMDA receptors in brain tissue.

  • Tissue Preparation: Perfuse a mouse with 4% paraformaldehyde (PFA) and post-fix the brain overnight in 4% PFA. Cryoprotect the brain in a 30% sucrose solution.

  • Sectioning: Section the brain into 40 µm thick coronal sections using a cryostat.

  • Antigen Retrieval: Incubate free-floating sections in a citrate buffer (pH 6.0) at 95°C for 10 minutes.

  • Blocking and Permeabilization: Block non-specific binding and permeabilize the tissue by incubating sections in a solution of 5% normal goat serum and 0.3% Triton X-100 in PBS for 1 hour.

  • Primary Antibody Incubation: Incubate sections overnight at 4°C with the anti-GluN2D monoclonal antibody at the recommended dilution.

  • Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature.

  • Mounting and Imaging: Mount the sections on slides and visualize using a confocal microscope.

Visualizations of Pathways and Workflows

Diagrams created using Graphviz are provided below to illustrate key concepts and procedures.

cluster_0 NMDA Receptor Signaling Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2D) Glutamate->NMDAR Binds GluN2D Glycine Glycine Glycine->NMDAR Binds GluN1 Ca_Influx Ca2+ Influx NMDAR->Ca_Influx Downstream Downstream Signaling (e.g., CaMKII) Ca_Influx->Downstream NAB14 This compound NAB14->NMDAR Inhibits

Caption: NMDA receptor signaling pathway with this compound inhibition.

cluster_1 Experimental Workflow start Start: Neuronal Culture treat Treatment Groups: 1. Control 2. This compound 3. Anti-GluN2D mAb 4. GluN2D shRNA start->treat func Functional Assay: Electrophysiology treat->func vis Visualization: Immunocytochemistry treat->vis data Data Analysis: Compare synaptic currents and protein expression func->data vis->data end Conclusion data->end

Caption: Workflow for comparing this compound with other methods.

cluster_2 Decision Guide q1 Research Question: Acute functional modulation? q2 Protein localization? q1->q2 No a1 Use this compound q1->a1 Yes q3 Long-term loss-of-function? q2->q3 No a2 Use Anti-GluN2D mAb q2->a2 Yes a3 Use GluN2D shRNA q3->a3 Yes

Caption: Decision guide for selecting the appropriate tool.

References

Validating NAB-14's Mechanism of Action: A Comparative Guide to Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential control experiments required to validate the mechanism of action of NAB-14, a selective negative allosteric modulator of GluN2C/2D-containing N-methyl-D-aspartate (NMDA) receptors. By objectively comparing this compound's performance with alternative compounds and detailing the supporting experimental data and protocols, this document serves as a critical resource for researchers in the field of neuropharmacology and drug discovery.

Unveiling the Action of this compound: A Potent and Selective Modulator

This compound has emerged as a valuable pharmacological tool for dissecting the roles of GluN2C and GluN2D subunits in neuronal function and disease. Its mechanism as a negative allosteric modulator distinguishes it from competitive antagonists, offering a more nuanced approach to receptor modulation. To rigorously validate this mechanism, a series of control experiments are indispensable.

Quantitative Comparison of GluN2C/2D Selective Antagonists

The following table summarizes the potency and selectivity of this compound in comparison to other known GluN2C/2D-selective antagonists. This data is crucial for selecting the appropriate tool compound for specific research questions and for interpreting experimental outcomes.

CompoundTargetIC50 / KiSelectivityReference
This compound GluN1/GluN2DIC50: 580 nM>800-fold for GluN2C/2D over GluN2A/2B[1]
UBP791 GluN1/GluN2C/2DKi: 80-90 nM~16-17-fold over GluN2B, ~47-50-fold over GluN2A[2]
UBP1700 GluN1/GluN2C/2DLow nanomolar range>50-fold over GluN2A[2]

Key Experimental Protocols for Mechanism of Action Validation

To ensure the robust validation of this compound's mechanism of action, the following experimental protocols are recommended. These protocols are designed to confirm its allosteric modulatory effects, its selectivity for GluN2C/2D subunits, and its specific binding site.

Electrophysiology: Whole-Cell Patch Clamp Recordings

This technique is fundamental for characterizing the inhibitory effect of this compound on NMDA receptor-mediated currents and confirming its non-competitive mode of action.

Objective: To measure the effect of this compound on glutamate-evoked currents in cells expressing specific NMDA receptor subtypes.

Methodology:

  • Cell Culture and Transfection: Culture human embryonic kidney (HEK293) cells and transfect them with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1/GluN2A, GluN1/GluN2B, GluN1/GluN2C, and GluN1/GluN2D).

  • Electrophysiological Recording:

    • Perform whole-cell patch clamp recordings from transfected cells 24-48 hours post-transfection.

    • Use an internal solution containing CsCl to block potassium channels and an external solution containing defined concentrations of glutamate and glycine to activate NMDA receptors.

    • Hold the membrane potential at -60 mV.

  • Drug Application:

    • Establish a baseline current by applying a saturating concentration of glutamate and glycine.

    • Apply increasing concentrations of this compound in the presence of the agonists.

    • To test for non-competitive antagonism, perform a glutamate concentration-response curve in the absence and presence of a fixed concentration of this compound.

  • Data Analysis:

    • Measure the peak amplitude of the inward current in response to agonist application.

    • Calculate the IC50 value for this compound by fitting the concentration-response data to a sigmoidal dose-response equation.

    • Analyze the effect of this compound on the glutamate EC50 and maximal response to determine the mode of inhibition. A decrease in the maximal response without a significant shift in the EC50 is indicative of non-competitive antagonism.

Radioligand Binding Assays

Binding assays are essential to determine if this compound directly interacts with the NMDA receptor and to characterize its binding affinity.

Objective: To measure the binding affinity of this compound to NMDA receptors and to determine if its binding is allosteric.

Methodology:

  • Membrane Preparation: Prepare cell membranes from HEK293 cells expressing the desired NMDA receptor subtypes.

  • Competition Binding Assay:

    • Incubate the cell membranes with a radiolabeled competitive NMDA receptor antagonist (e.g., [3H]CGP-39653 for the glutamate binding site or [3H]MDL-105,519 for the glycine binding site) at a concentration near its Kd.

    • Add increasing concentrations of unlabeled this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Measure the amount of bound radioactivity using liquid scintillation counting.

  • Allosteric Modulation Assay:

    • To test for allosteric effects, perform a saturation binding experiment with the radiolabeled antagonist in the absence and presence of a fixed concentration of this compound.

  • Data Analysis:

    • Calculate the Ki value for this compound from the IC50 value obtained in the competition binding assay using the Cheng-Prusoff equation.

    • Analyze the effect of this compound on the Kd and Bmax of the radiolabeled antagonist. A change in Kd without a change in Bmax would suggest an allosteric interaction.

Site-Directed Mutagenesis

This technique is crucial for identifying the specific amino acid residues within the NMDA receptor that are critical for this compound's binding and modulatory activity. Published studies suggest that the structural determinants for this compound inhibition are located in the M1 transmembrane helix of the GluN2D subunit.[1]

Objective: To identify the binding site of this compound on the GluN2D subunit.

Methodology:

  • Mutant Receptor Construction:

    • Identify putative binding site residues in the GluN2D M1 transmembrane helix based on molecular modeling or homology to other allosteric modulator binding sites.

    • Generate point mutations in the GluN2D cDNA using a site-directed mutagenesis kit. For example, mutate key residues to alanine.

  • Functional Expression and Characterization:

    • Co-express the mutant GluN2D subunits with GluN1 in HEK293 cells.

    • Perform whole-cell patch clamp electrophysiology as described above to determine the effect of the mutations on the potency of this compound.

  • Data Analysis:

    • Compare the IC50 value of this compound for the mutant receptors to that of the wild-type receptor. A significant rightward shift in the IC50 for a particular mutant indicates that the mutated residue is important for this compound binding or action.

Visualizing the Pathways and Processes

To further clarify the experimental logic and the underlying molecular mechanisms, the following diagrams have been generated using the DOT language.

This compound Signaling Pathway Glutamate Glutamate NMDA_Receptor NMDA Receptor (GluN1/GluN2C or GluN1/GluN2D) Glutamate->NMDA_Receptor Binds to orthosteric site Ion_Channel Ion Channel NMDA_Receptor->Ion_Channel Activates NAB14 This compound NAB14->NMDA_Receptor Binds to allosteric site NAB14->Ion_Channel Inhibits opening Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx Allows Neuronal_Response Altered Neuronal Response Ca_Influx->Neuronal_Response Triggers

Caption: this compound's negative allosteric modulation of the NMDA receptor.

Experimental Workflow for this compound Validation cluster_electrophysiology Electrophysiology cluster_binding Binding Assays cluster_mutagenesis Site-Directed Mutagenesis Elec_Start Transfect HEK293 cells with NMDA receptor subunits Elec_Record Whole-cell patch clamp recording Elec_Start->Elec_Record Elec_Apply Apply Glutamate/Glycine +/- this compound Elec_Record->Elec_Apply Elec_Analyze Analyze current inhibition and determine IC50 Elec_Apply->Elec_Analyze Bind_Start Prepare membranes from transfected cells Bind_Compete Competition binding with radiolabeled antagonist Bind_Start->Bind_Compete Bind_Analyze Determine Ki for this compound Bind_Compete->Bind_Analyze Mut_Start Create point mutations in GluN2D M1 helix Mut_Express Express mutant receptors in HEK293 cells Mut_Start->Mut_Express Mut_Test Test this compound potency on mutant receptors Mut_Express->Mut_Test Mut_Analyze Identify key residues for This compound binding Mut_Test->Mut_Analyze

Caption: Workflow for validating this compound's mechanism of action.

Logical Relationship of Control Experiments Hypothesis Hypothesis: This compound is a selective negative allosteric modulator of GluN2C/2D NMDA receptors Electrophysiology Electrophysiology Hypothesis->Electrophysiology Tests functional inhibition BindingAssay Binding Assays Hypothesis->BindingAssay Confirms direct binding Mutagenesis Site-Directed Mutagenesis Hypothesis->Mutagenesis Identifies binding site Conclusion Conclusion: Mechanism of action validated Electrophysiology->Conclusion BindingAssay->Conclusion Mutagenesis->Conclusion

Caption: The logical framework for validating this compound's mechanism.

References

Unraveling the Allosteric Landscape of NMDA Receptors: A Comparative Guide to NAB-14 and Other Modulators

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of allosteric modulators with their targets is paramount for designing next-generation therapeutics. This guide provides a detailed comparison of the binding sites of NAB-14, a selective negative allosteric modulator (NAM) of GluN2C/2D-containing N-methyl-D-aspartate (NMDA) receptors, with other notable allosteric modulators targeting this receptor subtype. We present key experimental data, detailed methodologies, and visual representations of the associated signaling pathways to facilitate a comprehensive understanding.

Deciphering the Binding Pockets: A Comparative Analysis

The allosteric modulation of NMDA receptors presents a promising avenue for therapeutic intervention in a range of neurological disorders. The specificity of these modulators is intrinsically linked to their unique binding sites on the receptor complex. Here, we compare the putative binding determinants of this compound with those of other well-characterized GluN2C/2D-selective allosteric modulators, DQP-1105 and QNZ46.

While all three compounds exhibit selectivity for GluN2C/2D-containing NMDA receptors, current research suggests they achieve this through interactions with distinct structural regions of the receptor.

ModulatorTypePutative Binding Site/Key DeterminantsKey Experimental Evidence
This compound NAMGluN2D M1 transmembrane helixSite-directed mutagenesis studies have indicated that the structural determinants for this compound's inhibitory action reside within this region. However, it is not definitively confirmed as the direct binding site.
DQP-1105 NAMLower lobe of the GluN2 agonist binding domainStudies utilizing chimeric receptors have identified two specific residues in this area that are critical for the selectivity of DQP-1105.
QNZ46 NAMAgonist binding domain adjacent to the transmembrane helicesResearch points to residues in this region as being key to the selective action of QNZ46.

This divergence in binding sites, despite targeting the same receptor subtype, highlights the rich allosteric landscape of NMDA receptors and offers multiple opportunities for the development of highly specific modulators.

Experimental Protocols: Unmasking the Binding Sites

The identification and characterization of allosteric binding sites rely on a combination of sophisticated experimental techniques. Below are detailed methodologies for two key experimental approaches cited in the determination of the binding sites of this compound and other NMDA receptor modulators.

Site-Directed Mutagenesis

This technique is instrumental in identifying specific amino acid residues that are critical for the binding and/or action of a modulator. By systematically mutating residues and observing the functional consequences, researchers can pinpoint the key determinants of a modulator's activity.

Objective: To identify amino acid residues within the GluN2D subunit that are critical for the inhibitory effect of this compound.

Protocol:

  • Plasmid Preparation: Obtain expression plasmids encoding the wild-type GluN1 and GluN2D subunits of the NMDA receptor.

  • Primer Design: Design mutagenic primers that introduce a specific amino acid substitution at the target residue in the GluN2D M1 transmembrane helix. Primers should be 25-45 bases in length, with the desired mutation in the center.

  • PCR Amplification: Perform polymerase chain reaction (PCR) using the wild-type GluN2D plasmid as a template and the mutagenic primers. This reaction amplifies the entire plasmid, incorporating the desired mutation.

  • Template Digestion: Digest the PCR product with a methylation-sensitive restriction enzyme (e.g., DpnI) to selectively remove the original, methylated parental DNA template, leaving the newly synthesized, unmethylated (mutant) plasmid.

  • Transformation: Transform competent E. coli with the digested PCR product and select for colonies containing the mutant plasmid.

  • Sequence Verification: Isolate the mutant plasmid DNA and verify the presence of the desired mutation and the absence of any other unintended mutations by DNA sequencing.

  • Functional Expression and Analysis: Co-transfect mammalian cells (e.g., HEK293 cells) with the wild-type GluN1 and the mutant GluN2D plasmids.

  • Electrophysiological Recording: Perform whole-cell patch-clamp recordings to measure NMDA receptor currents in response to glutamate and glycine application in the presence and absence of this compound.

  • Data Analysis: Compare the inhibitory effect of this compound on the mutant receptor with its effect on the wild-type receptor. A significant reduction or loss of inhibition in the mutant receptor indicates that the mutated residue is a critical determinant for this compound's action.

Radioligand Binding Assay

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor and can be used to investigate competitive and allosteric interactions.

Objective: To determine if this compound binds competitively or allosterically to the NMDA receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line or tissue expressing the target NMDA receptor subtype (GluN1/GluN2D). This typically involves homogenization of the cells or tissue followed by centrifugation to isolate the membrane fraction.

  • Radioligand Selection: Choose a suitable radiolabeled ligand (e.g., a known NMDA receptor antagonist like [³H]MK-801) that binds to a well-characterized site on the receptor.

  • Incubation: Incubate the prepared membranes with a fixed concentration of the radioligand in the presence of varying concentrations of the unlabeled test compound (this compound).

  • Separation of Bound and Free Ligand: After incubation to allow binding to reach equilibrium, separate the receptor-bound radioligand from the free (unbound) radioligand. This is commonly achieved by rapid filtration through a glass fiber filter, which traps the membranes while allowing the free radioligand to pass through.

  • Quantification of Radioactivity: Measure the amount of radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of bound radioligand as a function of the concentration of the unlabeled competitor (this compound).

    • Competitive Binding: If this compound binds to the same site as the radioligand, it will compete for binding, resulting in a sigmoidal displacement curve. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) can be determined.

    • Allosteric Modulation: If this compound binds to an allosteric site, it may modulate the binding of the radioligand in a non-competitive manner. This can manifest as a change in the affinity (Kd) or the maximum number of binding sites (Bmax) of the radioligand, leading to a shift in the saturation binding curve or a change in the shape of the competition curve that does not reach 100% displacement.

Visualizing the Molecular Machinery: Signaling Pathways and Experimental Logic

To provide a clearer understanding of the context in which these allosteric modulators function, the following diagrams illustrate the NMDA receptor signaling pathway and the logical workflow for identifying allosteric modulator binding sites.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor (GluN1/GluN2D) Glutamate->NMDAR Binds to GluN2D Glycine Glycine Glycine->NMDAR Binds to GluN1 NAB14 This compound NAB14->NMDAR Allosteric Inhibition Ca2_ion Ca²⁺ NMDAR->Ca2_ion Influx CaMKII CaMKII Ca2_ion->CaMKII Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Synaptic Plasticity, Learning & Memory) CREB->Gene_Expression Regulates

Caption: NMDA Receptor Signaling Pathway.

Experimental_Workflow start Hypothesize Putative Binding Site mutagenesis Site-Directed Mutagenesis start->mutagenesis expression Express Mutant Receptors mutagenesis->expression functional_assay Functional Assay (Electrophysiology) expression->functional_assay radioligand_assay Radioligand Binding Assay expression->radioligand_assay analysis Compare with Wild-Type Receptor functional_assay->analysis radioligand_assay->analysis conclusion Identify Critical Residues/Binding Site analysis->conclusion

Caption: Binding Site Identification Workflow.

Unveiling the Selectivity of NAB-14: A Comparative Guide for Neurotransmitter Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the cross-reactivity profile of NAB-14, a negative allosteric modulator of NMDA receptors. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's selectivity and potential for off-target effects.

This compound has emerged as a potent and highly selective antagonist for GluN2C and GluN2D-containing N-methyl-D-aspartate (NMDA) receptors. Understanding its interaction with other neurotransmitter receptors is paramount for predicting its therapeutic window and potential side-effect profile. This document summarizes the available quantitative data on this compound's selectivity and provides detailed experimental protocols for the methods used in these assessments.

Comparative Selectivity of this compound at NMDA Receptor Subtypes

This compound exhibits a remarkable degree of selectivity for NMDA receptors incorporating the GluN2C or GluN2D subunits over those containing GluN2A or GluN2B subunits. The following table summarizes the inhibitory concentrations (IC50) of this compound at various recombinant NMDA receptor subunit combinations.

Receptor Subunit CompositionIC50 (nM)Selectivity Fold (vs. GluN2D)
GluN1/GluN2D5801
GluN1/GluN2CData not publicly available, but stated to be similar to GluN2D-
GluN1/GluN2A> 464,000> 800
GluN1/GluN2B> 464,000> 800
GluN1/GluN2A/GluN2C (triheteromeric)5,100~8.8
GluN1/GluN2B/GluN2C (triheteromeric)15,000~25.9

Data compiled from publicly available research articles.

Experimental Methodologies

The determination of this compound's selectivity profile relies on robust electrophysiological techniques. Below are detailed protocols for the key experiments used to characterize the activity of compounds like this compound at NMDA receptors.

Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

This technique is a workhorse for studying the pharmacology of ion channels expressed in a heterologous system.

1. Oocyte Preparation and cRNA Injection:

  • Stage V-VI oocytes are surgically harvested from female Xenopus laevis frogs.
  • The oocytes are defolliculated by treatment with collagenase to remove surrounding follicular cells.
  • Complementary RNA (cRNA) encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit) are microinjected into the oocyte cytoplasm.
  • Injected oocytes are incubated for 2-5 days at 16-18°C in Barth's solution to allow for receptor expression on the oocyte membrane.[1]

2. Electrophysiological Recording:

  • An injected oocyte is placed in a recording chamber continuously perfused with a recording solution (e.g., containing in mM: 90 NaCl, 1 KCl, 10 HEPES, 0.5 BaCl2, 0.01 EDTA, pH 7.4 with NaOH).
  • Two microelectrodes, filled with 3 M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.
  • The oocyte membrane is voltage-clamped at a holding potential of -40 mV to -70 mV.

3. Data Acquisition:

  • NMDA receptor-mediated currents are evoked by the application of glutamate (e.g., 100 µM) and a co-agonist, glycine or D-serine (e.g., 30 µM).
  • To determine the IC50 of this compound, increasing concentrations of the compound are co-applied with the agonists.
  • The peak current response at each concentration is measured and normalized to the control response (agonists alone).
  • The resulting concentration-response data is fitted with a logistical equation to determine the IC50 value.

Whole-Cell Patch-Clamp in Mammalian Cells

This technique allows for the recording of ionic currents from a single cell, providing high-resolution data on receptor function in a more physiologically relevant system.

1. Cell Culture and Transfection:

  • A mammalian cell line (e.g., HEK293 or tsA201 cells) is cultured under standard conditions.
  • Cells are transiently transfected with plasmids encoding the desired NMDA receptor subunits (e.g., GluN1 and a specific GluN2 subunit) and a fluorescent marker (e.g., eGFP) to identify transfected cells.

2. Electrophysiological Recording:

  • A coverslip with transfected cells is placed in a recording chamber on the stage of an inverted microscope and perfused with an external solution (e.g., containing in mM: 145 NaCl, 2.5 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.3 with NaOH).
  • A glass micropipette with a fine tip (resistance of 3-7 MΩ) is filled with an internal solution (e.g., containing in mM: 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 ATP-Na2, 0.2 GTP-Na, pH 7.2 with CsOH).
  • The micropipette is carefully guided to a transfected cell, and a high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.
  • The cell membrane under the pipette tip is ruptured by gentle suction to achieve the whole-cell configuration, allowing for control of the cell's membrane potential. The cell is voltage-clamped at a holding potential of -60 mV.

3. Data Acquisition:

  • NMDA receptor currents are elicited by a rapid application of glutamate and a co-agonist.
  • The effect of this compound is assessed by pre-applying the compound for a set duration before co-application with the agonists.
  • The inhibition of the peak current response is measured at various concentrations of this compound to generate a concentration-response curve and determine the IC50.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental design, the following diagrams illustrate the NMDA receptor signaling pathway and the general workflow for assessing compound selectivity.

NMDA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor (GluN1/GluN2C/D) Glutamate->NMDA_R Glycine Glycine / D-Serine Glycine->NMDA_R NAB14 This compound (Negative Allosteric Modulator) NAB14->NMDA_R Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening CaM Calmodulin (CaM) Ca_ion->CaM CaMKII CaMKII CaM->CaMKII nNOS nNOS CaM->nNOS CREB CREB Activation CaMKII->CREB NO Nitric Oxide (NO) nNOS->NO Gene_Expression Gene Expression (Synaptic Plasticity, etc.) CREB->Gene_Expression Experimental_Workflow cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis prep_oocytes Prepare Xenopus Oocytes or Mammalian Cell Lines inject_cRNA Inject cRNA or Transfect Plasmids (GluN1 + GluN2 Subunits) prep_oocytes->inject_cRNA express_receptors Incubate for Receptor Expression inject_cRNA->express_receptors setup_rig Set up TEVC or Patch-Clamp Rig express_receptors->setup_rig obtain_recording Obtain Stable Recording (Voltage-Clamp) setup_rig->obtain_recording apply_agonists Apply Agonists (Glutamate + Glycine) obtain_recording->apply_agonists apply_compound Co-apply Increasing Concentrations of this compound apply_agonists->apply_compound measure_current Measure Peak Current Response apply_compound->measure_current normalize_data Normalize Data to Control Response measure_current->normalize_data plot_curve Plot Concentration-Response Curve normalize_data->plot_curve calculate_ic50 Calculate IC50 plot_curve->calculate_ic50

References

Safety Operating Guide

Prudent Disposal of NAB-14: A Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific disposal procedures for the novel research compound NAB-14 (CAS 1237541-73-9) are not publicly available. This document provides essential guidance based on general best practices for the safe handling and disposal of uncharacterized chemical compounds. Researchers must consult their institution's Environmental Health and Safety (EHS) department and refer to the Safety Data Sheet (SDS) provided by the supplier for definitive protocols. Treat this compound as a hazardous substance until its properties are fully characterized.

This compound is a selective negative allosteric modulator for GluN2C/2D-containing NMDA glutamate receptors. Due to its novel nature, a comprehensive understanding of its reactivity, toxicity, and environmental fate is likely incomplete. Therefore, a cautious approach to its disposal is paramount to ensure the safety of laboratory personnel and to minimize environmental impact.

Key Properties of this compound

While a complete safety profile is not available, the following information has been compiled from available sources. This data should be used to inform a comprehensive risk assessment prior to handling and disposal.

PropertyData
CAS Number 1237541-73-9
Molecular Formula C₂₀H₂₁N₃O₃
Molecular Weight 351.40 g/mol
Appearance White to gray powder
Solubility DMSO: 2 mg/mL
Storage Temperature 2-8°C
Known Hazards Hazards not fully known. Treat as hazardous.

General Protocol for Disposal of Novel Research Compounds

The following is a generalized protocol for the safe disposal of research-grade chemicals like this compound. This procedure should be adapted to comply with institutional and local regulations.

1. Waste Characterization and Segregation:

  • Initial Assessment: Treat this compound waste as hazardous. Do not mix it with non-hazardous waste.

  • Waste Streams: Segregate waste containing this compound from other chemical waste streams to avoid unintended reactions. Incompatible chemicals should never be mixed.

  • Solid vs. Liquid Waste: Separate solid waste (e.g., contaminated personal protective equipment (PPE), weighing boats) from liquid waste (e.g., solutions containing this compound).

2. Containerization and Labeling:

  • Primary Container: Use a chemically compatible, leak-proof container with a secure lid for collecting this compound waste. For liquid waste, do not fill the container to more than 80% capacity to allow for expansion.

  • Labeling: Immediately label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" and CAS number: "1237541-73-9"

    • An indication of the hazards (e.g., "Toxicity Unknown," "Caution: Research Chemical")

    • The accumulation start date (the date the first drop of waste was added)

    • The name of the principal investigator and laboratory location

3. Storage:

  • Designated Area: Store the waste container in a designated satellite accumulation area that is at or near the point of generation.

  • Secondary Containment: Place the primary waste container in a secondary container, such as a chemical-resistant tub, to contain any potential spills.

  • Incompatible Materials: Ensure that the storage area does not contain incompatible chemicals.

4. Disposal:

  • Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowable time according to your institution's policies, contact your Environmental Health and Safety (EHS) department to arrange for pickup.

  • Provide Information: Be prepared to provide the EHS office with all available information about this compound, including the information from the supplier's SDS.

  • Do Not Dispose Down the Drain: Do not dispose of this compound, or any solutions containing it, down the sink.

  • Do Not Dispose in Regular Trash: Do not dispose of solid waste contaminated with this compound in the regular trash.

Visualizing the Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of a novel research chemical like this compound.

cluster_generation Waste Generation cluster_segregation Segregation & Characterization cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A This compound Used in Experiment B Solid Waste (PPE, etc.) A->B Generates C Liquid Waste (Solutions) A->C Generates D Characterize as Hazardous Waste B->D C->D E Segregate Solid and Liquid Waste D->E F Use Compatible, Sealed Containers E->F G Label with 'Hazardous Waste', Chemical Name, Date, PI F->G H Store in Designated Satellite Accumulation Area G->H I Use Secondary Containment H->I J Contact EHS for Waste Pickup I->J K Provide SDS and Waste Information to EHS J->K L EHS Transports for Proper Disposal K->L

General workflow for laboratory chemical waste disposal.

By adhering to these general guidelines and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of novel compounds like this compound, thereby protecting themselves, their colleagues, and the environment.

Essential Safety and Operational Protocols for Handling NAB-14

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of NAB-14 (CAS: 1237541-73-9), a potent and selective negative allosteric modulator of GluN2C/2D-containing NMDA receptors. The following procedural guidance is intended to be a primary resource for laboratory safety and chemical handling, ensuring the well-being of personnel and the integrity of research.

Personal Protective Equipment (PPE)

Due to the absence of a complete Safety Data Sheet (SDS), a comprehensive hazard assessment for this compound is not fully available. However, based on standard laboratory practices for handling novel chemical compounds with biological activity, the following minimum personal protective equipment is mandatory.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Nitrile glovesProvides a barrier against skin contact.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from splashes or airborne particles.
Body Protection Laboratory coatPrevents contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes inhalation exposure.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is crucial to maintain safety and experimental consistency. The following workflow outlines the key steps from receiving the compound to its final disposal.

This compound Handling Workflow receiving Receiving and Inspection storage Secure Storage receiving->storage Verify integrity preparation Preparation of Solutions storage->preparation Controlled access handling Experimental Use preparation->handling Use of fume hood decontamination Decontamination of Work Area and Equipment handling->decontamination Post-experiment waste_collection Waste Collection decontamination->waste_collection Segregate waste disposal Final Disposal waste_collection->disposal Follow institutional guidelines

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.